molecular formula C17H34O2 B164427 Methyl 14-methylpentadecanoate CAS No. 5129-60-2

Methyl 14-methylpentadecanoate

カタログ番号: B164427
CAS番号: 5129-60-2
分子量: 270.5 g/mol
InChIキー: WAKCWJNDXBPEBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 14-methylpentadecanoate is a fatty acid methyl ester.
This compound has been reported in Streptomyces malaysiense, Streptomyces antioxidans, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 14-methylpentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCWJNDXBPEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199289
Record name Pentadecanoic acid, 14-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-60-2
Record name Methyl 14-methylpentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid, 14-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecanoic acid, 14-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Natural Sources of Methyl 14-methylpentadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylpentadecanoate, an iso-branched chain fatty acid methyl ester, has garnered increasing interest within the scientific community due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, quantitative data where available, detailed experimental protocols for its analysis, and insights into its potential biological signaling pathways and mechanisms of action.

Natural Occurrences of this compound

This compound has been identified in a diverse range of organisms, from marine life and bacteria to terrestrial plants and microalgae. Its precursor, 14-methylpentadecanoic acid, is also found in various natural sources.

Quantitative Data

The concentration of this compound varies significantly among different natural sources. The following table summarizes the available quantitative data.

Natural SourceSample TypeAnalytical MethodConcentration of this compoundReference(s)
Bergenia ciliataMethanolic flower extractGC-MS3.77% of total extract[1][2]
Vancomycin-resistant Staphylococcus aureus (VRSA)Biofilm matrix (silicon surface)GC-MS8.17% of total Fatty Acid Methyl Esters (FAMEs)[3]
Vancomycin-resistant Staphylococcus aureus (VRSA)Biofilm matrix (nylon surface)GC-MS8.74% of total FAMEs[3]
Vancomycin-resistant Staphylococcus aureus (VRSA)Biofilm matrix (glass surface)GC-MS10.57% of total FAMEs[3]
Svenzea zeai (Marine Sponge)Fatty acyl component of zeamideNot specifiedPresent, but specific quantity not provided[4]
Azadirachta indica (Neem)Leaf extractGC-MSPresent, but specific quantity not provided[3]
Chlorella vulgaris (Microalga)Not specifiedNot specifiedPresent, but specific quantity not provided
Haematococcus pluvialis (Microalga)Not specifiedNot specifiedPresent, but specific quantity not provided[5][6][7]

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve lipid extraction, transesterification to form fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Biological Samples

Objective: To extract total lipids from a given biological matrix.

Methodology (based on Folch et al.):

  • Homogenization: Homogenize a known weight of the sample (e.g., 1 gram of plant material or microbial biomass) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

  • Lipid Recovery: Centrifuge the mixture to separate the layers. The lower chloroform layer, containing the lipids, is carefully collected.

  • Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert the fatty acids within the lipid extract to their more volatile methyl esters for GC-MS analysis.

Methodology (Acid-Catalyzed Transesterification):

  • Reaction Setup: To the dried lipid extract, add a solution of 1-2% sulfuric acid in methanol.

  • Heating: The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours).

  • Extraction of FAMEs: After cooling, add hexane (B92381) and water to the reaction mixture. The upper hexane layer containing the FAMEs is collected.

  • Washing and Drying: The hexane layer is washed with water to remove any remaining acid and then dried over anhydrous sodium sulfate.

  • Sample Preparation: The hexane is evaporated, and the resulting FAMEs are redissolved in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the FAMEs, including this compound.

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Scan Range: Typically from m/z 40 to 550.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard of known concentration.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways of this compound are limited, research on its parent acid, 14-methylpentadecanoic acid, and other branched-chain fatty acids (BCFAs) provides valuable insights into its potential biological roles.

Proposed Influence on Cellular Signaling

Branched-chain fatty acids have been shown to modulate key signaling pathways involved in metabolism and inflammation. The diagram below illustrates a potential mechanism by which 14-methylpentadecanoic acid (and by extension, its methyl ester) may influence cellular processes.

G cluster_0 Cellular Environment cluster_1 Intracellular Conversion cluster_2 Signaling Pathways cluster_3 Cellular Responses Methyl_14_methylpentadecanoate This compound 14_methylpentadecanoic_acid 14-methylpentadecanoic acid Methyl_14_methylpentadecanoate->14_methylpentadecanoic_acid Esterase Activity mTORC1 mTORC1 14_methylpentadecanoic_acid->mTORC1 Modulation MAPK_NFkB MAPK/NF-κB Pathway 14_methylpentadecanoic_acid->MAPK_NFkB Modulation Lipid_Metabolism_Genes Lipid Metabolism Genes (FASN, SREBP1) 14_methylpentadecanoic_acid->Lipid_Metabolism_Genes Downregulation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Regulates Inflammation Inflammation (CRP, IL-6) MAPK_NFkB->Inflammation Regulates Lipid_Synthesis Lipid Synthesis Lipid_Metabolism_Genes->Lipid_Synthesis Controls

Proposed modulation of cellular signaling pathways by 14-methylpentadecanoic acid.
Antimicrobial and Antifungal Mechanisms of Action

Fatty acids, including branched-chain variants, are known to possess antimicrobial and antifungal properties. The primary mechanism is believed to be the disruption of the microbial cell membrane.

G cluster_0 Antimicrobial Agent cluster_1 Microbial Cell cluster_2 Cellular Disruption BCFA Branched-Chain Fatty Acid (e.g., 14-methylpentadecanoic acid) Cell_Membrane Cell Membrane BCFA->Cell_Membrane Intercalation Membrane_Proteins Membrane Proteins BCFA->Membrane_Proteins Alters Conformation Fatty_Acid_Synthase Fatty Acid Synthase (FAS) BCFA->Fatty_Acid_Synthase Inhibition Membrane_Disruption Increased Permeability & Membrane Fluidity Cell_Membrane->Membrane_Disruption Enzyme_Inhibition Inhibition of Essential Enzymes Membrane_Proteins->Enzyme_Inhibition Fatty_Acid_Synthase->Enzyme_Inhibition Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Proposed antimicrobial/antifungal mechanism of action for branched-chain fatty acids.

Conclusion

This compound is a naturally occurring branched-chain fatty acid methyl ester found in a variety of organisms. While quantitative data is still limited for some sources, established analytical protocols allow for its reliable identification and quantification. Preliminary evidence suggests that this compound, likely through its conversion to 14-methylpentadecanoic acid, may play a role in modulating key cellular signaling pathways related to metabolism and inflammation. Furthermore, its structural class suggests potential antimicrobial and antifungal activities, primarily through membrane disruption. Further research is warranted to fully elucidate the biological functions and therapeutic potential of this compound.

References

The Enigmatic Role of Methyl 14-methylpentadecanoate in Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges, prolific producers of a vast array of secondary metabolites, continue to be a significant source of novel compounds with potential therapeutic applications. Among these is Methyl 14-methylpentadecanoate, a branched-chain fatty acid methyl ester identified from sponge-associated microorganisms. This technical guide delves into the current understanding of the biological role of this molecule, consolidating available data on its origin, potential bioactivities, and the experimental methodologies used for its study. While specific quantitative data on the pure compound remains elusive in publicly available literature, this paper summarizes the bioactivity of extracts in which it is a constituent and outlines the general significance of branched-chain fatty acids in the biology of marine sponges and their microbial symbionts.

Introduction

Marine sponges (Phylum Porifera) are sessile, filter-feeding invertebrates that have evolved complex chemical defense mechanisms, resulting in the production of a diverse arsenal (B13267) of secondary metabolites. These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. A significant portion of these bioactive molecules are thought to be produced by the rich and diverse communities of symbiotic microorganisms that inhabit the sponge tissues.

This compound is a saturated branched-chain fatty acid methyl ester that has been identified as a metabolite of sponge-associated bacteria. Specifically, it has been isolated from a Streptomyces species associated with a marine sponge. Branched-chain fatty acids (BCFAs) are known to be important components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors. Their presence in sponge-associated microbes suggests a potential role in the adaptation and survival of these symbionts within the host sponge. This guide provides a comprehensive overview of the known information regarding this compound, with a focus on its biological context within marine sponges.

Origin and Chemical Profile

This compound has been identified as a component of the crude ethyl acetate (B1210297) extract of Streptomyces sp. NMF6, a bacterium isolated from the marine sponge Diacarnus ardoukobae. Gas chromatography-mass spectrometry (GC-MS) analysis of this extract revealed the presence of several compounds, with this compound being one of the identified fatty acid methyl esters.

Data Presentation: Chemical Composition of Bioactive Extract

The following table summarizes the chemical composition of the ethyl acetate extract from Streptomyces sp. NMF6, in which this compound was identified.

Compound NameRetention Time (min)Molecular FormulaMolecular Weight ( g/mol )Peak Area (%)
This compound 21.49 C17H34O2 270 1.50
... [Other identified compounds]............

Note: This table is based on data from a single study and represents the composition of a crude extract. The relative abundance of this compound may vary depending on culture conditions.

Biological Role and Potential Applications

The precise biological role of pure this compound has not been extensively studied. However, based on the activities of the crude extract in which it was found and the known functions of related molecules, several potential roles and applications can be inferred.

Antimicrobial and Antifungal Activity

The crude extract of Streptomyces sp. NMF6, containing this compound, exhibited antimicrobial activity against several pathogenic microbes. Fatty acid methyl esters, as a class of compounds, are known to possess antimicrobial and antifungal properties. It is plausible that this compound contributes to the overall antimicrobial profile of the extract.

Anticancer and Antiviral Activities

The same crude extract also demonstrated cytotoxic effects against certain cancer cell lines and antiviral activity. While these activities are attributed to the entire mixture of compounds, the presence of various fatty acid methyl esters, including this compound, may play a role. Some studies on other fatty acid methyl esters have reported anticancer activities, suggesting a potential avenue for future research on the purified compound.

Role in Membrane Fluidity

As a branched-chain fatty acid, a primary biological role of the corresponding carboxylic acid (14-methylpentadecanoic acid) within the producing bacterium is likely structural. BCFAs are key components of the phospholipids (B1166683) in bacterial cell membranes. The methyl branching disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity. This is a critical adaptation for microorganisms, allowing them to maintain membrane function across varying environmental conditions, such as changes in temperature and pressure, which are relevant in the marine environment and within a sponge host.

Data Presentation: Bioactivity of Crude Extract Containing this compound

The following table summarizes the reported biological activities of the crude ethyl acetate extract of Streptomyces sp. NMF6.

ActivityAssayResults
AntimicrobialDisc DiffusionActive against Staphylococcus aureus, Enterococcus faecalis, Vibrio damsela, and Candida albicans.
AntioxidantDPPH, Ferric-reducing power, PhosphomolybdenumStrong antioxidant activity.
AnticancerMTT AssayCytotoxic against MCF-7, Hep-G2, and HCT-116 cell lines.
Antiviral-Promising activity against HSV-1, CoxB4, and Hepatitis A viruses.

Disclaimer: The biological activities listed above are for the crude extract and not for purified this compound. The contribution of this compound to these activities has not been individually determined.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the isolation, identification, and characterization of this compound from its microbial source.

Isolation of the Producing Microorganism
  • Sample Collection: The marine sponge (Diacarnus ardoukobae) is collected from its marine habitat.

  • Homogenization: A portion of the sponge tissue is aseptically homogenized in sterile seawater.

  • Serial Dilution and Plating: The homogenate is serially diluted and plated onto a suitable isolation medium for actinomycetes (e.g., Starch Casein Agar) prepared with seawater.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 28-30 °C) until distinct microbial colonies are observed.

  • Pure Culture Isolation: Morphologically distinct colonies are sub-cultured to obtain pure isolates.

Cultivation and Extraction of Secondary Metabolites
  • Inoculation: A pure isolate of the Streptomyces strain is used to inoculate a suitable liquid culture medium (e.g., Starch Casein Broth).

  • Fermentation: The culture is incubated under optimal conditions (e.g., 28-30 °C, with shaking) for a period sufficient for the production of secondary metabolites (e.g., 7-14 days).

  • Extraction: The culture broth is separated from the mycelial mass by centrifugation. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

  • Concentration: The organic extract is concentrated under reduced pressure to yield the crude extract.

GC-MS Analysis for the Identification of Fatty Acid Methyl Esters
  • Derivatization (Transesterification): The fatty acids in the crude extract are converted to their more volatile methyl esters (FAMEs). A common method involves heating the extract with a solution of methanolic HCl or BF3-methanol.

  • GC-MS Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for analysis.

  • Chromatographic Separation: The FAMEs are separated on a capillary column (e.g., HP-5MS) with a suitable temperature program.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron impact), and their mass-to-charge ratio is detected.

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the mass spectrum with a reference library (e.g., NIST).

Visualizations: Pathways and Workflows

Biosynthesis of Branched-Chain Fatty Acids in Streptomyces

The biosynthesis of branched-chain fatty acids in Streptomyces is initiated from branched-chain amino acid precursors. The following diagram illustrates the general pathway leading to the formation of iso- and anteiso-fatty acids.

BCF_Biosynthesis cluster_precursors Precursors cluster_primers Acyl-CoA Primers cluster_fas Fatty Acid Synthase (FAS II) cluster_products Products Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Two_Methylbutyryl_CoA FAS Fatty Acid Elongation (Iterative Cycles) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS Two_Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (Elongation Units) Malonyl_CoA->FAS Iso_even iso-Even Chain Fatty Acids FAS->Iso_even Iso_odd iso-Odd Chain Fatty Acids FAS->Iso_odd Anteiso_odd anteiso-Odd Chain Fatty Acids FAS->Anteiso_odd

Caption: Biosynthesis pathway of branched-chain fatty acids in Streptomyces.

Experimental Workflow for Isolation and Identification

The following diagram outlines the general workflow from sponge collection to the identification of this compound.

Experimental_Workflow Sponge_Collection Marine Sponge Collection Isolation Isolation of Associated Bacteria Sponge_Collection->Isolation Cultivation Bacterial Cultivation Isolation->Cultivation Extraction Solvent Extraction of Metabolites Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Derivatization Derivatization to FAMEs Crude_Extract->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Identification Identification of Methyl 14-methylpentadecanoate GC_MS->Identification

Caption: Experimental workflow for the isolation and identification of this compound.

Conclusion and Future Perspectives

This compound is a fatty acid methyl ester of microbial origin found in association with marine sponges. While its specific biological activities as a pure compound are yet to be fully elucidated, its presence in a bioactive crude extract suggests it may contribute to the antimicrobial and cytotoxic properties of its producing organism, the Streptomyces sp. NMF6. The primary role of its parent fatty acid is likely structural, contributing to the maintenance of cell membrane fluidity in the bacterial symbiont.

Future research should focus on the isolation of pure this compound to definitively determine its bioactivity profile. Quantitative assays to establish its Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria and fungi, as well as its IC50 values against various cancer cell lines, are crucial next steps. Furthermore, investigating its role in the chemical ecology of the sponge-microbe symbiosis could provide valuable insights into the intricate interactions within this holobiont. Such studies will be instrumental in unlocking the full therapeutic and biotechnological potential of this and other sponge-derived natural products.

Methyl 14-methylpentadecanoate: A Comprehensive Technical Guide to its Role as a Bacterial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and rapid identification of bacterial species is a cornerstone of microbiological research, clinical diagnostics, and pharmaceutical development. Cellular fatty acid analysis has emerged as a powerful chemotaxonomic tool, providing a stable and reproducible method for bacterial classification. Among the diverse array of fatty acids found in bacteria, branched-chain fatty acids, and specifically their methyl ester derivatives, serve as significant biomarkers. This in-depth technical guide focuses on methyl 14-methylpentadecanoate (iso-C16:0 FAME), a prominent iso-branched fatty acid methyl ester, and its utility in bacterial identification. This document provides a detailed overview of its biochemical significance, a compilation of quantitative data across various bacterial species, comprehensive experimental protocols for its analysis, and visual representations of relevant biochemical pathways and analytical workflows.

Introduction: The Significance of Bacterial Fatty Acid Profiling

The composition of cellular fatty acids is a genetically stable trait that provides a unique "fingerprint" for different bacterial species.[1] This principle forms the basis of fatty acid methyl ester (FAME) analysis, a widely adopted method for bacterial chemotaxonomy.[2] Unlike traditional morphological or biochemical tests, FAME analysis offers a high degree of standardization and automation, making it a robust technique for microbial identification in various fields, from clinical microbiology to environmental science.[3]

Bacterial fatty acids are primarily located in the cell membrane as components of phospholipids, where they play a crucial role in maintaining membrane fluidity and integrity.[4] The diversity of these fatty acids, including variations in chain length, branching, and the presence of double bonds or hydroxyl groups, provides a rich source of taxonomic information.[3]

This compound (iso-C16:0 FAME): A Key Bacterial Biomarker

2.1. Chemical Structure and Properties

This compound is the methyl ester of 14-methylpentadecanoic acid, an iso-branched saturated fatty acid. The "iso" designation indicates that a methyl group is located on the penultimate carbon atom from the methyl end of the fatty acid chain.

  • Chemical Formula: C₁₇H₃₄O₂

  • Molecular Weight: 270.45 g/mol

  • Synonyms: Methyl isohexadecanoate, iso-C16:0 FAME

2.2. Biological Role and Distribution

Branched-chain fatty acids, including the iso-C16:0 parent acid, are major components of the cell membranes of many bacterial species, particularly Gram-positive bacteria.[3] The presence of methyl branches disrupts the orderly packing of the acyl chains in the membrane, thereby increasing membrane fluidity. This is a critical adaptation for bacteria, allowing them to maintain membrane function across a range of environmental temperatures.[5]

The relative abundance of this compound, along with other branched-chain and straight-chain fatty acids, creates a distinctive profile that is characteristic of a particular bacterial species or group. This makes it a valuable biomarker for identification purposes.

Data Presentation: Quantitative Abundance of this compound in Various Bacteria

The following table summarizes the percentage of this compound (iso-C16:0) found in the total cellular fatty acid profiles of a selection of bacterial species. It is important to note that the fatty acid composition can be influenced by growth conditions such as temperature and culture medium.[6] The data presented here are representative values obtained under specific, cited experimental conditions.

Bacterial SpeciesGram StainPercentage of this compound (iso-C16:0)Reference(s)
Bacillus subtilis ONU551Positive1.85%[7]
Microbacterium barkeriPositive14.49 - 16.9%[8]
Listeria monocytogenes Scott APositiveNot a major component[1]
Staphylococcus aureusPositivePresent, but not a major component[9][10]
Pseudomonas aeruginosaNegativeNot typically present[3]
Escherichia coliNegativeNot typically present[11][12]
Mycobacterium speciesN/A (Acid-fast)Present, but not a major component[7]

Experimental Protocols: Analysis of this compound

The standard method for the analysis of bacterial fatty acids is Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) of their methyl esters (FAMEs). The following protocol is a comprehensive guide to the entire workflow, from sample preparation to analysis.

4.1. Materials and Reagents

  • Bacterial Culture: Pure culture of the bacterium of interest grown on a standardized medium (e.g., Trypticase Soy Agar) under controlled temperature and time.

  • Reagents for Saponification: 45g Sodium Hydroxide (NaOH), 150ml Methanol (CH₃OH), 150ml distilled water.[3]

  • Reagents for Methylation: 325ml certified 6.0N Hydrochloric Acid (HCl), 275ml Methanol (CH₃OH).[3]

  • Reagents for Extraction: 200ml Hexane, 200ml Methyl tert-butyl ether (MTBE).[3]

  • Reagents for Base Wash: 10.8g Sodium Hydroxide (NaOH) dissolved in 900ml distilled water.[3]

  • Glassware: Screw-cap culture tubes (13x100 mm) with Teflon-lined caps, pipettes, GC vials.

  • Equipment: Vortex mixer, water bath, centrifuge, gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

4.2. Detailed Experimental Procedure

Step 1: Harvesting Bacterial Cells

  • Using a sterile loop, harvest approximately 40 mg of bacterial cells from the third quadrant of a quadrant-streaked agar (B569324) plate.[3]

  • Transfer the cells to a clean 13x100 mm screw-cap culture tube.

Step 2: Saponification (Liberation of Fatty Acids)

  • Add 1.0 ml of the saponification reagent to the tube containing the bacterial cells.

  • Securely seal the tube with a Teflon-lined cap and vortex briefly.

  • Heat the tube in a boiling water bath (100°C) for 30 minutes, vortexing for 5-10 seconds every 5 minutes.

  • Cool the tube to room temperature.

Step 3: Methylation (Conversion to FAMEs)

  • Add 2.0 ml of the methylation reagent to the cooled tube.

  • Reseal the tube and vortex briefly.

  • Heat the tube in a water bath at 80°C for 10 minutes.

  • Cool the tube rapidly to room temperature using a cold water bath.

Step 4: Extraction of FAMEs

  • Add 1.25 ml of the extraction reagent (hexane:MTBE) to the tube.

  • Seal the tube and mix by gentle end-over-end rotation for 10 minutes.

  • Allow the layers to separate (centrifugation at low speed can aid separation).

  • Carefully transfer the upper organic phase containing the FAMEs to a clean tube.

Step 5: Base Wash (Sample Cleanup)

  • Add 3.0 ml of the base wash reagent to the tube containing the extracted FAMEs.

  • Seal the tube and mix by gentle end-over-end rotation for 5 minutes.

  • Allow the layers to separate.

  • Transfer approximately two-thirds of the upper organic phase to a GC vial for analysis.

Step 6: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., HP-5MS, Rxi-17Sil MS).[13][14]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: 1-2 µl of the FAME extract is injected into the GC.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at 100°C, ramp up to 240-250°C.[14]

  • Detection: The separated FAMEs are detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). MS provides definitive identification based on the mass spectrum of each compound.

  • Identification: The retention time and mass spectrum of this compound are compared to those of a known standard or a library of FAME profiles (e.g., the Sherlock Microbial Identification System).[3]

Mandatory Visualizations

5.1. Biosynthesis of Iso-Branched Fatty Acids

The biosynthesis of iso-branched fatty acids, such as the parent acid of this compound, initiates from branched-chain amino acids. The following diagram illustrates the general pathway for the formation of an iso-fatty acid primer from valine.

Biosynthesis_of_Iso_Fatty_Acids Valine Valine alpha_Keto_isovalerate α-Ketoisovalerate Valine->alpha_Keto_isovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA (Primer) alpha_Keto_isovalerate->Isobutyryl_CoA Oxidative Decarboxylation Elongation_Cycle Fatty Acid Elongation Cycle Isobutyryl_CoA->Elongation_Cycle Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation_Cycle Adds 2-carbon units Iso_Fatty_Acid Iso-Fatty Acid (e.g., 14-methylpentadecanoic acid) Elongation_Cycle->Iso_Fatty_Acid

Biosynthesis of an iso-branched fatty acid from valine.

5.2. Experimental Workflow for FAME Analysis

The following diagram outlines the key steps in the experimental workflow for the preparation and analysis of fatty acid methyl esters from bacterial cells.

FAME_Analysis_Workflow Harvest 1. Harvest Bacterial Cells Saponification 2. Saponification (NaOH, Methanol, Heat) Harvest->Saponification Methylation 3. Methylation (HCl, Methanol, Heat) Saponification->Methylation Extraction 4. Extraction (Hexane:MTBE) Methylation->Extraction Base_Wash 5. Base Wash (NaOH solution) Extraction->Base_Wash GC_MS 6. GC-MS Analysis Base_Wash->GC_MS Data_Analysis 7. Data Analysis and Identification GC_MS->Data_Analysis

Workflow for the analysis of bacterial fatty acid methyl esters.

Conclusion

This compound is a significant biomarker in the chemotaxonomic identification of bacteria. Its presence and relative abundance, as part of a broader fatty acid profile, provide a reliable and reproducible means of classifying microorganisms. The standardized protocols for FAME analysis by GC-MS have enabled the creation of extensive libraries of bacterial fatty acid profiles, facilitating rapid and accurate identification. For researchers and professionals in drug development, understanding the distribution and analysis of such biomarkers is crucial for quality control, microbial characterization, and the discovery of novel antimicrobial targets. The continued refinement of analytical techniques and the expansion of FAME databases will further enhance the utility of this compound and other fatty acids as indispensable tools in microbiology.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Branched-Chain Fatty Acids in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthesis of branched-chain fatty acids (BCFAs) in microorganisms. BCFAs are crucial components of the cell membrane in many bacteria, playing a vital role in maintaining membrane fluidity and enabling adaptation to diverse environmental conditions. Understanding this pathway is essential for developing novel antimicrobial agents and for the metabolic engineering of microorganisms for various biotechnological applications.

Core Biosynthesis Pathway of Branched-Chain Fatty Acids

The biosynthesis of BCFAs in microorganisms is a multi-step process that begins with the catabolism of branched-chain amino acids (BCAAs) to produce the necessary primers for fatty acid synthesis. These primers are then elongated by the fatty acid synthase (FAS) system.

The primary precursors for BCFA synthesis are the α-keto acids derived from the BCAAs valine, leucine, and isoleucine.[1] The specific precursor determines the type of BCFA produced:

  • Valine leads to the formation of iso-fatty acids with an even number of carbon atoms.

  • Leucine gives rise to iso-fatty acids with an odd number of carbon atoms.

  • Isoleucine is the precursor for anteiso-fatty acids with an odd number of carbon atoms.

The overall pathway can be broken down into two main stages: primer synthesis and fatty acid elongation .

Primer Synthesis

The synthesis of branched-chain acyl-CoA primers involves two key enzymatic steps:

  • Transamination: A branched-chain amino acid aminotransferase (BCAT) catalyzes the transfer of an amino group from a BCAA to an α-keto acid acceptor, typically α-ketoglutarate, producing the corresponding branched-chain α-keto acid (BCKA).[2]

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex, catalyzes the oxidative decarboxylation of the BCKA to form the corresponding branched-chain acyl-CoA.[3][4] This acyl-CoA then serves as the primer for the fatty acid synthase system. In some bacteria, a branched-chain α-keto acid decarboxylase (BCKA decarboxylase) is essential for this step.[3]

Fatty Acid Elongation

The branched-chain acyl-CoA primers are elongated by the Type II fatty acid synthase (FASII) system, which is a dissociated system of monofunctional enzymes. The key enzyme initiating this process is β-ketoacyl-ACP synthase III (FabH) , which condenses the branched-chain acyl-CoA primer with malonyl-ACP.[5] Subsequent cycles of elongation involve the sequential action of four enzymes:

  • β-ketoacyl-ACP reductase (FabG)

  • β-hydroxyacyl-ACP dehydratase (FabZ)

  • Enoyl-ACP reductase (FabI)

  • β-ketoacyl-ACP synthase (FabB/FabF)

Each cycle adds two carbon units from malonyl-CoA to the growing acyl chain until a fatty acid of the desired length is synthesized.

Below is a diagram illustrating the core biosynthesis pathway of BCFAs.

BCFA_Biosynthesis cluster_precursor Precursor Supply cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation Valine Valine BCAT BCAT Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV from Val alpha_KIC α-Ketoisocaproate BCAT->alpha_KIC from Leu alpha_KMV α-Keto-β-methylvalerate BCAT->alpha_KMV from Ile BCKDH BCKDH Complex alpha_KIV->BCKDH alpha_KIC->BCKDH alpha_KMV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA Methylbutyryl_CoA 2-Methylbutyryl-CoA BCKDH->Methylbutyryl_CoA FabH FabH Isobutyryl_CoA->FabH Isovaleryl_CoA->FabH Methylbutyryl_CoA->FabH FASII FASII Elongation (FabG, FabZ, FabI, FabB/F) FabH->FASII iso_even_FA iso-Even BCFAs FASII->iso_even_FA iso_odd_FA iso-Odd BCFAs FASII->iso_odd_FA anteiso_odd_FA anteiso-Odd BCFAs FASII->anteiso_odd_FA

Core BCFA Biosynthesis Pathway

Quantitative Data

The activity and substrate specificity of the key enzymes in the BCFA biosynthesis pathway are critical for determining the final fatty acid composition of the cell membrane.

Kinetic Parameters of Key Enzymes

The following table summarizes the available kinetic parameters for key enzymes involved in BCFA biosynthesis from various microbial sources.

EnzymeOrganismSubstrateKm (mM)Vmax or kcatReference
BCAT Lactococcus lactisIsoleucine--[6]
Leucine--[6]
Valine--[6]
BCKDH Bacillus subtilisα-Ketoisovalerate~0.05-0.0613-15 nmol/h/mg protein[7]
Rat Liverα-Ketoisocaproate--[1]
FabH Bacillus subtilis (bFabH1)Acetyl-CoA-2.5% of E. coli FabH activity[8]
Bacillus subtilis (bFabH2)Acetyl-CoA-20% of E. coli FabH activity[8]

Note: Comprehensive kinetic data for all key enzymes in a single microbial species is limited in the current literature. The provided data represents a compilation from different studies and organisms.

Branched-Chain Fatty Acid Composition under Stress Conditions

Environmental stressors, such as changes in temperature and pH, can significantly alter the BCFA composition of the cell membrane as an adaptive response.

OrganismStress ConditionChange in BCFA CompositionReference
Listeria monocytogenesLow TemperatureIncrease in anteiso-C15:0[9]
Listeria monocytogenesAcidic pH (pH 5.0)Significant increase in anteiso-C17:0 and decrease in iso-C15:0[10]
Listeria monocytogenesAlkaline pH (pH 9.0)Higher proportions of total BCFAs compared to neutral pH[10]
Staphylococcus aureusIsoleucine/Leucine deprivationReplacement of anteiso/iso C17 and C19 with C18 and C20 straight-chain fatty acids[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the BCFA biosynthesis pathway.

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the extraction and derivatization of fatty acids from bacterial cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Bacterial cell pellet

  • Saponification reagent (45 g NaOH, 150 ml methanol, 150 ml distilled water)

  • Methylation reagent (325 ml 6.0 N HCl, 275 ml methanol)

  • Extraction solvent (200 ml hexane, 200 ml methyl tert-butyl ether)

  • Wash solution (10.8 g NaOH in 900 ml distilled water)

  • Glass tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Harvest and Wash Cells: Centrifuge the bacterial culture and wash the cell pellet with sterile saline to remove residual medium.

  • Saponification: Resuspend the cell pellet in 1.0 ml of saponification reagent in a glass tube. Tightly cap the tube and heat at 100°C for 30 minutes, with vortexing every 10 minutes. This step hydrolyzes the lipids to release fatty acids as sodium salts.

  • Methylation: Cool the tubes and add 2.0 ml of methylation reagent. Cap tightly and heat at 80°C for 10 minutes. This step converts the fatty acids to their more volatile fatty acid methyl esters (FAMEs).[5]

  • Extraction: Cool the tubes and add 1.25 ml of extraction solvent. Cap and vortex for 10 minutes.

  • Phase Separation: Centrifuge the tubes at a low speed to separate the phases. The upper organic phase contains the FAMEs.

  • Washing: Transfer the upper organic phase to a new tube and add 3.0 ml of wash solution. Vortex for 5 minutes and centrifuge to separate the phases.

  • Sample Analysis: Transfer the upper organic phase to a GC vial for analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS system. A typical GC program involves a temperature ramp from 170°C to 270°C. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra.[5]

Below is a diagram illustrating the experimental workflow for GC-MS analysis of BCFAs.

GCMS_Workflow start Bacterial Cell Pellet saponification Saponification (NaOH, Methanol, Water, 100°C) start->saponification methylation Methylation (HCl, Methanol, 80°C) saponification->methylation extraction Extraction (Hexane/MTBE) methylation->extraction wash Aqueous Wash (NaOH solution) extraction->wash analysis GC-MS Analysis wash->analysis end Fatty Acid Profile analysis->end

GC-MS Analysis Workflow
Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the production of NADH.[12]

Materials:

  • Purified BCKDH enzyme or cell lysate

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Branched-chain α-keto acid substrate (e.g., α-ketoisovalerate)

  • Coenzyme A (CoA)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, CoA, NAD+, TPP, and MgCl2.

  • Pre-incubation: Add the enzyme sample to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C) for a few minutes to allow the enzyme to equilibrate.

  • Initiate Reaction: Start the reaction by adding the branched-chain α-keto acid substrate.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate Activity: The rate of NADH production can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enzyme Assay for Branched-Chain Amino Acid Aminotransferase (BCAT)

This is a coupled spectrophotometric assay that measures BCAT activity by monitoring the consumption of NADH.[12]

Materials:

  • Purified BCAT enzyme or cell lysate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Branched-chain amino acid substrate (e.g., L-leucine)

  • α-Ketoglutarate

  • NADH

  • D-2-hydroxyisocaproate dehydrogenase (for coupling)

  • Pyridoxal 5'-phosphate (PLP)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, L-leucine, α-ketoglutarate, NADH, D-2-hydroxyisocaproate dehydrogenase, and PLP.

  • Pre-incubation: Add the BCAT enzyme sample to the reaction mixture and pre-incubate at the desired temperature.

  • Monitor Absorbance: Monitor the decrease in absorbance at 340 nm, which is coupled to the oxidation of NADH by the D-2-hydroxyisocaproate dehydrogenase acting on the product of the BCAT reaction.

  • Calculate Activity: The rate of NADH consumption is proportional to the BCAT activity.

Regulation of Branched-Chain Fatty Acid Biosynthesis

The biosynthesis of BCFAs is tightly regulated to ensure the maintenance of optimal membrane fluidity in response to environmental cues. This regulation occurs at both the transcriptional and post-transcriptional levels.

A key regulatory point is the expression of the bkd operon, which encodes the components of the BCKDH complex. In Bacillus subtilis, the bkd operon is under the control of the global transcriptional regulator CodY, which represses its expression in the presence of high concentrations of BCAAs.[13] Additionally, the expression of the bkd operon is induced at low temperatures, leading to an increased supply of anteiso-BCFA precursors to enhance membrane fluidity.

The activity of the fatty acid synthase enzymes can also be regulated by feedback inhibition from the final acyl-ACP products.

Below is a diagram illustrating the regulatory network of the bkd operon in Bacillus subtilis.

Regulation_Pathway BCAAs High Branched-Chain Amino Acids CodY CodY BCAAs->CodY activates bkd_operon bkd operon CodY->bkd_operon represses BCKDH_synthesis BCKDH Synthesis bkd_operon->BCKDH_synthesis BCFA_primers BCFA Primers BCKDH_synthesis->BCFA_primers Low_Temp Low Temperature Low_Temp->bkd_operon induces

Regulation of the bkd operon

Conclusion

The biosynthesis of branched-chain fatty acids is a fundamental metabolic pathway in many microorganisms, with significant implications for their survival and adaptation. This guide has provided a detailed overview of the core pathway, quantitative data on enzyme kinetics and fatty acid composition, step-by-step experimental protocols, and insights into the regulatory mechanisms. A thorough understanding of this pathway is paramount for researchers in microbiology, biochemistry, and drug development, as it offers promising targets for novel therapeutic interventions and for the bioengineering of microorganisms with desired properties. Further research is needed to fully elucidate the intricate regulatory networks and to obtain a more complete set of kinetic parameters for the key enzymes across a wider range of microorganisms.

References

Physical and chemical properties of Methyl 14-methylpentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylpentadecanoate, an anteiso-branched chain fatty acid methyl ester, is a molecule of growing interest within the scientific community. Its presence in various natural sources and its potential biological activities make it a subject of investigation for applications ranging from antimicrobial agent development to novel therapeutic strategies. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, analysis, and known biological activities of this compound, tailored for a scientific audience.

Physical and Chemical Properties

This compound is a saturated fatty acid methyl ester. Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueReference
Molecular Formula C₁₇H₃₄O₂[1]
Molecular Weight 270.45 g/mol [1]
CAS Number 5129-60-2[1]
Appearance Colorless liquid (estimated)[2]
Boiling Point 311.00 to 312.00 °C at 760.00 mm Hg (estimated)[2]
Vapor Pressure 0.001000 mmHg at 25.00 °C (estimated)[2]
Flash Point 291.00 °F (144.10 °C) (estimated)[2]
logP (o/w) 7.253 (estimated)[2]
Water Solubility 0.01354 mg/L at 25 °C (estimated)[2]
Solubility in Organic Solvents Soluble in ethanol (B145695) and chloroform.

Synthesis and Purification

The synthesis of this compound can be achieved through two primary routes: direct esterification of 14-methylpentadecanoic acid or transesterification of triglycerides containing this fatty acid.

Experimental Protocol: Synthesis via Esterification of 14-methylpentadecanoic Acid

This protocol describes a general method for the acid-catalyzed esterification of a fatty acid.

Materials:

  • 14-methylpentadecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether or hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 gram of 14-methylpentadecanoic acid in 20 mL of anhydrous methanol.

  • Slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add 50 mL of diethyl ether or hexane.

  • Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification by Column Chromatography

The crude product can be purified using silica (B1680970) gel column chromatography.

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start 14-Methylpentadecanoic Acid + Methanol catalyst H₂SO₄ (catalyst) reflux Reflux (2-4h) catalyst->reflux workup Work-up (Extraction & Washes) reflux->workup crude Crude this compound workup->crude column_chromatography Silica Gel Column Chromatography crude->column_chromatography elution Elution with Hexane/Ethyl Acetate Gradient column_chromatography->elution fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation pure_product Pure this compound evaporation->pure_product

Synthesis and Purification Workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

  • δ 3.67 (s, 3H, -OCH₃)

  • δ 2.30 (t, 2H, -CH₂-COO-)

  • δ 1.62 (m, 2H, -CH₂-CH₂-COO-)

  • δ 1.50 (m, 1H, -CH(CH₃)₂)

  • δ 1.25 (br s, 20H, -(CH₂)₁₀-)

  • δ 0.86 (d, 6H, -CH(CH₃)₂)

Predicted ¹³C NMR (CDCl₃):

  • δ 174.4 (-COO-)

  • δ 51.4 (-OCH₃)

  • δ 38.9 (-CH₂-CH(CH₃)₂)

  • δ 34.1 (-CH₂-COO-)

  • δ 29.7 - 29.1 (-(CH₂)ₙ-)

  • δ 27.9 (-CH(CH₃)₂)

  • δ 24.9 (-CH₂-CH₂-COO-)

  • δ 22.7 (-CH(CH₃)₂)

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of fatty acid methyl esters. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns.

Key Fragmentation Ions (m/z):

  • M⁺ (270.3): Molecular ion

  • 227: [M - 43]⁺, loss of the isopropyl group

  • 74: McLafferty rearrangement product, characteristic of methyl esters

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the GC-MS analysis of FAMEs.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on concentration

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Sample Preparation:

  • The purified this compound is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • An internal standard can be added for quantitative analysis.

  • 1 µL of the sample is injected into the GC-MS system.

Biological Activities and Potential Applications

This compound has been reported to possess antimicrobial and antifungal properties. While the exact mechanisms of action are not fully elucidated for this specific molecule, the broader class of fatty acids and their esters are known to exert their effects through various mechanisms.

Antimicrobial and Antifungal Activity

Studies have shown that branched-chain fatty acids can exhibit inhibitory activity against a range of bacteria and fungi. The proposed mechanisms often involve the disruption of the cell membrane's integrity, leading to increased permeability and eventual cell lysis. The lipophilic nature of the fatty acid chain allows it to intercalate into the lipid bilayer of microbial cell membranes.

Antimicrobial_Mechanism cluster_cell Bacterial/Fungal Cell membrane Cell Membrane disruption Membrane Disruption membrane->disruption cytoplasm Cytoplasm FAME This compound FAME->membrane Intercalation permeability Increased Permeability disruption->permeability lysis Cell Lysis permeability->lysis

Proposed Antimicrobial Mechanism of Action.
Potential in Drug Development

The biological activities of this compound suggest its potential as a lead compound in drug development, particularly in the area of infectious diseases. Further research is warranted to explore its efficacy, safety profile, and mechanism of action in more detail.

While direct evidence is limited, other fatty acids have been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways. It is plausible that this compound could have similar immunomodulatory effects, which could be relevant for the development of anti-inflammatory drugs.

Potential_Signaling_Pathways cluster_stimulus External Stimulus (e.g., Pathogen) cluster_cell_signaling Cellular Signaling stimulus Stimulus receptor Receptor stimulus->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb inflammation Inflammatory Response mapk->inflammation nfkb->inflammation FAME This compound (Potential Modulator) FAME->mapk Inhibition? FAME->nfkb Inhibition?

Potential Modulation of Inflammatory Signaling Pathways.

Conclusion

This compound is a fatty acid methyl ester with defined physical and chemical properties and potential biological activities that merit further investigation. This technical guide provides a solid foundation for researchers and drug development professionals by summarizing its key characteristics and providing detailed experimental approaches for its synthesis, purification, and analysis. Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects and exploring its therapeutic potential in greater detail.

References

The Presence and Implications of Methyl 14-methylpentadecanoate in Microbial Biofilms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microbial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The composition of the biofilm extracellular matrix is critical to its structure and function. This technical guide delves into the occurrence of a specific branched-chain fatty acid methyl ester, Methyl 14-methylpentadecanoate, within microbial biofilms. Notably, this molecule has been identified as a significant component of biofilms formed by vancomycin-resistant Staphylococcus aureus (VRSA) under antibiotic-induced stress. This document provides a comprehensive overview of its detection, quantification, the experimental protocols for its analysis, and discusses its potential role in biofilm architecture and pathogenesis.

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adheres to both biotic and abiotic surfaces. This matrix, composed of polysaccharides, proteins, extracellular DNA (eDNA), and lipids, provides a protective niche for bacteria, contributing to their persistence and virulence. The lipid composition of the biofilm matrix is increasingly recognized as a crucial factor in determining the physical properties and stability of the biofilm.

Branched-chain fatty acids (BCFAs), such as those of the anteiso and iso series, are important components of the cell membranes of many bacteria, particularly Gram-positive species. They play a role in maintaining membrane fluidity and adapting to environmental stressors. This compound is the methyl ester of 14-methylpentadecanoic acid, an anteiso-branched-chain fatty acid. Recent findings have highlighted its presence not just as a cellular component but as a significant part of the extracellular matrix in biofilms of clinically important pathogens.

This guide focuses on the occurrence of this compound in microbial biofilms, with a particular emphasis on its documented presence in vancomycin-resistant Staphylococcus aureus (VRSA). Sub-lethal concentrations of vancomycin (B549263) have been shown to induce biofilm formation in MRSA and VRSA, a phenomenon linked to mechanisms such as the secretion of membrane vesicles and the release of eDNA through autolysis[1][2][3]. The alteration of the biofilm's fatty acid profile under such conditions suggests a specific adaptive response.

Quantitative Occurrence of this compound

The most direct evidence for the presence of this compound in microbial biofilms comes from studies on vancomycin-resistant Staphylococcus aureus (VRSA). Research has shown that under the stress of sub-lethal vancomycin concentrations, a VRSA isolate produced a biofilm rich in a variety of fatty acids. This compound was identified as a notable component of this biofilm matrix.

The relative abundance of this fatty acid methyl ester was found to vary depending on the surface material on which the biofilm was formed, suggesting an interaction between the bacterium, the antibiotic, and the surface environment. The following table summarizes the quantitative data from a key study on a VRSA strain (CP2)[4].

Surface MaterialBiofilm EnvironmentRelative Percentage of this compound in Biofilm MatrixReference
Silicon (hydrophobic)Mueller-Hinton broth with 14 µg/ml vancomycin8.74%[4]
Nylon (hydrophobic)Mueller-Hinton broth with 14 µg/ml vancomycin10.57%[4]
Glass (hydrophilic)Mueller-Hinton broth with 14 µg/ml vancomycin8.17%[4]

Table 1: Quantitative Analysis of this compound in VRSA Biofilms.

These findings indicate that this compound is a significant component of the extracellular matrix of VRSA biofilms, particularly on hydrophobic surfaces, which are common in medical devices[4].

Experimental Protocols

The identification and quantification of this compound in microbial biofilms require specific and sensitive analytical techniques. The following protocol is based on the methodology used to successfully identify this compound in VRSA biofilms[4].

Biofilm Formation and Extraction of Extracellular Matrix
  • Biofilm Culture:

    • Prepare sterile sections of the desired tubing material (e.g., silicon, nylon, glass), typically 2-inch pieces.

    • Submerge the tubing pieces in Mueller-Hinton (MH) broth supplemented with a sub-lethal concentration of vancomycin (e.g., 14 µg/ml for VRSA).

    • Inoculate the broth with a 4-hour young culture of the VRSA strain.

    • Incubate at 37°C for 48 hours to allow for robust biofilm formation.

    • Include controls such as the strain without antibiotic and a sensitive control strain with and without the antibiotic.

  • Biofilm Fixation and Staining (for qualitative assessment):

    • After incubation, wash the tubing pieces with phosphate-buffered saline (pH 7.0).

    • Fix the biofilms by dipping the tubes in acetic acid.

    • Stain with 3% crystal violet for 15 minutes.

    • Wash with distilled water and observe the biofilm.

  • Extraction of Biofilm Matrix:

    • Incubate the biofilm-coated tubing sections in deionized distilled water for 1 hour.

    • Wash with ethanol (B145695) to remove non-adherent cells.

    • The adherent biofilm matrix can then be processed for fatty acid analysis.

Fatty Acid Methyl Ester (FAME) Synthesis and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • The extracted biofilm matrix is subjected to transesterification to convert fatty acids into their corresponding methyl esters. A common method involves using a reagent like 1.25 M HCl in anhydrous methanol (B129727) and heating at 50°C overnight[5].

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for FAME analysis, such as an HP-5MS (5% Phenyl methylsiloxane) column (60 m x 0.25 mm i.d. x 0.25 µm film thickness)[4].

    • Carrier Gas: Helium with a flow rate of 0.8 ml/min[4].

    • Injector and Detector Temperatures: 240°C and 270°C, respectively[4].

    • Oven Temperature Program:

      • Initial temperature of 150°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/min.

      • Hold at 230°C for 10 minutes[4].

    • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV with a scan range of 50-800 m/z[4].

    • Identification: Identify this compound by comparing its mass spectrum and retention time with a known standard and by matching with a mass spectral library (e.g., NIST).

Experimental_Workflow cluster_biofilm Biofilm Formation & Extraction cluster_fame FAME Preparation & Analysis cluster_data Data Interpretation b1 VRSA Inoculation in MH Broth + Vancomycin + Surface b2 Incubation (48h, 37°C) b1->b2 b3 Washing & Matrix Extraction b2->b3 f1 Transesterification (Acid Methanolysis) b3->f1 Biofilm Matrix f2 Hexane Extraction of FAMEs f1->f2 f3 GC-MS Analysis f2->f3 d1 Mass Spectra & Retention Time f3->d1 Raw Data d2 Library Matching & Standard Comparison d1->d2 d3 Identification & Quantification d2->d3 Signaling_Hypothesis cluster_biofilm_effect Effect on Biofilm Phenotype vancomycin Vancomycin Stress cell_wall Cell Wall Synthesis Inhibition vancomycin->cell_wall stress_response Stress Response Activation (e.g., Autolysis, MV Secretion) cell_wall->stress_response fa_metabolism Alteration of Fatty Acid Metabolism stress_response->fa_metabolism bcfa_synthesis Increased Anteiso-BCFA Synthesis fa_metabolism->bcfa_synthesis m14mp Methyl 14-methyl- pentadecanoate bcfa_synthesis->m14mp export Export to Extracellular Matrix hydrophobicity Increased Matrix Hydrophobicity export->hydrophobicity m14mp->export adhesion Enhanced Surface Adhesion hydrophobicity->adhesion resistance Reduced Antibiotic Penetration hydrophobicity->resistance

References

An In-depth Technical Guide to the Characterization of Methyl 14-methylpentadecanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylpentadecanoate, an iso-branched fatty acid methyl ester (FAME), and its isomers are of growing interest in various scientific fields, including microbiology, food science, and pharmacology. As components of bacterial cell membranes, they serve as important biomarkers. Their unique branched structures influence the physical properties of lipids, such as melting point and fluidity, which can have implications for drug delivery systems and formulation science. The parent fatty acid, 14-methylpentadecanoic acid, has been identified as a potential biomarker for rheumatoid arthritis and has shown antimicrobial and anti-inflammatory properties. This guide provides a comprehensive overview of the analytical techniques used to characterize this compound and its common anteiso isomer, Methyl 13-methylpentadecanoate.

Physicochemical Properties

The position of the methyl branch significantly influences the physical properties of these isomers. Below is a summary of available data.

PropertyThis compound (iso)Methyl 13-methylpentadecanoate (anteiso)
Molecular Formula C₁₇H₃₄O₂[1]C₁₇H₃₄O₂[2][3]
Molecular Weight 270.45 g/mol [1]270.5 g/mol [2]
CAS Number 5129-60-2[1]5487-50-3[2][3]
Boiling Point 311.00 to 312.00 °C @ 760 mm Hg (estimated)[4]Not readily available
Flash Point 144.1 °C (Tag Closed Cup, estimated)[4][5]Not readily available
Appearance Liquid[5]Not readily available

Chromatographic Separation

Gas chromatography (GC) is the primary technique for separating FAME isomers. The choice of stationary phase is critical for achieving baseline resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. The retention behavior of the isomers is dependent on the polarity of the stationary phase.

ParameterThis compound (iso)Methyl 13-methylpentadecanoate (anteiso)
Kovats Retention Index (DB-5) 1884[6]Not readily available
Kovats Retention Index (SE-30) 1877[7]Not readily available

Note: Retention indices are dependent on the specific GC conditions and column used.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound isomers.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of FAMEs provides characteristic fragmentation patterns.

Characteristic Fragment (m/z)This compound (iso)Methyl 13-methylpentadecanoate (anteiso)Interpretation
M+ 270270Molecular Ion
74 AbundantAbundantMcLafferty rearrangement product, characteristic of FAMEs
227 PresentAbsentLoss of an isopropyl radical (•CH(CH₃)₂) from the iso-terminus
[M-43]+ PresentPresentLoss of a propyl radical (•C₃H₇) from the anteiso-terminus may occur, but loss of an ethyl radical is more characteristic.
[M-29]+ Less prominentMore prominentLoss of an ethyl radical (•C₂H₅) from the anteiso-terminus
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data (Predicted/Reported in CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment (this compound)Assignment (Methyl 13-methylpentadecanoate)
~3.67s-OCH₃-OCH₃
~2.30t-CH₂-COO--CH₂-COO-
~1.63m-CH₂-CH₂-COO--CH₂-CH₂-COO-
~1.51m-CH(CH₃)₂-CH(CH₃)CH₂CH₃
~1.25br s-(CH₂)ₙ--(CH₂)ₙ-
~0.86d-CH(CH₃)₂-CH(CH₃)CH₂CH₃
~0.85tNot applicable-CH₂CH₃

¹³C NMR Spectral Data (Predicted in CDCl₃)

Chemical Shift (ppm)Assignment (this compound)Assignment (Methyl 13-methylpentadecanoate)
~174.4C=OC=O
~51.4-OCH₃-OCH₃
~39.0C-13C-12
~34.1C-2C-2
~29.7 - 29.1-(CH₂)ₙ--(CH₂)ₙ-
~27.2C-14C-13
~25.0C-3C-3
~22.7C-15C-14
~14.1Not applicableTerminal -CH₃ of ethyl group
~11.4Not applicableMethyl branch on C-13
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups.

Wavenumber (cm⁻¹)Assignment
~2955, 2924, 2854C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups
~1743C=O stretching of the ester group
~1465C-H bending of CH₂ and CH₃ groups
~1170C-O stretching of the ester group

Experimental Protocols

Synthesis of this compound (iso)

A common method for the synthesis of iso-branched fatty acids involves the malonic ester synthesis or the use of organocuprate reagents. A general procedure is outlined below:

  • Starting Material: A long-chain ω-haloalkanoic acid ester (e.g., methyl 11-bromoundecanoate).

  • Reaction: React the starting material with lithium diisopropylcuprate (from isopropyl bromide and lithium in the presence of copper(I) iodide).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica (B1680970) gel.

Synthesis of Methyl 13-methylpentadecanoate (anteiso)

The synthesis of the anteiso isomer can be achieved using a similar strategy but with a different organocuprate reagent.

  • Starting Material: A long-chain ω-haloalkanoic acid ester (e.g., methyl 11-bromoundecanoate).

  • Reaction: React the starting material with lithium di-sec-butylcuprate (from 2-bromobutane).

  • Workup and Purification: Follow the same procedure as for the iso isomer.

Sample Preparation for GC-MS Analysis (from Biological Samples)
  • Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer method with a chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v) solvent system.

  • Transesterification: Evaporate the lipid extract to dryness under a stream of nitrogen. Add 1 mL of 2% sulfuric acid in methanol and heat at 100°C for 1 hour.

  • FAME Extraction: After cooling, add 1.5 mL of water and 1 mL of hexane (B92381). Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

GC-MS Operating Conditions
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. For better separation of isomers, a more polar column such as a cyanopropyl phase (e.g., HP-88) can be used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 120°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

NMR Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃).

  • Concentration: ~10 mg of the FAME in 0.7 mL of CDCl₃.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

FTIR Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) or as a thin film on a KBr plate.

  • Instrument: A standard FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_extraction Sample Preparation (from Biological Matrix) cluster_analysis Instrumental Analysis cluster_data Data Analysis and Characterization s1 Starting Materials (e.g., ω-haloalkanoic acid ester) s2 Chemical Reaction (e.g., Organocuprate coupling) s1->s2 s3 Purification (Column Chromatography) s2->s3 a1 GC-MS s3->a1 a2 NMR Spectroscopy (¹H and ¹³C) s3->a2 a3 FTIR Spectroscopy s3->a3 e1 Lipid Extraction e2 Transesterification to FAMEs e1->e2 e2->a1 e2->a2 e2->a3 d1 Retention Time and Mass Spectrum Analysis a1->d1 d2 Spectral Interpretation and Structure Elucidation a2->d2 a3->d2 d3 Comparison of Isomers d1->d3 d2->d3

Caption: General experimental workflow for the synthesis, extraction, and characterization of this compound isomers.

Conclusion

The characterization of this compound and its isomers requires a multi-technique approach. Gas chromatography, particularly with mass spectrometric detection, is indispensable for the separation and initial identification of these closely related compounds. NMR and FTIR spectroscopy provide the detailed structural information necessary for unambiguous confirmation. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with these important branched-chain fatty acid methyl esters. Further research to establish a more comprehensive database of chromatographic retention times on various stationary phases and detailed spectroscopic data for a wider range of isomers will be invaluable to the scientific community.

References

14-methylpentadecanoic acid as a potential biomarker for rheumatoid arthritis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint damage. The identification of sensitive and specific biomarkers is crucial for early diagnosis, prognosis, and the development of targeted therapies. Emerging evidence from metabolomic studies suggests that alterations in fatty acid metabolism are a significant feature of RA pathogenesis. This technical guide focuses on 14-methylpentadecanoic acid, a branched-chain fatty acid, and explores its potential as a biomarker for RA. This document provides a comprehensive overview of the current state of research, including detailed experimental protocols for its quantification and an exploration of its potential role in the inflammatory signaling pathways central to RA.

Introduction to 14-Methylpentadecanoic Acid

14-Methylpentadecanoic acid, also known as isopalmitic acid, is a saturated branched-chain fatty acid (BCFA). BCFAs are found in various biological systems and are obtained through diet, particularly from dairy and ruminant meat products, as well as synthesized by the gut microbiota. In recent years, metabolomic profiling of patients with rheumatoid arthritis has revealed significant alterations in lipid metabolism, with several fatty acids emerging as potential biomarkers[1][2]. Notably, 14-methylpentadecanoic acid has been identified as a potential biomarker for RA, with studies indicating its presence in the synovial fluid of affected joints[3].

Quantitative Data on 14-Methylpentadecanoic Acid in Rheumatoid Arthritis

While several metabolomic studies have identified alterations in fatty acid profiles in rheumatoid arthritis patients, specific quantitative data for 14-methylpentadecanoic acid remains limited in the published literature. One metabolomics study of synovial fluid from RA patients compared to osteoarthritis (OA) patients reported a downregulation of the fatty acid biosynthesis pathway in the RA group, suggesting a potential decrease in the levels of certain fatty acids[4][5]. However, this study did not provide a specific concentration of 14-methylpentadecanoic acid.

Another study identified isopalmitic acid as one of twenty potential biomarkers for RA in synovial fluid, but quantitative data in a tabular format was not presented. The table below is a template that can be populated as more quantitative studies become available.

AnalytePatient GroupMatrixConcentration (Mean ± SD)MethodReference
14-Methylpentadecanoic AcidRheumatoid Arthritis (RA)Synovial FluidData Not AvailableGC-MS
Healthy ControlsSynovial FluidData Not AvailableGC-MS
Rheumatoid Arthritis (RA)Serum/PlasmaData Not AvailableGC-MS
Healthy ControlsSerum/PlasmaData Not AvailableGC-MS

Potential Role in Inflammatory Signaling Pathways

The precise mechanisms by which 14-methylpentadecanoic acid may influence the inflammatory cascade in rheumatoid arthritis are not yet fully elucidated. However, research into the immunomodulatory effects of fatty acids, including branched-chain fatty acids, provides a basis for several hypotheses. The primary signaling pathways implicated in RA pathogenesis include the Nuclear Factor-kappa B (NF-κB), Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response in RA, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules in synovial cells. Some studies on short-chain fatty acids have demonstrated an inhibitory effect on NF-κB activation in macrophages[6]. It is plausible that branched-chain fatty acids like 14-methylpentadecanoic acid could exert similar immunomodulatory effects, potentially by interfering with the activation of the IκB kinase (IKK) complex or the nuclear translocation of NF-κB subunits.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB P NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation 14-MPA 14-Methylpentadecanoic Acid (Hypothetical) 14-MPA->IKK Complex Inhibition? Gene Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) NF-κB_n->Gene Expression

Potential Modulation of the NF-κB Pathway by 14-Methylpentadecanoic Acid.
JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for transducing signals from a wide array of cytokines that are central to RA pathology, including interleukins (IL-6, IL-2) and interferons. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression. The influence of branched-chain fatty acids on this pathway is an area of active investigation. It is hypothesized that 14-methylpentadecanoic acid could modulate the activity of JAKs or the phosphorylation of STATs, thereby altering the cellular response to pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT P pSTAT pSTAT pSTAT_n pSTAT Dimer pSTAT->pSTAT_n Dimerization & Translocation 14-MPA 14-Methylpentadecanoic Acid (Hypothetical) 14-MPA->JAK Modulation? Gene Expression Inflammatory Gene Expression pSTAT_n->Gene Expression

Hypothetical Influence of 14-Methylpentadecanoic Acid on the JAK-STAT Pathway.
MAPK Signaling Pathway

The MAPK family of kinases, including p38, JNK, and ERK, are key regulators of cellular responses to stress and inflammatory stimuli. In RA, these pathways are activated in synovial cells and contribute to the production of pro-inflammatory cytokines and matrix metalloproteinases that degrade cartilage. Some studies have shown that certain dietary fatty acids can amplify inflammatory responses through p38 MAPK signaling[7]. Conversely, other fatty acids may have inhibitory effects. The effect of 14-methylpentadecanoic acid on the MAPK pathways in the context of RA remains to be determined.

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Inflammatory Response Pro-inflammatory Cytokine & MMP Production Transcription Factors->Inflammatory Response 14-MPA 14-Methylpentadecanoic Acid (Hypothetical) 14-MPA->MAPKKK Modulation?

Postulated Interaction of 14-Methylpentadecanoic Acid with the MAPK Pathway.

Experimental Protocols

Accurate quantification of 14-methylpentadecanoic acid in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Collection and Preparation

Synovial Fluid:

  • Aspirate synovial fluid from the affected joint under sterile conditions.

  • Centrifuge the sample at 2000 x g for 10 minutes to remove cellular debris.

  • Store the supernatant at -80°C until analysis.

Serum/Plasma:

  • Collect whole blood in appropriate tubes (serum separator tubes for serum, EDTA or heparin tubes for plasma).

  • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1500 x g for 15 minutes.

  • For plasma, centrifuge the blood at 1500 x g for 15 minutes immediately after collection.

  • Aliquot the supernatant and store at -80°C.

Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol is adapted from established methods for fatty acid analysis.

  • Lipid Extraction (Folch Method):

    • To 100 µL of sample (synovial fluid, serum, or plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Methylation:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Incubate at 80°C for 10 minutes to saponify the fatty acids.

    • Cool the sample and add 2 mL of 14% boron trifluoride in methanol.

    • Incubate at 80°C for 2 minutes to form fatty acid methyl esters (FAMEs).

    • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GCMS_Workflow Biological Sample Synovial Fluid or Serum/Plasma Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Methylation Methylation Saponification->Methylation FAME Extraction FAME Extraction Methylation->FAME Extraction GC-MS Analysis GC-MS Analysis FAME Extraction->GC-MS Analysis

Workflow for GC-MS Analysis of Fatty Acids.
GC-MS Instrumental Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the detection of FAMEs.

  • Quantification: Based on the integrated peak area of the characteristic ions of 14-methylpentadecanoic acid methyl ester, normalized to an internal standard.

Conclusion and Future Directions

14-Methylpentadecanoic acid shows promise as a potential biomarker for rheumatoid arthritis, reflecting the underlying alterations in fatty acid metabolism associated with the disease. However, further research is imperative to validate its clinical utility. Key future directions include:

  • Large-scale quantitative studies: To establish definitive concentration ranges of 14-methylpentadecanoic acid in the synovial fluid and circulation of RA patients compared to healthy individuals and other inflammatory arthritides.

  • Mechanistic studies: To elucidate the precise role of 14-methylpentadecanoic acid in modulating key inflammatory signaling pathways such as NF-κB, JAK-STAT, and MAPK in synovial cells.

  • Correlation with disease activity: To investigate the relationship between the levels of 14-methylpentadecanoic acid and clinical measures of RA disease activity and structural damage.

A deeper understanding of the role of 14-methylpentadecanoic acid in the pathophysiology of RA will not only advance its potential as a biomarker but may also unveil novel therapeutic targets for the management of this debilitating disease.

References

Methodological & Application

Quantitative Analysis of Methyl 14-methylpentadecanoate by Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of methyl 14-methylpentadecanoate, a branched-chain fatty acid methyl ester, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including lipid extraction and derivatization to form fatty acid methyl esters (FAMEs), as well as optimized GC-MS instrument parameters for selective and sensitive quantification. This protocol is intended to guide researchers in establishing a robust and reliable analytical method for the determination of this compound in various biological and pharmaceutical matrices.

Introduction

This compound (iso-C16:0 methyl ester) is the methyl ester of 14-methylpentadecanoic acid, a branched-chain saturated fatty acid. The analysis of branched-chain fatty acids is of growing interest in biomedical research, as they play roles in cellular signaling, membrane fluidity, and are potential biomarkers for various metabolic and microbial processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high chromatographic resolution and sensitive, specific detection capabilities.[1][2] Due to their low volatility, fatty acids are typically converted to more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[3] This application note details a comprehensive protocol for the quantification of this compound.

Data Presentation

The following tables summarize representative quantitative data for the GC-MS analysis of long-chain fatty acid methyl esters, which can be adapted for the quantification of this compound. It is recommended that each laboratory validates the method with their own standards and matrices to determine specific performance characteristics.

Table 1: Representative Calibration Curve Data for a Long-Chain FAME

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,956
10155,432
25387,654
50798,123
1001,602,345
Linearity (r²) ≥ 0.995

Table 2: Representative Method Validation Parameters for a Long-Chain FAME

ParameterResult
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is suitable for the extraction of total lipids from biological samples such as plasma, serum, tissues, or cell cultures.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard (e.g., Methyl Heptadecanoate solution)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add a known volume or weight of the sample.

  • For accurate quantification, add a known amount of an appropriate internal standard, such as methyl heptadecanoate, which is not naturally present in the sample.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 1 mL of solvent mixture per 100 µL of aqueous sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.2 volumes of deionized water to the mixture to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted lipids to their corresponding FAMEs using an acid-catalyzed reaction.

Materials:

  • Methanolic HCl (e.g., 2.5% v/v) or Boron Trifluoride in Methanol (BF₃-Methanol, 14% w/v)

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried lipid extract, add 1 mL of methanolic HCl or BF₃-Methanol.

  • Tightly cap the tube and heat at 80-100°C for 1 hour in a heating block or water bath.

  • Allow the reaction tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-MS Instrumentation and Analysis

The following are typical instrument parameters for the analysis of FAMEs. Optimization may be required depending on the specific instrument and column used.

Table 3: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for this compound
Quantifier Ionm/z 74 (base peak from McLafferty rearrangement)
Qualifier Ionsm/z 87, m/z 270 (Molecular Ion)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Derivatization Derivatization to FAMEs (Methanolic HCl) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS quantification of this compound.

signaling_pathway_placeholder cluster_quantification Quantitative Logic Analyte_Peak Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte/IS) Analyte_Peak->Response_Ratio IS_Peak Internal Standard Peak Area IS_Peak->Response_Ratio Cal_Curve Calibration Curve Response_Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

Caption: Logical relationship for quantitative analysis using an internal standard method.

References

Application Notes and Protocols for Fatty Acid Analysis Using Methyl 14-methylpentadecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is paramount in diverse research fields, including metabolic studies, drug development, and nutritional science. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is a cornerstone technique for fatty acid analysis. However, the multi-step sample preparation, which typically involves extraction and derivatization to fatty acid methyl esters (FAMEs), can introduce variability and potential sample loss. To ensure accuracy and precision, the use of an internal standard is crucial.[1]

An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the sample.[1] Methyl 14-methylpentadecanoate, an iso-branched chain fatty acid methyl ester, serves as an excellent internal standard for the analysis of a wide range of fatty acids. Its branched structure ensures that it is typically absent or present at very low levels in most biological samples, and its physicochemical properties are similar to those of endogenous straight-chain fatty acids, ensuring comparable behavior during extraction and derivatization.

These application notes provide a detailed protocol for the quantification of fatty acids in biological samples using this compound as an internal standard.

Experimental Protocols

This section details the methodology for the extraction, derivatization, and analysis of fatty acids from biological samples.

Materials and Reagents
  • Internal Standard: this compound (or 14-Methylpentadecanoic acid)

  • Solvents (HPLC or GC grade): Chloroform, Methanol (B129727), Hexane (B92381), Toluene (B28343)

  • Reagents for Derivatization:

    • Boron trifluoride in methanol (14% BF₃/MeOH)

    • OR 0.5 M KOH in methanol

    • OR Acetyl chloride

  • Other Reagents:

    • Anhydrous sodium sulfate (B86663)

    • Saturated sodium chloride solution

    • Nitrogen gas (high purity)

  • Standard Fatty Acids: A certified reference mixture of FAMEs for calibration.

  • Glassware: Screw-cap test tubes with PTFE-lined caps, volumetric flasks, pipettes, GC vials with inserts.

Sample Preparation
  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma, 10-50 mg of homogenized tissue, or a specific number of cells), add a precise volume of a standard solution of this compound in toluene or hexane. The amount of internal standard added should be comparable to the expected total amount of fatty acids in the sample.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower (chloroform) phase containing the lipids using a Pasteur pipette and transfer it to a clean screw-cap test tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Acid-Catalyzed Transesterification:

    • To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.

    • Tightly cap the tube and heat at 100°C for 30 minutes in a heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 2 mL of saturated NaCl solution.

    • Vortex for 2 minutes and centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are general GC-MS parameters and may require optimization for specific instruments and applications.

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column:

    • Polar: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Non-polar: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 3°C/min.

    • Hold at 240°C for 10 minutes.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of a certified FAME reference mixture and a constant concentration of the this compound internal standard.

  • Analysis: Inject the calibration standards and the prepared samples into the GC-MS.

  • Data Processing:

    • Identify the peaks corresponding to the FAMEs and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of each fatty acid in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

The following table summarizes key quantitative data for this compound, which is essential for its use as an internal standard.

ParameterValueColumn TypeReference
Molecular Formula C₁₇H₃₄O₂N/A[2]
Molecular Weight 270.45 g/mol N/A[2]
Kovats Retention Index (RI) 1884Non-polar (DB-5)[3]
Kovats Retention Index (RI) 2861Polar (Standard Polar)[4]
Relative Response Factor (RRF) for GC-FID ~1.0*N/A[5]

*Note: The theoretical Relative Response Factor (RRF) for branched-chain fatty acid methyl esters in GC-FID is expected to be close to 1.0, similar to their straight-chain isomers of the same carbon number. However, for the highest accuracy, it is recommended to empirically determine the RRF for your specific instrument and conditions.

Visualization of Protocols and Concepts

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample Spike Spike with Internal Standard (this compound) Sample->Spike Add precise amount Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Lipid Extract Extract->Dry Deriv Transesterification to FAMEs (BF3/Methanol) Dry->Deriv Extract_FAME Extract FAMEs (Hexane) Deriv->Extract_FAME GCMS GC-MS Analysis Extract_FAME->GCMS Inject Quant Quantification (Internal Standard Method) GCMS->Quant Peak Area Ratios internal_standard_principle cluster_sample Sample Processing cluster_measurement GC-MS Measurement cluster_calculation Quantification Analyte_Initial Known Amount of Analyte in Sample Process Extraction & Derivatization Analyte_Initial->Process IS_Initial Known Amount of Internal Standard Added IS_Initial->Process Correction Correction Factor (Initial IS / Final IS) IS_Initial->Correction Analyte_Final Measured Amount of Analyte Process->Analyte_Final IS_Final Measured Amount of Internal Standard Process->IS_Final Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Final->Ratio IS_Final->Ratio IS_Final->Correction Result Accurate Concentration of Analyte Ratio->Result Correction->Result Corrects for loss

References

Application Note: Extraction and Analysis of Branched-Chain Fatty Acids from Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups on the carbon chain. In the marine environment, invertebrates such as sponges, mollusks, and crustaceans are rich sources of these compounds. The structural diversity of BCFAs, including iso and anteiso forms, contributes to their varied biological activities, making them a focal point for drug discovery and development.[1][2][3][4] BCFAs have demonstrated a range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, suggesting their potential as therapeutic agents.[1][2][3][4] This application note provides detailed protocols for the extraction, purification, and analysis of BCFAs from marine invertebrate samples, along with a summary of their known concentrations and biological significance.

Data Presentation: Quantitative Analysis of BCFAs in Marine Invertebrates

The following table summarizes the reported content of branched-chain fatty acids in various marine invertebrate species. The data is presented as a percentage of total fatty acids, highlighting the diversity in BCFA abundance across different taxa.

PhylumClassSpeciesTotal BCFA (% of Total Fatty Acids)Key BCFAs ReportedReference
Porifera DemospongiaeMyrmekioderma rea44.2iso-acids (23%), anteiso-acids (2.8%), mid-chain branched acids (7.4%)[5]
Porifera DemospongiaeGeodia spp.>20Mid-chain branched C16:0 and C18:0[6]
Porifera DemospongiaeXestospongia vansoestiPresentiso- and anteiso- C14-C18[7]
Porifera DemospongiaeAaptos suberitoidesPresentiso- and anteiso- C14-C18[7]
Mollusca BivalviaUnio elongatulusNot specified, but presentNot specified[8]
Mollusca BivalviaVarious SpeciesPresentiso-17:0, anteiso-17:0[9]
Echinodermata AsteroideaEremicaster vicinus8.80Odd- and branched-chain fatty acids[10]
Echinodermata EchinoideaKamptosoma abyssale17.35Odd- and branched-chain fatty acids[10]
Tunicata AscidiaceaBotryllus schlosseriPresentiso/anteiso 13-methyltetradecanoic acid, 12-methyltetradecanoic acid[11]

Experimental Protocols

Sample Collection and Preparation

Proper handling and storage of marine invertebrate samples are critical to prevent lipid degradation.

  • Collection: Collect fresh specimens and immediately place them on dry ice or in a freezer at -80°C.

  • Homogenization: For soft-bodied invertebrates, tissues can be homogenized directly. For organisms with hard exoskeletons or shells, dissect the soft tissues before homogenization. It is recommended to freeze-dry (lyophilize) the samples to remove water, which can interfere with solvent extraction.

Lipid Extraction: Modified Folch Method

This protocol is a widely used method for the total lipid extraction from biological tissues.

  • Homogenization: Homogenize 1 gram of lyophilized tissue powder with 20 mL of a chloroform (B151607):methanol (2:1, v/v) solution in a glass homogenizer.

  • Agitation: Transfer the homogenate to a glass vial and agitate on an orbital shaker for 20-30 minutes at room temperature.

  • Filtration: Filter the homogenate through a Whatman No. 1 filter paper into a clean glass tube.

  • Phase Separation: Add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution to the filtrate. Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 10 minutes to separate the phases.

  • Lipid Collection: The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

Saponification and Methylation to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the extracted fatty acids must be derivatized to their volatile methyl esters.

  • Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat the mixture at 100°C for 5-10 minutes.

  • Methylation with Boron Trifluoride (BF₃): Cool the sample and add 2 mL of 14% BF₃ in methanol. Heat the mixture at 100°C for 30 minutes.

  • Extraction of FAMEs: Cool the reaction mixture and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

  • Purification: Transfer the hexane layer to a new vial and dry it over anhydrous sodium sulfate. The FAMEs are now ready for GC-MS analysis.

(Optional) Solid-Phase Extraction (SPE) for BCFA Enrichment

In samples where BCFAs are in low abundance, an SPE step can be used to enrich the branched-chain fraction.

  • Column Conditioning: Condition a silica-based SPE cartridge by washing with hexane.

  • Sample Loading: Dissolve the FAMEs mixture in a small volume of hexane and load it onto the cartridge.

  • Elution: Elute with solvents of increasing polarity. BCFAs can be separated from other fatty acids based on their differential retention on the solid phase. The exact solvent system will need to be optimized depending on the specific BCFAs of interest.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Marine Invertebrate Sample Homogenization Homogenization & Lyophilization Sample->Homogenization Folch Folch Extraction (Chloroform:Methanol 2:1) Homogenization->Folch Phase_Separation Phase Separation (Addition of NaCl) Folch->Phase_Separation Lipid_Extract Total Lipid Extract Phase_Separation->Lipid_Extract Saponification Saponification (Methanolic NaOH) Lipid_Extract->Saponification Methylation Methylation (BF3 in Methanol) Saponification->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data BCFA Identification & Quantification GCMS->Data

Caption: Experimental workflow for BCFA extraction and analysis.

Biological Activity and Drug Development Potential

BCFAs from marine invertebrates represent a promising frontier in drug discovery due to their diverse biological activities.

  • Anti-cancer Properties: Studies have shown that BCFAs can induce apoptosis in various cancer cell lines.[1][2][4] For example, iso-15:0 has demonstrated cytotoxic effects against prostate, liver, and breast cancer cells.[4] The mechanism may involve the modulation of cell membrane fluidity, leading to the disruption of signaling pathways crucial for cancer cell survival.

  • Anti-inflammatory Effects: BCFAs have been shown to possess anti-inflammatory properties.[1][3] They can modulate the production of pro-inflammatory cytokines and may influence signaling pathways such as the NF-κB pathway, which is a key regulator of inflammation.[12]

  • Neuroprotective Potential: There is emerging evidence that BCFAs may have neuroprotective effects.[3] Their incorporation into neuronal cell membranes can influence membrane properties and potentially protect against oxidative stress and neuroinflammation.

Potential Signaling Pathways

While the precise signaling pathways modulated by BCFAs from marine invertebrates are still under investigation, based on the known activities of fatty acids, several pathways are likely to be involved:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are known ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation. BCFAs may act as agonists or antagonists of PPARs, thereby influencing gene expression related to these processes.

  • Toll-Like Receptors (TLRs): Some fatty acids can modulate TLR signaling, which plays a crucial role in the innate immune response. BCFAs could potentially interact with TLRs to dampen inflammatory responses.

  • Membrane Fluidity and Lipid Rafts: The incorporation of BCFAs into cell membranes can alter their fluidity and the organization of lipid rafts. This can, in turn, affect the function of membrane-associated proteins and signaling complexes.

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_biological_outcomes Biological Outcomes BCFA Branched-Chain Fatty Acids Membrane Alteration of Membrane Fluidity BCFA->Membrane PPARs PPAR Modulation BCFA->PPARs TLRs TLR Signaling BCFA->TLRs Anti_cancer Anti-cancer Activity Membrane->Anti_cancer Neuroprotection Neuroprotection Membrane->Neuroprotection Anti_inflammatory Anti-inflammatory Effects PPARs->Anti_inflammatory TLRs->Anti_inflammatory

Caption: Potential signaling pathways influenced by BCFAs.

Conclusion

Marine invertebrates are a valuable and underexplored source of bioactive branched-chain fatty acids. The protocols outlined in this application note provide a robust framework for the extraction, derivatization, and analysis of these promising compounds. Further research into the quantitative distribution of BCFAs across a wider range of marine invertebrate species and a deeper investigation into their mechanisms of action will undoubtedly accelerate their development as novel therapeutic agents.

References

Application Notes and Protocols: Analysis of Methyl 14-methylpentadecanoate in Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylpentadecanoate, also known as iso-pentadecanoic acid methyl ester (iso-15:0), is a branched-chain fatty acid that is a significant component of the cell membranes of many bacterial species. Its presence and relative abundance can serve as a valuable biomarker for bacterial identification, classification (chemotaxonomy), and for studying microbial physiology and adaptation. In the context of drug development, understanding the composition and biosynthesis of bacterial membranes is crucial for designing effective antimicrobial agents that target membrane integrity or related metabolic pathways.

These application notes provide a comprehensive overview of the analysis of this compound in bacterial cell membranes, including its quantitative distribution across various bacterial species, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Data Presentation: Quantitative Abundance of this compound

The following table summarizes the relative abundance of this compound (iso-15:0) in the total fatty acid profile of several bacterial species, as determined by Fatty Acid Methyl Ester (FAME) analysis.

Bacterial SpeciesPercentage of this compound (iso-15:0) (%)Reference
Bacillus licheniformis44.94[1]
Bacillus subtilis34.72
Bacillus subtilis OSU 142~31[2]
Bacillus sp. (moderately thermophilic isolates)Predominant fatty acid[3][4]
Staphylococcus aureusCommonly detected, variable abundance[5]
Pseudomonas aeruginosaPresent, but not a major component[6][7]
Aeromonas spp. (90 strains)Present in 99% of strains

Signaling Pathways and Biosynthesis

This compound does not typically act as a signaling molecule. Instead, its primary role is structural, influencing the fluidity and integrity of the bacterial cell membrane. Its synthesis is part of the branched-chain fatty acid synthesis (BCFA) pathway. This pathway utilizes precursors derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. The initial priming molecule for iso-fatty acid synthesis is typically isobutyryl-CoA, derived from valine.

Below is a diagram illustrating the general biosynthetic pathway leading to the formation of iso-fatty acids like 14-methylpentadecanoic acid.

BCFAsynthesis cluster_amino_acid Amino Acid Catabolism cluster_primer Primer Synthesis cluster_fasii Fatty Acid Synthase II (FASII) Elongation Cycles Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate Transamination isobutyryl_CoA Isobutyryl-CoA (Primer for iso-fatty acids) alpha_ketoisovalerate->isobutyryl_CoA Decarboxylation condensation Condensation (FabH) isobutyryl_CoA->condensation reduction1 Reduction (FabG) condensation->reduction1 dehydration Dehydration (FabZ) reduction1->dehydration reduction2 Reduction (FabI) dehydration->reduction2 elongated_acyl_ACP Elongated iso-Acyl-ACP reduction2->elongated_acyl_ACP Multiple Cycles final_product 14-Methylpentadecanoic Acid (iso-15:0) elongated_acyl_ACP->final_product Termination & Hydrolysis malonyl_ACP Malonyl-ACP malonyl_ACP->condensation

Caption: Biosynthesis of iso-15:0 fatty acid.

Experimental Protocols

The analysis of this compound from bacterial cell membranes involves a multi-step process known as Fatty Acid Methyl Ester (FAME) analysis. This procedure includes saponification to release fatty acids from lipids, methylation to create volatile derivatives, extraction of the FAMEs, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

FAME_Workflow start Bacterial Cell Culture (e.g., Tryptic Soy Agar) harvest Cell Harvesting (e.g., centrifugation) start->harvest saponification Saponification (NaOH, Methanol, Heat) harvest->saponification methylation Methylation (HCl, Methanol, Heat) saponification->methylation extraction FAME Extraction (Hexane:Methyl tert-butyl ether) methylation->extraction wash Aqueous Wash (NaOH solution) extraction->wash analysis GC-MS Analysis wash->analysis end Data Analysis and Quantification analysis->end

Caption: FAME analysis workflow.

Detailed Methodologies

1. Bacterial Culture and Cell Harvesting

  • Culture Conditions: Grow bacterial strains on a suitable medium, such as Trypticase Soy Broth Agar (B569324) (TSBA), to the late logarithmic or early stationary phase of growth to ensure a consistent fatty acid profile. Incubation conditions (temperature, time) should be standardized.

  • Harvesting: Aseptically collect bacterial biomass from the agar plate or pellet cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Washing: Wash the cell pellet with a sterile phosphate (B84403) buffer to remove any residual medium components.

2. Saponification

  • Reagent: Prepare a saponification reagent consisting of sodium hydroxide (B78521), methanol, and deionized water.

  • Procedure:

    • Add the saponification reagent to the cell pellet.

    • Seal the tube tightly and vortex thoroughly.

    • Heat the mixture in a boiling water bath for approximately 30 minutes, with intermittent vortexing. This step hydrolyzes the lipids, releasing the fatty acids as sodium salts.

3. Methylation

  • Reagent: Prepare a methylation reagent of hydrochloric acid in methanol.

  • Procedure:

    • Cool the saponified mixture to room temperature.

    • Add the methylation reagent.

    • Seal the tube and heat at 80°C for 10 minutes. This reaction converts the fatty acid salts to their volatile methyl esters.

4. Extraction

  • Reagent: Use a mixture of hexane (B92381) and methyl tert-butyl ether.

  • Procedure:

    • Rapidly cool the tube after methylation.

    • Add the extraction solvent and mix gently for about 10 minutes.

    • The FAMEs will partition into the organic (upper) phase.

5. Aqueous Wash

  • Reagent: Prepare a dilute sodium hydroxide solution.

  • Procedure:

    • Transfer the organic phase containing the FAMEs to a clean tube.

    • Add the dilute NaOH solution and mix for 5 minutes.

    • This wash step removes any residual acidic reagents.

    • Carefully transfer the final organic phase to a GC vial for analysis.

6. GC-MS Analysis

  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is suitable for separating FAMEs.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 170°C, ramp to 270°C at 5°C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Identification: Identify this compound based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

  • Quantification: Determine the relative percentage of this compound by integrating the peak area and dividing by the total area of all identified fatty acid peaks. For absolute quantification, an internal standard (e.g., methyl heptadecanoate) should be added at the beginning of the procedure.

References

Application Notes and Protocols for Metabolic Studies Using Isotopically Labeled Methyl 14-methylpentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) play significant roles in cellular function and have been identified as biomarkers in various physiological and pathological states, including cancer and metabolic disorders.[1] Understanding the metabolic fate of specific BCFAs, such as 14-methylpentadecanoate, is crucial for elucidating their biological roles. Isotopic labeling, coupled with mass spectrometry, provides a powerful tool for tracing the metabolism of these molecules in complex biological systems.

This document provides detailed protocols for the chemical synthesis of isotopically labeled Methyl 14-methylpentadecanoate and its application in metabolic studies, particularly focusing on cell culture systems. The protocols cover the synthesis of the labeled fatty acid, its conversion to the methyl ester, and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled 14-methylpentadecanoic acid can be achieved through a copper-catalyzed coupling of an isotopically labeled Grignard reagent with an ω-bromo acid.[2] This is followed by esterification to yield the desired this compound. For this protocol, we will describe the synthesis of [1-13C]-14-methylpentadecanoic acid, followed by methylation.

Part 1: Synthesis of [1-13C]-14-Methylpentadecanoic Acid

This synthesis is based on the general method for preparing isotopically labeled saturated fatty acids.[2] It involves the coupling of a Grignard reagent prepared from 1-bromo-12-methyltridecane with 13CO2.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-12-methyltridecane (1.0 eq) in anhydrous diethyl ether via the dropping funnel under a nitrogen atmosphere.

    • Maintain a gentle reflux until all the magnesium has reacted.

  • Carboxylation with 13CO2:

    • Cool the Grignard reagent solution in a dry ice/acetone bath.

    • Introduce [13C]-carbon dioxide gas (commercially available in cylinders) into the reaction vessel through a gas inlet tube, ensuring it is bubbled through the solution.

    • Continue the addition of 13CO2 until the reaction is complete (typically monitored by the cessation of gas uptake).

  • Work-up and Purification:

    • Quench the reaction by slowly adding dilute hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude [1-13C]-14-methylpentadecanoic acid.

    • Purify the crude product by recrystallization or column chromatography.

Part 2: Methyl Esterification

The resulting isotopically labeled fatty acid is then converted to its methyl ester for enhanced volatility for GC-MS analysis. Esterification using diazomethane (B1218177) is a rapid and efficient method.[3][4]

Experimental Protocol:

  • Preparation of Diazomethane:

    • Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Generate diazomethane from a precursor such as Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide) according to established procedures.

  • Esterification Reaction:

    • Dissolve the purified [1-13C]-14-methylpentadecanoic acid in a mixture of diethyl ether and methanol (B129727) (e.g., 10:1 v/v).[3]

    • Bubble the gaseous diazomethane, carried by a stream of nitrogen, through the fatty acid solution until a faint yellow color persists, indicating the completion of the reaction.[3]

  • Work-up:

    • Remove the excess diazomethane by bubbling nitrogen through the solution.

    • Evaporate the solvent under reduced pressure to obtain the crude Methyl [1-13C]-14-methylpentadecanoate.

    • Further purification can be achieved by column chromatography if necessary.

Quantitative Data (Expected):

StepProductExpected Yield (%)Isotopic Enrichment (%)
Grignard Coupling[1-13C]-14-Methylpentadecanoic Acid70-85>98
EsterificationMethyl [1-13C]-14-methylpentadecanoate>95>98

Application in Metabolic Studies: Tracing in Cell Culture

Isotopically labeled this compound can be used to trace its metabolic fate in various cell lines, such as the liver hepatocellular carcinoma cell line (HepG2), where the unlabeled counterpart has been shown to influence the expression of lipid metabolism-related genes.[1]

Experimental Workflow for Metabolic Tracing

experimental_workflow cluster_synthesis Synthesis cluster_cell_culture Cell Culture Experiment cluster_analysis Analysis synthesis_start Labeled Precursor (e.g., 13CO2) grignard Grignard Reaction & Carboxylation synthesis_start->grignard esterification Esterification grignard->esterification labeled_fame Labeled Methyl 14-methylpentadecanoate esterification->labeled_fame incubation Incubation with Labeled FAME labeled_fame->incubation cell_culture Cell Culture (e.g., HepG2) cell_culture->incubation cell_harvest Cell Harvest incubation->cell_harvest lipid_extraction Lipid Extraction cell_harvest->lipid_extraction derivatization Derivatization (if necessary) lipid_extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Isotopologue Distribution) gcms->data_analysis

Caption: Overall workflow from synthesis to metabolic analysis.

Protocol for Cell Culture and Sample Preparation
  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate media and conditions.[1]

    • Prepare a stock solution of Methyl [1-13C]-14-methylpentadecanoate complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.

    • Incubate the cells with the labeled fatty acid-BSA complex for a specified period (e.g., 24-48 hours).[1]

  • Cell Harvesting and Lipid Extraction:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled compound.

    • Harvest the cells by scraping or trypsinization.

    • Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol solvent system.[5]

  • Sample Preparation for GC-MS:

    • The extracted lipids can be transesterified to ensure all fatty acids are in their methyl ester form. A common reagent for this is boron trifluoride in methanol (BF3/MeOH).

    • After transesterification, extract the fatty acid methyl esters (FAMEs) with a nonpolar solvent like hexane (B92381).

    • Dry the hexane extract under a stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

GC-MS Analysis

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnSP-2560 or similar polar capillary column (e.g., 100 m x 0.25 mm x 0.2 µm)[6]
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Scan ModeFull scan or Selected Ion Monitoring (SIM) to monitor specific m/z values

Data Analysis:

The incorporation of the 13C label into 14-methylpentadecanoate and its potential downstream metabolites can be determined by analyzing the mass isotopologue distribution. The mass spectrum of the labeled compound will show an increase in the M+1 peak corresponding to the incorporation of one 13C atom.

Signaling Pathway and Metabolic Fate

The following diagram illustrates the potential metabolic fate of the exogenously supplied labeled this compound within a cell.

metabolic_pathway cluster_fates Potential Metabolic Fates Extracellular Extracellular Labeled This compound Membrane Cell Membrane Extracellular->Membrane Intracellular Intracellular Labeled 14-methylpentadecanoate Membrane->Intracellular Activation Acyl-CoA Synthetase Intracellular->Activation BCFA_CoA Labeled 14-methylpentadecanoyl-CoA Activation->BCFA_CoA Elongation Elongation BCFA_CoA->Elongation Desaturation Desaturation BCFA_CoA->Desaturation BetaOxidation β-Oxidation BCFA_CoA->BetaOxidation Incorporation Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) BCFA_CoA->Incorporation

Caption: Potential metabolic pathways of 14-methylpentadecanoate.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and application of isotopically labeled this compound in metabolic research. By tracing the journey of this branched-chain fatty acid, researchers can gain valuable insights into its role in cellular metabolism, which can inform the development of novel therapeutic strategies for a range of diseases. The use of stable isotopes offers a safe and powerful method for these investigations.

References

Application Note: Quantification of Methyl 14-methylpentadecanoate in Complex Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylpentadecanoate is the methyl ester of 14-methylpentadecanoic acid, a branched-chain fatty acid.[1] This saturated fatty acid, also known as isopalmitic acid, has been identified in various organisms, including bacteria, marine sponges, and certain plants.[2][3] Its presence in complex lipid extracts can be of significant interest in several research fields. For instance, 14-methylpentadecanoic acid is recognized as a biomarker for certain types of bacteria and has been investigated for its role in microbial communities.[4][5] Furthermore, it has been suggested as a potential biomarker in human health, with links to conditions such as rheumatoid arthritis.[1][5]

Accurate quantification of this compound in complex biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This application note provides a detailed protocol for the extraction of lipids from complex biological samples, the derivatization of 14-methylpentadecanoic acid to its methyl ester, and its subsequent quantification using GC-MS.

Data Presentation

The following tables provide illustrative examples of quantitative data for this compound obtained from various biological samples using the protocols described below. These values are intended to demonstrate the application of the method and may vary depending on the specific sample and experimental conditions.

Table 1: Illustrative Concentration of 14-methylpentadecanoic acid in Human Plasma and Adipose Tissue.

Sample TypeSubject GroupConcentration (µg/g of tissue or µg/mL of plasma)
Human PlasmaHealthy Control0.5 - 2.0
Human PlasmaDisease State (e.g., Rheumatoid Arthritis)1.5 - 5.0
Adipose TissueHealthy Control5.0 - 15.0
Adipose TissueDisease State10.0 - 30.0

Table 2: Illustrative Abundance of 14-methylpentadecanoic acid in Bacterial and Marine Organism Lipid Extracts.

OrganismSample TypeRelative Abundance (% of total fatty acids)
Bacillus subtilisCell Pellet1.0 - 3.5
Marine Sponge (Spisula sachalinensis)Whole Tissue Homogenate0.2 - 1.0
Soil Bacteria IsolateCell Pellet2.0 - 5.0

Experimental Protocols

This section details the methodologies for the quantification of this compound in complex lipid extracts. The overall workflow involves lipid extraction, derivatization to FAMEs, and analysis by GC-MS.

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modification of the widely used Folch method for total lipid extraction.

Materials:

  • Biological sample (e.g., ~100 mg tissue, 1 mL plasma, or bacterial cell pellet)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization:

    • For tissue samples, weigh approximately 100 mg of tissue and homogenize in 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • For plasma or serum, add 1 mL of the sample to 2 mL of chloroform:methanol (2:1, v/v).

    • For bacterial pellets, resuspend the cells in 1 mL of saline before adding 2 mL of chloroform:methanol (2:1, v/v).

  • Lipid Extraction:

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Lipid Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. The resulting lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed methylation using methanolic HCl.

Materials:

  • Dried lipid extract from Protocol 1

  • 3 M Methanolic HCl

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Methylation Reaction:

    • Add 1 mL of 3 M methanolic HCl to the dried lipid extract.

    • Tightly cap the tube and heat at 80°C for 1 hour in a heating block or water bath.

  • Extraction of FAMEs:

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS:

    • Transfer the dried hexane extract to a GC vial with an insert for analysis.

Protocol 3: GC-MS Quantification of this compound

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column suitable for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Target Ions for this compound (m/z): 88, 101, 143, 270 (molecular ion). The specific ions and their ratios should be confirmed with a pure standard.

Quantification:

  • Calibration Curve: Prepare a series of calibration standards of authentic this compound of known concentrations in hexane. Analyze these standards using the same GC-MS method to generate a calibration curve by plotting peak area against concentration.

  • Internal Standard: For absolute quantification, a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain fatty acid methyl ester not present in the sample) should be added to the sample prior to lipid extraction.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard, if used) to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization in Chloroform:Methanol (2:1) Sample->Homogenization Phase_Separation Phase Separation (Addition of NaCl) Homogenization->Phase_Separation Centrifugation1 Centrifugation Phase_Separation->Centrifugation1 Collect_Organic Collect Organic Phase Centrifugation1->Collect_Organic Drying1 Drying under Nitrogen Collect_Organic->Drying1 Methylation Acid-Catalyzed Methylation (Methanolic HCl) Drying1->Methylation Extraction_FAMEs Hexane Extraction of FAMEs Methylation->Extraction_FAMEs Drying2 Drying with Na2SO4 Extraction_FAMEs->Drying2 GCMS_Analysis GC-MS Analysis Drying2->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the quantification of this compound.

derivatization_pathway reactant 14-Methylpentadecanoic Acid (in Lipid Extract) reagent + Methanol (CH3OH) + HCl (catalyst) reactant->reagent product This compound (FAME) reagent->product byproduct + H2O product->byproduct

Caption: Derivatization of 14-methylpentadecanoic acid to its methyl ester.

References

Application of Methyl 14-methylpentadecanoate in Microbial Source Tracking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial source tracking (MST) is a critical field of environmental microbiology focused on identifying the origins of fecal contamination in water and other environmental samples.[1] Traditional methods often rely on the detection of fecal indicator bacteria, but these do not always provide information about the specific source of the contamination (e.g., human, livestock, or wildlife).[1] Chemical fingerprinting of microbial communities offers a promising alternative, and the analysis of cellular fatty acid profiles is a well-established chemotaxonomic tool for bacterial identification.[2]

Fatty Acid Methyl Ester (FAME) analysis by gas chromatography-mass spectrometry (GC-MS) provides a rapid and reliable method for differentiating bacteria based on their unique fatty acid compositions.[2] Among the diverse array of bacterial fatty acids, branched-chain fatty acids (BCFAs) are of particular interest as biomarkers. Methyl 14-methylpentadecanoate, the methyl ester of 14-methylpentadecanoic acid (also known as iso-C16:0), is an iso-branched saturated fatty acid found in the cell membranes of various bacteria. Its presence and relative abundance can serve as a valuable indicator for specific bacterial groups, aiding in the characterization of microbial communities and potentially tracing them back to their source.

These application notes provide an overview of the utility of this compound as a biomarker in microbial studies and present detailed protocols for its analysis.

Principle of FAME Analysis for Microbial Source Tracking

The fundamental principle behind using FAME profiles for MST is that different bacteria synthesize unique combinations and proportions of fatty acids for their cell membranes. These fatty acid profiles are genetically determined and remain relatively stable under standardized culture conditions, serving as a phenotypic fingerprint for the organism.

Branched-chain fatty acids, such as 14-methylpentadecanoic acid, are particularly useful as they are common in some bacterial groups (e.g., Gram-positive bacteria) but less so in others. By quantifying the relative abundance of specific FAMEs, including this compound, from a mixed microbial population in an environmental sample, it is possible to infer the composition of that community and compare it to the profiles of known fecal sources.

Data Presentation: Quantitative Abundance of iso-C16:0

The following table summarizes the concentration of 14-methylpentadecanoic acid (iso-C16:0) in the feces of healthy and diarrheic dairy calves. This data highlights its potential as a biomarker for gut health status, a specific application within the broader field of microbial characterization.

Analyte Group Mean Concentration (μg/g of feces) Standard Deviation P-value Reference
14-methylpentadecanoic acid (iso-C16:0)Diarrheic Calves (n=16)18.312.4< 0.05[3]
14-methylpentadecanoic acid (iso-C16:0)Healthy Calves (n=16)7.93.9< 0.05[3]

Table 1: Fecal concentrations of 14-methylpentadecanoic acid (iso-C16:0) in diarrheic and healthy dairy calves.[3]

Host-Specific Fatty Acid Methyl Ester (FAME) Profiles

Fatty Acid Methyl Ester Human (Sewage) Bovine Poultry Swine Waterfowl Deer Significance Reference
12:0 2OHPresentAbsentAbsentAbsentAbsentAbsentExclusive to human origin[2]
12:0 3OHPresentAbsentAbsentAbsentAbsentAbsentExclusive to human origin[2]
14:0 2OHPresentAbsentAbsentAbsentAbsentAbsentExclusive to human origin[2]
10:0AbsentPresentPresentPresentPresentPresentExclusive to non-human origins[2]
15:0AbsentPresentAbsentPresentAbsentAbsentAssociated with livestock[2]
18:0AbsentPresentPresentPresentPresentPresentExclusive to non-human origins[2]

Table 2: Presence of signature FAMEs in fecal coliforms from different host sources.[2]

Experimental Protocols

A generalized and comprehensive protocol for the analysis of this compound and other FAMEs from bacterial cultures or environmental samples is provided below. This protocol is a synthesis of established methods.

Sample Collection and Bacterial Culture
  • Environmental Samples (Water, Soil, Feces): Collect samples in sterile containers and transport them to the laboratory on ice. Process samples as soon as possible. For water samples, bacteria can be concentrated by filtration through a 0.22 µm membrane filter. For soil and fecal samples, a known weight of the sample is used for lipid extraction.

  • Pure Cultures: Streak the bacterial isolate onto an appropriate solid medium (e.g., Tryptic Soy Agar) and incubate under optimal conditions (temperature, time) to obtain well-isolated colonies in the late logarithmic to early stationary phase of growth.

Fatty Acid Extraction and Methylation (FAME Preparation)

This procedure involves four key steps: saponification, methylation, extraction, and a base wash.

Reagents Required:

  • Saponification Reagent: 15% (w/v) sodium hydroxide (B78521) in 50% (v/v) aqueous methanol (B129727).

  • Methylation Reagent: 6 N Hydrochloric acid in methanol (1:0.85 v/v).

  • Extraction Solvent: Hexane and methyl tert-butyl ether (1:1 v/v).

  • Base Wash Solution: 1.2% (w/v) sodium hydroxide in water.

Procedure:

  • Harvesting Cells: Using a sterile loop, harvest approximately 40-50 mg of bacterial biomass from the agar (B569324) plate and place it in a clean glass tube with a Teflon-lined cap.

  • Saponification: Add 1.0 mL of the saponification reagent to the tube. Cap tightly, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex for 5-10 seconds every 5-10 minutes during heating. This step lyses the cells and saponifies the lipids, releasing the fatty acids as sodium salts.

  • Methylation: Cool the tube to room temperature. Add 2.0 mL of the methylation reagent. Cap tightly, vortex briefly, and heat in an 80°C water bath for 10 minutes. This step converts the fatty acid salts to their more volatile methyl esters.

  • Extraction: Cool the tube to room temperature. Add 1.25 mL of the extraction solvent. Cap tightly and mix by gentle end-over-end rotation for 10 minutes. This partitions the non-polar FAMEs into the organic phase.

  • Base Wash: Allow the phases to separate. Remove the lower aqueous phase using a pipette and discard. Add 3.0 mL of the base wash solution to the remaining organic phase. Cap and mix by gentle end-over-end rotation for 5 minutes. This step removes any remaining reagents and free fatty acids.

  • Sample Collection: After the phases separate, transfer the upper organic layer containing the FAMEs to a clean GC vial. The sample is now ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • A gas chromatograph equipped with a capillary column (e.g., HP-5, 25m x 0.2mm x 0.33µm) and a mass selective detector.

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 170°C

    • Ramp: 5°C/minute to 270°C

    • Hold at 270°C for 2 minutes

  • Carrier Gas: Helium or Hydrogen

  • Detector: Mass Spectrometer

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: 50-500 amu

Data Analysis:

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

  • Quantification: The relative abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total FAME peak area. For absolute quantification, an internal standard (e.g., Methyl nonadecanoate) is added at the beginning of the extraction process.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_fame_prep FAME Preparation cluster_analysis Analysis cluster_output Output Sample Environmental or Cultured Sample Harvest Harvest ~50mg Biomass Sample->Harvest Saponification Saponification (NaOH, Methanol, 100°C) Harvest->Saponification Methylation Methylation (HCl, Methanol, 80°C) Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction BaseWash Base Wash (NaOH Solution) Extraction->BaseWash GCMS GC-MS Analysis BaseWash->GCMS Data Data Interpretation (Peak ID & Quantification) GCMS->Data Result Microbial Source Profile Data->Result

Caption: Experimental workflow for FAME analysis.

logical_relationship cluster_premise Premise cluster_application Application cluster_inference Inference cluster_goal Goal P1 Different bacterial species have unique fatty acid profiles A1 Analyze FAME profile of environmental sample P1->A1 P2 This compound is a branched-chain fatty acid A2 Quantify relative abundance of this compound P2->A2 P3 Branched-chain fatty acids are more abundant in certain bacterial groups I1 High abundance may indicate presence of specific bacterial groups (e.g., Gram-positives) P3->I1 I2 Compare profile to known source libraries (human, cattle, etc.) A1->I2 A2->I1 I1->I2 G1 Identify potential source of microbial contamination I2->G1

Caption: Logic of using this compound for MST.

Conclusion

The analysis of this compound, as part of a comprehensive FAME profiling strategy, presents a powerful tool for the chemotaxonomic characterization of bacteria. While its direct application for microbial source tracking requires the development of extensive libraries correlating its abundance with specific fecal sources, its role as a biomarker for certain bacterial groups is well-established. The protocols detailed in this document provide a robust framework for researchers to quantify this and other fatty acid methyl esters, contributing to a deeper understanding of microbial community composition in environmental and clinical samples. Further research to expand the database of FAME profiles from diverse environmental sources will enhance the utility of this technique for precise microbial source tracking applications.

References

Application Note: Solid-Phase Extraction for the Isolation of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches on their carbon backbone.[1] These lipids are integral components of cell membranes in many bacteria, influencing membrane fluidity and environmental adaptation.[1] In mammals, BCFAs are obtained from dietary sources such as dairy products and ruminant meats, and are also produced by the gut microbiota.[1] Emerging research has highlighted the significant role of BCFAs in metabolic regulation, immune modulation, and their potential as biomarkers for various diseases. Consequently, the accurate and efficient isolation and quantification of BCFAs from complex biological matrices are of paramount importance in life sciences and drug development.

Solid-phase extraction (SPE) has emerged as a robust and user-friendly technique for the purification and concentration of lipids from intricate biological samples.[2] This method offers significant advantages over traditional liquid-liquid extraction, including improved reproducibility, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the isolation of the free fatty acid fraction, including BCFAs, from biological samples using aminopropyl-bonded silica (B1680970) SPE cartridges, preparing them for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Principle of the Method

This protocol utilizes an aminopropyl-bonded silica SPE cartridge, which acts as a weak anion exchanger.[2][3] In a non-polar solvent, the aminopropyl phase can retain acidic compounds like free fatty acids through an ion-exchange mechanism. Neutral lipids and other non-acidic components of the sample are not retained and can be washed away. The retained free fatty acids, including both branched and straight-chain forms, are then eluted with a slightly acidified organic solvent. This process effectively isolates the free fatty acid fraction from more complex lipids and other matrix components.[1][3]

Experimental Workflow

The overall experimental workflow for the isolation and analysis of BCFAs from a biological sample is depicted below.

BCFA Isolation and Analysis Workflow Experimental Workflow for BCFA Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Downstream Analysis SampleCollection Biological Sample Collection (e.g., Serum, Tissue) Homogenization Homogenization & Lipid Extraction (e.g., Folch Method) SampleCollection->Homogenization Evaporation1 Solvent Evaporation Homogenization->Evaporation1 Reconstitution1 Reconstitution in Non-polar Solvent Evaporation1->Reconstitution1 Conditioning Cartridge Conditioning Reconstitution1->Conditioning Loading Sample Loading Conditioning->Loading Washing Wash (Remove Neutral Lipids) Loading->Washing Elution Elution of Free Fatty Acids Washing->Elution Evaporation2 Solvent Evaporation Elution->Evaporation2 Derivatization Derivatization (e.g., FAMEs) Evaporation2->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data Data Analysis Analysis->Data SPE Protocol for Free Fatty Acid Isolation SPE Protocol Steps cluster_0 Cartridge Preparation cluster_1 Sample Application cluster_2 Purification cluster_3 Analyte Collection Condition 1. Conditioning (e.g., 5 mL Hexane) Load 2. Load Sample (Reconstituted Lipid Extract) Condition->Load Wash 3. Wash (e.g., 5 mL Chloroform/Isopropanol 2:1) - Elutes neutral lipids Load->Wash Elute 4. Elution (e.g., 5 mL Diethyl Ether with 2% Acetic Acid) - Elutes free fatty acids Wash->Elute

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the GC-MS analysis of fatty acid methyl esters (FAMEs), with a specific focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC-MS analysis of FAMEs and how can I detect it?

A1: Co-elution occurs when two or more FAMEs are not fully separated by the GC column and elute at the same or very similar retention times, appearing as a single, often distorted, peak.[1]

You can detect co-elution through:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder, a sudden discontinuity in the peak shape, is a strong indicator of co-elution.[1]

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, you can examine the mass spectra across the peak. If the mass spectra are not identical throughout the peak, it indicates the presence of more than one compound.[2]

Q2: What are the most critical factors influencing the separation of FAMEs?

A2: The most critical factors are:

  • GC Column Stationary Phase: The choice of the stationary phase and its polarity is the most significant factor affecting separation selectivity.[3] Highly polar columns are generally preferred for complex FAME mixtures, especially for separating cis and trans isomers.

  • Oven Temperature Program: The rate at which the oven temperature is increased during the analysis significantly impacts the resolution of FAMEs with different boiling points and structures.[4]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas enhances peak efficiency and resolution.[2]

Q3: Why is derivatization of fatty acids to FAMEs necessary for GC-MS analysis?

A3: Fatty acids are often derivatized to FAMEs to increase their volatility and thermal stability, which makes them more suitable for GC analysis.[5] This process also improves peak shape and reduces the chances of adsorption to the column, leading to more accurate and reproducible results.[5]

Troubleshooting Guides

Issue 1: Poor resolution between saturated and unsaturated FAMEs.

This is a common issue, especially when analyzing complex mixtures containing FAMEs with the same carbon number but differing degrees of saturation (e.g., C18:0, C18:1, C18:2, C18:3).

Troubleshooting Workflow:

G Troubleshooting Poor Resolution of Saturated/Unsaturated FAMEs A Poor Resolution Observed B Step 1: Optimize Oven Temperature Program A->B C Decrease initial temperature and/or reduce ramp rate B->C Implementation D Step 2: Evaluate GC Column C->D No Improvement H Resolution Improved C->H Success E Switch to a more polar column (e.g., highly polar cyanopropyl) D->E Action F Step 3: Check Carrier Gas Flow Rate E->F No Improvement E->H Success G Optimize linear velocity for the carrier gas used F->G Action G->H Success

Caption: Troubleshooting workflow for poor FAME resolution.

Detailed Methodologies:

  • Protocol 1: Oven Temperature Program Adjustment

    • Objective: To enhance the separation of FAMEs with different boiling points.

    • Procedure:

      • Lower the initial oven temperature to allow for better separation of early-eluting, more volatile FAMEs.[2]

      • Reduce the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min). A slower ramp rate increases the interaction of analytes with the stationary phase, improving resolution, though it will increase the total run time.[2]

      • Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.[2]

  • Protocol 2: Column Selection and Evaluation

    • Objective: To utilize a stationary phase with better selectivity for FAMEs.

    • Procedure:

      • If using a mid-polarity column, consider switching to a highly polar column such as one with a high percentage of cyanopropyl phase (e.g., HP-88, CP-Sil 88, or Rt-2560).[6][7] These columns provide excellent selectivity for separating FAME isomers.[7]

      • For very complex mixtures, consider comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation.[3][6]

Quantitative Data Summary: GC Column Selection Guide

Column TypeStationary PhasePolarityRecommended For
HP-88 / CP-Sil 88 High-percentage cyanopropyl siloxaneHighComplex FAME mixtures, cis/trans isomer separation.[6]
Rt-2560 Biscyanopropyl polysiloxaneVery HighExcellent for resolving cis and trans isomers of FAMEs.[7]
DB-Wax / HP-INNOWax Polyethylene Glycol (PEG)HighGeneral FAME analysis, good for saturated and unsaturated FAMEs.[6]
DB-225MS Mid/high-polarity cyanopropyl siloxaneMedium-HighSeparation of some cis and trans geometric isomers.[8]
Equity-1 / DB-1 100% DimethylpolysiloxaneNon-polarSeparation primarily by boiling point.
Issue 2: Co-elution of cis and trans FAME isomers (e.g., C18:1 isomers).

Separating geometric isomers is a significant challenge in FAME analysis. The elution order of cis and trans isomers can vary depending on the column's stationary phase.

Troubleshooting Workflow:

G Troubleshooting cis/trans FAME Co-elution A cis/trans Co-elution Detected B Step 1: Confirm Appropriate Column A->B C Use a highly polar cyanopropyl column (e.g., Rt-2560, HP-88) B->C Action D Step 2: Fine-tune Temperature Program C->D If co-elution persists E Employ a very slow ramp rate or isothermal conditions D->E Implementation F Step 3: Utilize Mass Spectrometry E->F Partial or no improvement H Resolution Achieved E->H Success G Use Selected Ion Monitoring (SIM) to differentiate based on mass spectra F->G Action G->H Quantification possible

Caption: Workflow for resolving cis/trans FAME co-elution.

Detailed Methodologies:

  • Protocol 3: GC Method for C18:1 cis/trans Isomer Separation

    • Objective: To resolve elaidic acid (C18:1 Δ9t) and oleic acid (C18:1 Δ9c).

    • Column: Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness).[7]

    • Oven Program:

      • Initial Temperature: 100°C, hold for 4 min.

      • Ramp: 3°C/min to 240°C, hold for 15 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250°C, split ratio 100:1.

    • Detector (MS):

      • Transfer Line: 250°C.

      • Ion Source: 230°C.

      • Acquisition Mode: Scan or Selected Ion Monitoring (SIM).

    • Expected Outcome: On a highly polar biscyanopropyl phase like the Rt-2560, trans isomers typically elute before their corresponding cis isomers.[7]

  • Protocol 4: Utilizing GC-MS for Co-eluting Isomers

    • Objective: To quantify co-eluting isomers with different mass spectra.

    • Procedure:

      • If complete chromatographic separation is not achieved, examine the mass spectra of the co-eluting peaks.

      • Identify unique fragment ions for each isomer.

      • Use Selected Ion Monitoring (SIM) mode to selectively detect and quantify each isomer based on its characteristic ions, even with partial chromatographic overlap.[9]

Quantitative Data Summary: Example GC Oven Programs for FAME Analysis

Analysis TypeColumnInitial Temp.Ramp RateFinal Temp.Reference
General FAME ProfileDB-23 (60m)180°C (isothermal)-200°C[5]
cis/trans IsomersRt-2560 (100m)100°C (4 min hold)3°C/min240°C (15 min hold)[7]
Complex MixtureHP-88 (100m)140°C (5 min hold)4°C/min240°C (5 min hold)[3]
Rapid AnalysisDB-FastFAME (20m)100°C (0.5 min hold)25°C/min230°C (2 min hold)[10]

Advanced Technique: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For extremely complex samples where co-elution persists despite extensive method optimization, GCxGC offers significantly enhanced separation power.[3][6]

Experimental Workflow for GCxGC Analysis:

G GCxGC Experimental Workflow for FAME Analysis A Sample Preparation (Derivatization to FAMEs) B 1D Column Separation (e.g., non-polar) A->B C Modulator (Cryogenic or Flow-based) B->C D 2D Column Separation (e.g., polar) C->D E MS Detection (TOF-MS recommended) D->E F Data Processing and Visualization (2D Chromatogram) E->F

Caption: A typical workflow for GCxGC analysis of FAMEs.

By employing two columns with different selectivities, GCxGC can separate compounds that co-elute on a single column, providing a much more detailed and accurate profile of the fatty acid composition.

References

Technical Support Center: Minimizing Matrix Effects in the Analysis of Lipids from Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the lipid analysis of marine organisms.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of lipid analysis from marine organisms?

A1: Matrix effects are the alteration of a target analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] In the analysis of lipids from marine organisms, this complex matrix can include high concentrations of salts, pigments, proteins, and, most notably, other lipid classes like phospholipids.[1][2] These interfering components can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal during mass spectrometry analysis, which compromises the accuracy, precision, and sensitivity of quantitative results.[1][3]

Q2: What are the primary causes of matrix effects in marine lipid analysis?

A2: The primary causes of matrix effects in the analysis of lipids from marine organisms are the co-elution of high-abundance molecules with the target analytes. Key interfering substances include:

  • Phospholipids: These are major components of cell membranes and are highly abundant in biological samples.[4] They often co-extract with target lipids and can cause significant ion suppression.[2][4]

  • Salts: Marine organisms have high salt content, which can interfere with the ionization process in the mass spectrometer.

  • Proteins and Peptides: These can also co-extract with lipids and contribute to matrix effects.

  • Pigments: Marine organisms often contain a variety of pigments that can interfere with analysis.

  • Other Endogenous Metabolites: A wide range of other small molecules present in the sample can also cause matrix effects.[2]

Q3: How can I determine if my lipid analysis is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify chromatographic regions where ion suppression or enhancement occurs.[1] A constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A blank, extracted sample from a marine organism is then injected. Dips or rises in the constant analyte signal indicate retention times where matrix components are causing ion suppression or enhancement, respectively.[1][5]

  • Post-Extraction Spiking: This is a quantitative approach to measure the degree of matrix effect.[2] The signal response of an analyte spiked into a blank matrix extract (that has undergone the full sample preparation procedure) is compared to the response of the same analyte concentration in a neat (clean) solvent.[1] The percentage difference between these signals quantifies the extent of ion suppression or enhancement.[5]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a decrease in the signal intensity of an analyte, while ion enhancement is an increase in its signal intensity. Both are caused by co-eluting matrix components. Ion suppression is the more common phenomenon in lipid analysis and occurs when matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the ion source, or neutralize the charged analyte ions.[2] Ion enhancement, though less frequent, can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[2] Both phenomena compromise data accuracy.[2]

Q5: How can the choice of MALDI matrix affect the analysis of lipids from marine organisms?

A5: The specific matrix used in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can significantly affect which lipid molecules are ionized from a tissue sample.[6][7] Different MALDI matrices have varying efficiencies for distinct classes of biomolecules.[6][7] For example, some matrices may favor the ionization of certain phospholipid classes while suppressing others. The choice of matrix and its application method can influence the relative signal intensities of different lipid sub-classes and the types of adducts formed (e.g., sodiated or potassiated ions).[6][7] Therefore, the selection of an appropriate MALDI matrix is crucial for obtaining a comprehensive and accurate lipid profile.[6]

Troubleshooting Guides

Issue 1: Low Analyte Signal and Poor Sensitivity

  • Symptom: You are struggling to detect low-abundance lipid analytes, or the signal-to-noise ratio is very low.

  • Possible Cause: Significant ion suppression due to high concentrations of co-eluting matrix components, especially phospholipids.[2]

  • Troubleshooting Steps:

    • Enhance Sample Clean-up: This is the most effective way to improve sensitivity by removing interfering matrix components before they enter the LC-MS system.[2] Consider using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates.[3][8]

    • Optimize Chromatography: Adjusting the chromatographic method can help separate your target analytes from the main elution zones of interfering compounds.[1][2] This could involve modifying the gradient, changing the mobile phase, or using a different type of chromatography column.[1]

    • Sample Dilution: If the concentration of your target analyte is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen their impact.[1] However, this is only feasible when assay sensitivity is not a limiting factor.[1]

    • Use of Internal Standards: Employing stable isotope-labeled internal standards that co-elute with your analytes can help compensate for signal loss due to matrix effects.[3][9]

Issue 2: Poor Reproducibility and Inconsistent Results

  • Symptom: You observe significant variability in analyte signal intensity across replicate injections of the same sample.

  • Possible Cause: Inconsistent matrix effects between injections. This can be due to the buildup and erratic elution of matrix components, such as phospholipids, from the LC column.[4]

  • Troubleshooting Steps:

    • Improve Sample Clean-up: A more rigorous sample clean-up procedure will reduce the amount of matrix components introduced to the system, leading to more consistent results.[2]

    • Incorporate Column Washing Steps: Introduce a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components, but it will require regular replacement.

    • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank marine matrix that is similar to your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.[3]

Issue 3: Unexpected Retention Time Shifts or Peak Splitting

  • Symptom: The retention time of your analyte is shifting between injections, or a single analyte is appearing as multiple peaks.[2][10]

  • Possible Cause: Matrix components can accumulate on the analytical column, altering its chemistry and affecting the retention of analytes.[10] In some cases, matrix components may loosely bond with the analyte, altering its chromatographic behavior.[10]

  • Troubleshooting Steps:

    • Thorough Sample Clean-up: This is the most critical step to prevent matrix components from altering the chromatography.[2] Refer to the sample clean-up techniques mentioned previously.

    • Optimize Chromatographic Conditions: A shallower gradient or a longer run time may help to better separate the analyte from interfering matrix components.

    • Column Cleaning and Replacement: If the problem persists, the analytical column may be irreversibly contaminated and may need to be thoroughly cleaned according to the manufacturer's instructions or replaced.

Data Presentation: Effectiveness of Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation techniques for removing phospholipids, a primary source of matrix interference in lipid analysis.[2]

Sample Preparation TechniquePhospholipid Removal EfficiencyThroughputCost per SampleKey Considerations
Protein Precipitation (PPT) Low to MediumHighLowSimple and fast, but often results in significant matrix effects due to co-precipitation of phospholipids.[2]
Liquid-Liquid Extraction (LLE) Medium to HighLow to MediumMediumCan be effective but is often labor-intensive and may require large volumes of organic solvents.[8]
Solid-Phase Extraction (SPE) HighMediumMedium to HighGood for removing salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps.[2][11]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[2]
Enhanced Matrix Removal-Lipid (EMR-Lipid) Very HighHighHighA unique sorbent that selectively removes lipids from complex matrices with high analyte recovery.[12]

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using Post-Extraction Spiking

This protocol allows you to quantify the degree of ion suppression or enhancement.[2]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the analyte and its internal standard (if used) into the final elution solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank marine organism matrix sample through the entire extraction procedure. Spike the analyte and internal standard into the final, clean extract at the same concentration as Set A.[2]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery, not the matrix effect itself).[2]

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = [(Peak Area in Set B / Peak Area in Set A) - 1] x 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Clean-up

This is a generalized protocol. The specific sorbent and solvents should be optimized for your lipids of interest and the marine organism matrix.[1][2]

  • Conditioning: Pass an appropriate solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent (typically the solvent in which your sample is dissolved) through the cartridge to prepare it for the sample.[1]

  • Loading: Load the pre-treated sample extract onto the SPE cartridge at a slow, controlled flow rate.[1]

  • Washing: Pass a wash solvent through the cartridge to remove unwanted, weakly bound matrix components such as salts and some polar interferences.[1] A second wash with a slightly stronger solvent may be used to remove phospholipids.

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1] The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Analytical Stage cluster_2 Data Processing start Marine Organism Sample extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction cleanup Sample Clean-up extraction->cleanup lc LC Separation cleanup->lc ms MS Detection lc->ms data Data Acquisition ms->data analysis Data Analysis data->analysis end end analysis->end Final Results

Caption: A typical experimental workflow for lipid analysis from marine organisms.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Suspected Matrix Effect (Low Signal, Poor Reproducibility) quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify cleanup Improve Sample Clean-up (SPE, LLE, Phospholipid Removal) quantify->cleanup If Significant ME chromatography Optimize Chromatography (Gradient, Column) cleanup->chromatography dilution Sample Dilution chromatography->dilution is Use Internal Standards dilution->is end Accurate & Reproducible Lipid Analysis is->end

Caption: A troubleshooting flowchart for addressing suspected matrix effects in lipid analysis.

References

Technical Support Center: Ensuring the Stability of Fatty Acid Methyl Esters (FAMEs) During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stability of your fatty acid methyl ester (FAME) samples during storage. Proper storage is critical for obtaining accurate and reproducible results in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter related to FAME sample stability.

Issue 1: Rapid Degradation of FAME Samples

Question: My FAME samples are showing signs of degradation (e.g., changes in color, viscosity, or odor) shortly after preparation. What could be the cause and how can I prevent this?

Answer: Rapid degradation of FAMEs is primarily caused by oxidation and hydrolysis, which can be accelerated by several factors.

Possible Causes and Solutions:

  • Exposure to Oxygen (Air): Oxidation is a major cause of FAME degradation, particularly for unsaturated FAMEs.[1] The reaction with oxygen leads to the formation of peroxides, aldehydes, and acidic compounds, which can alter the properties of your samples.[2]

    • Solution: Store samples under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Use vials with airtight septa and avoid partially filled containers to reduce the headspace containing air.[3]

  • Presence of Water: Water can lead to the hydrolysis of FAMEs back into free fatty acids and methanol, increasing the acid value of your sample.[4] Water contamination also promotes microbial growth.

    • Solution: Ensure your FAME samples are as dry as possible before storage. Use desiccants in the storage environment if necessary and ensure storage containers are completely dry.

  • Exposure to Light: Light, especially UV radiation, can accelerate oxidation reactions.

    • Solution: Store your samples in amber-colored glass vials or in the dark to protect them from light.[5]

  • High Storage Temperature: Elevated temperatures increase the rate of both oxidation and hydrolysis.[6][7]

    • Solution: Store FAME samples at low temperatures. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.[8][9]

  • Contact with Incompatible Metals: Certain metals, such as copper, brass, bronze, lead, tin, and zinc, can catalyze oxidation reactions in FAMEs.[10]

    • Solution: Use storage containers made of inert materials like borosilicate glass or stainless steel. Avoid using containers or caps (B75204) with linings made of reactive metals.[11]

Issue 2: Inconsistent Results in GC Analysis of Stored FAMEs

Question: I am observing ghost peaks, peak tailing, or a noisy baseline in the GC-FID chromatograms of my stored FAME samples. What could be the problem?

Answer: These issues in GC analysis often point to sample degradation or contamination of your GC system.

Troubleshooting GC-FID Problems with Stored FAMEs:

  • Ghost Peaks: These are unexpected peaks that appear in your chromatogram.

    • Possible Cause: Carryover from a previous injection of a degraded sample containing high molecular weight polymers, or contamination in the injection port liner.[12]

    • Solution: Run a blank solvent injection to check for contamination. If ghost peaks persist, clean or replace the injector liner and septum. Bake out the column at a high temperature to remove contaminants.[12]

  • Peak Tailing: This occurs when peaks are not symmetrical and have a "tail."

    • Possible Cause: Formation of free fatty acids due to hydrolysis. These polar compounds can interact with active sites in the GC column or liner.

    • Solution: Use a properly deactivated inlet liner and a high-quality capillary column suitable for FAME analysis. If tailing persists, consider re-derivatizing the sample to convert any free fatty acids back to FAMEs.

  • Noisy or Drifting Baseline:

    • Possible Cause: Column bleed due to contamination from degraded sample components or oxygen entering the system.

    • Solution: Check for leaks in your GC system. Trim the first few centimeters of the column from the injector end to remove non-volatile residues. Condition the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Storage Conditions

  • Q1: What is the optimal temperature for storing FAME samples?

    • A1: For short-term storage (a few days to a week), refrigeration at 4°C is suitable. For long-term storage, freezing at -20°C or ideally -80°C is recommended to minimize degradation.[8][9]

  • Q2: What type of container should I use to store my FAME samples?

    • A2: Amber borosilicate glass vials with PTFE-lined screw caps are the best choice. This protects the sample from light and provides an inert storage environment. Stainless steel containers are also a good alternative. Avoid plastics and reactive metals like copper, brass, and zinc.[10][11]

  • Q3: How does the level of unsaturation of FAMEs affect their stability?

    • A3: The higher the degree of unsaturation (i.e., the more double bonds), the more susceptible the FAME is to oxidation.[1] For example, linolenic acid methyl ester (C18:3) is significantly less stable than oleic acid methyl ester (C18:1).[5]

Use of Antioxidants

  • Q4: Should I add an antioxidant to my FAME samples?

    • A4: Adding an antioxidant is highly recommended, especially for long-term storage or if your samples contain a high proportion of polyunsaturated FAMEs.[2]

  • Q5: What are some common antioxidants for FAMEs and what concentration should I use?

    • A5: Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-Butylhydroquinone (TBHQ) are commonly used. Natural antioxidants like tocopherols (B72186) (Vitamin E) are also effective. A typical concentration is in the range of 200-1000 ppm (0.02% to 0.1% w/w).[13]

Sample Degradation

  • Q6: What are the visible signs of FAME sample degradation?

    • A6: Visual cues can include a change in color (darkening), an increase in viscosity, the formation of sediments or gums, and the development of a rancid odor.[2]

  • Q7: How can I quantitatively measure the degradation of my FAME samples?

    • A7: The two most common methods are measuring the Acid Value (AV) and the Peroxide Value (PV) . An increase in AV indicates hydrolysis, while an increase in PV indicates oxidation.[2] The European standard EN 14214 specifies a maximum acid value of 0.50 mg KOH/g for biodiesel.[14]

  • Q8: What are the signs of microbial contamination in my FAME samples?

    • A8: Microbial growth can lead to the formation of sludge, biofilms, and an unpleasant smell. It can also cause the fuel to become turbid.[4] The presence of water is a key factor for microbial proliferation.

Data on FAME Stability Under Various Storage Conditions

The following tables summarize quantitative data on the stability of FAMEs under different storage conditions.

Table 1: Effect of Storage Temperature and Duration on the Acid Value (mg KOH/g) of Various FAMEs

FAME TypeStorage TemperatureInitial Acid ValueAcid Value after 6 monthsAcid Value after 12 months
Canola Oil Methyl Esters-15°C0.170.180.20
Canola Oil Methyl Esters22°C0.170.220.28
Canola Oil Methyl Esters40°C0.170.350.55
Soybean Oil Methyl Esters-15°C0.150.160.18
Soybean Oil Methyl Esters22°C0.150.200.25
Soybean Oil Methyl Esters40°C0.150.300.48
Palm Oil Methyl Esters-15°C0.200.210.22
Palm Oil Methyl Esters22°C0.200.240.29
Palm Oil Methyl Esters40°C0.200.380.60

Data adapted from various studies for illustrative purposes.[6]

Table 2: Effect of Antioxidants on the Oxidation Stability (Induction Period in hours by Rancimat at 110°C) of Canola Methyl Esters (CME)

AntioxidantConcentration (ppm)Induction Period (hours)
None (Neat CME)05.53
BHT1006.14
BPH1006.93
BHT5008.21
BPH5009.87

Data adapted from a study on Canola Methyl Esters.[13] BHT: 2,6-di-tert-bytyl-p-cresol; BPH: 6,6-di-tert-butyl-2,2'-methylendi-p-cresol.

Experimental Protocols

Protocol 1: Determination of Acid Value (AV)

This protocol is based on a standard titration method to determine the amount of free fatty acids in a FAME sample.

  • Sample Preparation: Accurately weigh approximately 5-10 g of the FAME sample into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 50-100 mL of a neutralized solvent mixture (e.g., ethanol (B145695)/diethyl ether 1:1 v/v) to the flask.

  • Indicator Addition: Add a few drops of phenolphthalein (B1677637) indicator to the solution.

  • Titration: Titrate the sample with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol (e.g., 0.1 N) until a faint pink color persists for at least 30 seconds.

  • Calculation:

    • Acid Value (mg KOH/g) = (V × N × 56.1) / W

    • Where:

      • V = volume of KOH solution used in mL

      • N = normality of the KOH solution

      • 56.1 = molecular weight of KOH

      • W = weight of the FAME sample in g

Protocol 2: Determination of Peroxide Value (PV)

This protocol measures the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.

  • Sample Preparation: Weigh 5 ± 0.05 g of the FAME sample into a 250 mL Erlenmeyer flask with a glass stopper.

  • Solvent Addition: Add 30 mL of an acetic acid-chloroform solution (3:2 v/v). Swirl to dissolve the sample.

  • Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution.

  • Reaction: Stopper the flask, swirl for one minute, and then place it in the dark for 5 minutes.

  • Water Addition: Add 30 mL of deionized water.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.01 N) with vigorous shaking until the yellow color almost disappears.

  • Indicator Addition: Add 0.5 mL of a 1% starch indicator solution. The solution will turn blue.

  • Final Titration: Continue the titration until the blue color disappears.

  • Blank Determination: Perform a blank titration without the sample.

  • Calculation:

    • Peroxide Value (meq O₂/kg) = ((S - B) × N × 1000) / W

    • Where:

      • S = volume of Na₂S₂O₃ solution for the sample in mL

      • B = volume of Na₂S₂O₃ solution for the blank in mL

      • N = normality of the Na₂S₂O₃ solution

      • W = weight of the FAME sample in g

Visualizations

FAME_Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis FAME Fatty Acid Methyl Ester (FAME) Hydroperoxides Hydroperoxides (Primary Oxidation Products) FAME->Hydroperoxides Initiation Hydrolysis_Products Free Fatty Acids (FFA) + Methanol FAME->Hydrolysis_Products Oxygen Oxygen (Air) Light Light (UV) Metals Metals (Cu, Fe) Heat_Ox High Temperature Degradation_Products Aldehydes, Ketones, Short-chain acids (Secondary Oxidation Products) Hydroperoxides->Degradation_Products Propagation Polymers Polymers (Insoluble gums) Degradation_Products->Polymers Termination Water Water Heat_Hy High Temperature

Caption: Key degradation pathways for FAMEs: Oxidation and Hydrolysis.

FAME_Storage_Troubleshooting Start FAME Sample for Storage Check_Degradation Observe Signs of Degradation? (Color, Viscosity, Odor) Start->Check_Degradation Good_Storage Continue Monitoring Check_Degradation->Good_Storage No Degradation_Observed Degradation Observed Check_Degradation->Degradation_Observed Yes Check_Factors Investigate Storage Conditions Degradation_Observed->Check_Factors Oxygen Exposure to Air/Oxygen? Check_Factors->Oxygen Water Presence of Water? Check_Factors->Water Light Exposure to Light? Check_Factors->Light Temp High Storage Temperature? Check_Factors->Temp Container Improper Container? Check_Factors->Container Sol_Oxygen Store under Inert Gas (Nitrogen/Argon) Oxygen->Sol_Oxygen Yes Sol_Water Ensure Sample is Dry Use Dry Containers Water->Sol_Water Yes Sol_Light Store in Amber Vials or in the Dark Light->Sol_Light Yes Sol_Temp Store at Low Temperature (4°C or -20°C) Temp->Sol_Temp Yes Sol_Container Use Glass or Stainless Steel Vials Container->Sol_Container Yes Add_Antioxidant Consider Adding Antioxidant Sol_Oxygen->Add_Antioxidant Sol_Water->Add_Antioxidant Sol_Light->Add_Antioxidant Sol_Temp->Add_Antioxidant Sol_Container->Add_Antioxidant

Caption: Troubleshooting workflow for FAME sample storage stability.

References

Technical Support Center: Optimization of Derivatization Reactions for Branched-Chain Fatty Acids (BCFAs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization reactions for branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental work with BCFAs.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of branched-chain fatty acids?

A1: Direct analysis of free fatty acids, including BCFAs, by gas chromatography (GC) is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column's stationary phase.[1][2] This interaction can lead to poor peak shape, such as peak tailing, and inaccurate quantification.[2] Derivatization converts the fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1] The most common method is esterification to form fatty acid methyl esters (FAMEs).[1][3] For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve chromatographic retention, enhance ionization efficiency, and thereby increase sensitivity.[4]

Q2: What are the most common derivatization methods for BCFAs for GC-MS analysis?

A2: The two most prevalent derivatization methods for GC-MS analysis of BCFAs are:

  • Esterification: This is the most common technique, converting fatty acids into fatty acid methyl esters (FAMEs).[1] This is typically achieved through acid-catalyzed reactions using reagents like boron trifluoride in methanol (B129727) (BF3-methanol).[2]

  • Silylation: This method converts the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[1][2] Silylation is also effective at derivatizing other functional groups like hydroxyls and amines.[2]

Q3: Can I analyze BCFAs by LC-MS/MS without derivatization?

A3: While challenging, it is possible. The high hydrophilicity of some BCFAs can lead to poor separation on conventional reversed-phase columns and weak ionization efficiency.[5] However, specialized LC-MS/MS methods have been developed for the analysis of underivatized BCFAs.[3][6] These methods often require specific chromatographic columns and optimized conditions to achieve good separation of isomers.[3][6] For short-chain fatty acids, derivatization is often preferred to improve retention and sensitivity.[4]

Q4: How can I improve the recovery of short-chain BCFAs during sample preparation?

A4: Short-chain fatty acids are volatile, and losses can occur during sample preparation, especially during evaporation steps.[7] To minimize loss, it is recommended to perform any steps before analysis at low temperatures, such as on dry ice.[5] When using derivatization reagents that react in aqueous solutions, the sample does not need to be dried, which helps prevent the loss of volatile components.[7]

Troubleshooting Guide

Issue 1: Low or No Derivatization Product (Low Yield)

Q: My reaction shows very low or no conversion to the desired BCFA derivative. What are the potential causes and how can I troubleshoot this?

A: Low derivatization yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Presence of Water: Both esterification and silylation reactions are highly sensitive to moisture.[2] Water can hydrolyze the derivatizing reagents and the resulting esters, leading to incomplete reactions.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried.[8]

      • Use anhydrous solvents and reagents.

      • If samples are aqueous, they must be dried completely, for instance, by lyophilization or under a stream of nitrogen, before adding the derivatization reagent.[2][9]

      • Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) to the reaction.[8]

  • Degraded or Insufficient Reagent: Derivatization reagents can degrade over time if not stored properly.[9] An insufficient amount of reagent will also lead to an incomplete reaction.[9]

    • Troubleshooting:

      • Verify the expiration date and storage conditions of your reagents.[10]

      • Use high-quality, low-moisture derivatization reagents.

      • A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[2][9]

  • Suboptimal Reaction Conditions: Reaction time and temperature are critical parameters for successful derivatization.

    • Troubleshooting:

      • Optimize the reaction time and temperature for your specific BCFAs and derivatization method. To determine the proper derivatization time, you can analyze aliquots at different time points and plot the peak area against time. The optimal time is where the peak area no longer increases.

      • Ensure the reaction is heated uniformly.

  • Sample Matrix Effects: Complex biological samples may contain components that interfere with the derivatization reaction.[9]

    • Troubleshooting:

      • Perform a sample cleanup step before derivatization to remove interfering substances. This could involve liquid-liquid extraction or solid-phase extraction.

Issue 2: Poor Chromatographic Peak Shape (Peak Tailing)

Q: I am observing significant peak tailing for my derivatized BCFAs during GC analysis. What could be the cause?

A: Peak tailing is often an indication of incomplete derivatization or interactions between the analyte and the GC system.

Potential Causes & Solutions:

  • Incomplete Derivatization: If some of the BCFAs remain underivatized, their polar carboxyl groups will interact with the GC column, causing tailing.[2]

    • Troubleshooting: Re-optimize your derivatization protocol as described in "Issue 1" to ensure a complete reaction.

  • Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can interact with the analytes.

    • Troubleshooting:

      • Deactivate glassware used for sample preparation by silanizing it to mask polar groups.[11]

      • Use a deactivated GC inlet liner.

      • Condition your GC column according to the manufacturer's instructions to remove any active sites.

Issue 3: Presence of Artifacts or Extraneous Peaks

Q: My chromatogram shows several unexpected peaks that are not my target analytes. How can I minimize these artifacts?

A: Extraneous peaks can originate from the derivatization reagent, byproducts of the reaction, or contaminants.

Potential Causes & Solutions:

  • Reagent-Related Artifacts: The derivatizing reagents themselves or their byproducts can be detected.[12]

    • Troubleshooting:

      • Always prepare a reagent blank (all reaction components except the sample) to identify peaks originating from the reagents.

      • A post-derivatization cleanup step, such as a liquid-liquid extraction, can help remove excess reagent and byproducts.[9] For example, after esterification, a wash with water or a saturated sodium bicarbonate solution followed by extraction into a non-polar solvent like hexane (B92381) is often used.[9]

  • Contamination: Contaminants can be introduced from solvents, glassware, or the sample itself.

    • Troubleshooting:

      • Use high-purity solvents.

      • Ensure all glassware is scrupulously clean.

Data Presentation

Table 1: Optimized Derivatization Conditions for Short-Chain Fatty Acids (including BCFAs) using PFBBr for GC-MS Analysis. [5][13]

ParameterOptimal Condition
Derivatization ReagentPentafluorobenzyl bromide (PFBBr)
Solvent Ratio (Reagent:Sample)2:1 (v:v)
pH7
Temperature60 °C
Time90 minutes

Note: While 80°C showed higher intensity for some derivatives, 60°C was chosen to avoid protein denaturation in biological samples.[13]

Table 2: Comparison of Common Derivatization Methods for Fatty Acids for GC Analysis. [1][2]

ParameterAcid-Catalyzed Esterification (BF3-Methanol)Silylation (BSTFA + 1% TMCS)
Target Functional Group Carboxylic AcidsCarboxylic Acids, Hydroxyls, Amines
Typical Reagent 14% BF3 in MethanolBSTFA + 1% TMCS
Typical Reaction Temp. 50-60 °C60 °C
Typical Reaction Time ~60 minutes~60 minutes
Key Advantage Robust for free fatty acids.Derivatizes multiple functional groups.
Key Disadvantage Moisture sensitive.Moisture sensitive; TMS derivatives have limited stability.

Experimental Protocols

Protocol 1: Esterification of BCFAs to FAMEs using BF3-Methanol

This protocol is adapted from standard methods for FAME synthesis and is suitable for preparing BCFA methyl esters for GC analysis.[2][9]

  • Sample Preparation: Place 1-25 mg of the lipid sample containing BCFAs into a reaction vial. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen.[9]

  • Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol.[9]

  • Reaction: Tightly cap the vial and heat at 60 °C for approximately 60 minutes.[2][9]

  • Extraction:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane).[9]

    • Vortex vigorously for 30 seconds to extract the FAMEs into the organic layer.[9]

  • Sample Collection:

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial. To ensure no water is transferred, the organic layer can be passed through a small column of anhydrous sodium sulfate.[9]

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of BCFAs using BSTFA

This protocol is a general procedure for the formation of TMS esters from BCFAs for GC analysis.[1][2]

  • Sample Preparation: Place the dried sample (e.g., 100 µL of a 1 mg/mL fatty acid mixture in an aprotic solvent like acetonitrile) into an autosampler vial.[1][2]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1][2] A 10x molar excess of the reagent is recommended.[2]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[1][2]

  • Analysis: After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., dichloromethane) if necessary and is then ready for direct injection into the GC-MS.[1][2]

Visualizations

Derivatization_Workflow General Workflow for BCFA Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Drying Drying Step (if necessary) LipidExtraction->Drying AddReagent Add Derivatization Reagent (e.g., BF3-MeOH) Drying->AddReagent Reaction Incubate (e.g., 60°C for 60 min) AddReagent->Reaction Extraction Liquid-Liquid Extraction (e.g., with Hexane) Reaction->Extraction CollectOrganic Collect & Dry Organic Layer Extraction->CollectOrganic GCMS GC-MS or LC-MS Analysis CollectOrganic->GCMS

Caption: General workflow for BCFA derivatization and analysis.

Troubleshooting_Low_Yield Troubleshooting Low Derivatization Yield Start Low or No Derivative Peak CheckMoisture Is sample/system completely dry? Start->CheckMoisture DrySystem Action: Dry all glassware, use anhydrous reagents, lyophilize sample. CheckMoisture->DrySystem No CheckReagent Is reagent quality and quantity sufficient? CheckMoisture->CheckReagent Yes DrySystem->CheckReagent ReplaceReagent Action: Use fresh reagent, ensure molar excess. CheckReagent->ReplaceReagent No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes ReplaceReagent->CheckConditions OptimizeConditions Action: Perform time-course and temperature optimization. CheckConditions->OptimizeConditions No Success Problem Resolved CheckConditions->Success Yes OptimizeConditions->Success

Caption: Decision tree for troubleshooting low derivatization yield.

References

Technical Support Center: Resolving Isomeric Branched-Chain Fatty Acid Methyl Esters by GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of isomeric branched-chain fatty acid methyl esters (FAMEs).

Troubleshooting Guides

Resolving isomeric branched-chain FAMEs can be challenging due to their similar physicochemical properties. Below is a guide to common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
Peak Co-elution or Poor Resolution Inappropriate GC Column: The stationary phase may not have the required selectivity for separating isomers.[1][2]Select a Highly Polar Column: Use a column with a highly polar stationary phase, such as a biscyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88, SP-2560) or a polyethylene (B3416737) glycol (WAX) phase.[2][3][4] Longer columns (e.g., 100m) can also improve resolution.[2]
Suboptimal Temperature Program: The temperature ramp rate may be too fast, not allowing sufficient interaction with the stationary phase.[5]Optimize Temperature Program: - Lower the initial temperature: This can improve the separation of early-eluting peaks.[5] - Reduce the ramp rate: A slower temperature ramp (e.g., 1-3°C/min) can significantly enhance resolution, although it will increase the total run time.[5] - Introduce an isothermal hold: An isothermal hold just below the elution temperature of the co-eluting pair can improve separation.[5]
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column dimensions.[5]Optimize Carrier Gas Flow: Adjust the carrier gas flow rate to achieve the optimal linear velocity for your column and carrier gas (Helium, Hydrogen, or Nitrogen) to maximize efficiency.[5]
Peak Tailing Active Sites in the GC System: Polar carboxyl groups of underivatized fatty acids can interact with active sites in the inlet liner or the column itself.[6][7]Ensure Complete Derivatization: Verify that the derivatization process to convert fatty acids to FAMEs is complete.[6][8] Use an Inert Flow Path: Employ deactivated liners and columns to minimize interactions.
Column Contamination: Accumulation of non-volatile residues at the head of the column can cause peak distortion.Column Maintenance: Trim the first few centimeters of the column from the inlet side. If the problem persists, bake out the column according to the manufacturer's instructions.
Ghost Peaks Contamination: Contamination can originate from the sample, solvent, carrier gas, or septum bleed.Identify and Eliminate Contamination Source: - Run a blank solvent injection to check for solvent contamination. - Ensure high-purity carrier gas and use appropriate traps. - Use high-quality, low-bleed septa.
Poor Repeatability Inconsistent Injection Volume: Variation in the amount of sample injected leads to inconsistent peak areas.Use an Autosampler: An autosampler provides much better injection precision compared to manual injection.[9]
Sample Discrimination in the Inlet: High molecular weight compounds may be preferentially lost in a hot split/splitless inlet.[10]Optimize Inlet Conditions: - Use a pulsed splitless or cold on-column injection technique to minimize discrimination.[10] - Ensure the inlet temperature is appropriate for the volatility of the FAMEs.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating isomeric branched-chain FAMEs?

A1: For the separation of isomeric FAMEs, including branched-chain and cis/trans isomers, highly polar capillary columns are recommended.[2][11] Columns with a biscyanopropyl polysiloxane stationary phase, such as the HP-88, CP-Sil 88, and SP-2560, are specifically designed for this purpose and offer excellent selectivity.[2][3] Polyethylene glycol (WAX) columns like the DB-FATWAX are also a good choice for separating FAMEs based on carbon chain length and degree of unsaturation.[12] For very complex mixtures, longer columns (e.g., 100 m) can provide the necessary resolution.[2]

Q2: How can I optimize the temperature program to improve the resolution of my branched-chain FAMEs?

A2: Optimizing the temperature program is crucial for resolving closely eluting isomers. A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which generally improves resolution.[5] Consider starting with a low initial oven temperature to better separate early-eluting compounds and using a slow ramp rate (e.g., 1-3°C/min) through the elution range of your target isomers.[5] Introducing an isothermal hold at a temperature just below the elution of the critical pair can also enhance separation.[5]

Q3: My peaks are co-eluting. How can I confirm if there is more than one compound in a single peak?

A3: If you have a Gas Chromatography-Mass Spectrometry (GC-MS) system, you can use it to identify co-eluting compounds.[5] By examining the mass spectra across the width of the chromatographic peak, you can determine if the fragmentation pattern changes, which would indicate the presence of more than one compound.[5] If the co-eluting compounds have different mass spectra, you can use extracted ion chromatograms (EICs) to potentially quantify them individually.[5]

Q4: What is the most reliable method for preparing FAMEs from my lipid samples?

A4: The most common and reliable method for preparing FAMEs is through esterification or transesterification.[8] Acid-catalyzed esterification using Boron Trifluoride in methanol (B129727) (BF₃-methanol) is a widely used and effective method.[7][8] Base-catalyzed transesterification with reagents like sodium methoxide (B1231860) is another popular technique, particularly for glycerolipids, as it is generally faster and uses less harsh reagents.[13] It is critical to ensure the reaction goes to completion to avoid issues with peak tailing from underivatized fatty acids.[6]

Q5: I am seeing tailing peaks for my FAMEs. What could be the cause and how do I fix it?

A5: Peak tailing for FAMEs is often caused by the interaction of polar analytes with active sites in the GC system or incomplete derivatization.[6][7] If free fatty acids are present, their polar carboxyl groups can interact with the liner or column, causing tailing.[7] To resolve this, ensure your derivatization procedure is complete. You can also try using a more inert system, including a deactivated inlet liner and a high-quality capillary column. If the problem persists, the front of the column may be contaminated, and trimming 10-20 cm from the inlet side may help.

Experimental Protocols

Protocol: Acid-Catalyzed Esterification of Fatty Acids to FAMEs using BF₃-Methanol

This protocol describes the conversion of fatty acids in a lipid extract to their corresponding methyl esters for GC analysis.

Materials:

  • Lipid extract

  • Boron trifluoride-methanol solution (12-14% BF₃ in methanol)[8]

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Place a known amount of the dried lipid extract (typically 1-10 mg) into a screw-capped glass tube.[6]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol reagent to the tube.[8]

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 10-15 minutes. The optimal time and temperature may need to be determined empirically for different sample types.[8]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane to the tube.[6]

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate. The upper layer is the hexane layer containing the FAMEs.[6]

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette. To remove any residual water, pass the hexane extract through a small column containing anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the vial and swirl.

  • Analysis: The resulting FAME solution is now ready for injection into the GC.

Mandatory Visualization

Troubleshooting Workflow for Peak Co-elution

CoElution_Troubleshooting start Problem: Peak Co-elution or Poor Resolution check_ms Is GC-MS available? start->check_ms confirm_ms Confirm co-elution with MS by checking for multiple fragmentation patterns check_ms->confirm_ms Yes optimize_method Optimize GC Method check_ms->optimize_method No confirm_ms->optimize_method temp_program Adjust Temperature Program - Lower initial temperature - Reduce ramp rate - Add isothermal hold optimize_method->temp_program flow_rate Optimize Carrier Gas Flow Rate (Linear Velocity) optimize_method->flow_rate check_resolution Is resolution now acceptable? temp_program->check_resolution flow_rate->check_resolution change_column Consider a Different GC Column - Higher polarity (e.g., HP-88) - Longer column length check_resolution->change_column No end_resolved Problem Resolved check_resolution->end_resolved Yes end_unresolved Further Method Development Required change_column->end_unresolved

Caption: A flowchart for troubleshooting peak co-elution in GC analysis.

References

Troubleshooting poor peak shape in the GC analysis of FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve poor peak shape in the Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shape in GC analysis?

The most frequently encountered distortions in peak shape during GC analysis are:

  • Peak Tailing: The peak is asymmetrical, with the latter half being broader than the front half. This can be caused by issues like active sites in the system or secondary interactions between the analyte and the stationary phase.[1][2]

  • Peak Fronting: The opposite of tailing, where the peak is broader in the first half and has a sharp end. This is often an indication of column overload or a mismatch between the sample solvent and the stationary phase.[2][3][4][5][6]

  • Split Peaks: A single compound appears as two or more distinct peaks. This can be caused by a variety of factors including improper injection technique, a contaminated liner, or a void in the column.[2][4][6][7][8][9]

  • Broad Peaks: Peaks are wider than expected, which can lead to decreased resolution and sensitivity. This can be caused by issues such as incorrect flow rates, a thick stationary phase film, or an unsuitable oven temperature program.[10][11][12]

Q2: Why are my FAME peaks tailing?

Peak tailing in FAME analysis is a common issue that can stem from several sources. The primary causes can be categorized as either chemical or physical problems.[4] If all peaks in the chromatogram are tailing, the issue is likely physical, such as a poor column cut or improper column installation.[1][4] If only some peaks are tailing, it is more likely a chemical issue related to active sites in the system interacting with polar analytes.[4][13]

Common Causes and Solutions for Peak Tailing:

CauseSolution
Active Sites Use a deactivated liner and septum. Trim the front end of the column (10-20 cm) to remove active sites that have developed.[4][14]
Column Contamination Bake out the column at a high temperature to remove contaminants. If tailing persists, trim the front of the column.[14][15]
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.[4][14]
Low Inlet Temperature For long-chain FAMEs, a low inlet temperature can cause incomplete vaporization, leading to tailing. A typical starting point is 250 °C, but this may need optimization.[16]
Incompatible Solvent A mismatch in polarity between the sample solvent and the stationary phase can cause peak tailing.[14] Whenever possible, dissolve the sample in the mobile phase.[3]
Low Carrier Gas Flow Rate An insufficient flow rate increases the time analytes spend in the column, leading to band broadening and tailing.[16]

Q3: What causes peak fronting in my FAME analysis?

Peak fronting is most often a result of column overload, where too much sample is introduced into the column.[3][4][17] This can be due to either the volume of the injection or the concentration of the sample.[3]

Common Causes and Solutions for Peak Fronting:

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.[3][17] Increase the split ratio to introduce less sample onto the column.[17]
Incompatible Solvent A mismatch between the polarity of the injection solvent and the stationary phase can cause poor "wetting" of the stationary phase, leading to fronting.[3]
Column Degradation Over time, the stationary phase of the column can degrade, which may manifest as peak fronting.[3]

Q4: Why are my FAME peaks splitting?

Split peaks can be a complex issue arising from problems in the injection port, the column, or the injection technique itself.[9]

Common Causes and Solutions for Split Peaks:

CauseSolution
Improper Injection Technique An inconsistent or slow injection speed can cause the sample to be introduced as multiple bands. Use an autosampler for better reproducibility.[8][9]
Contaminated or Active Liner Residue or active sites in the inlet liner can interfere with sample vaporization and transfer.[7][18] Replace the liner with a clean, deactivated one.[4][18]
Solvent/Stationary Phase Mismatch If the sample solvent is not compatible with the stationary phase, it may not "wet" the surface evenly, causing the sample to travel in separate bands.[9]
Column Issues A void at the head of the column or a bad column cut can create a turbulent flow path, leading to split peaks.[4][6] Re-cutting the column or using a guard column can help.[4]
Condensation Effects (Splitless Injection) In splitless injection, if the initial oven temperature is too high, the sample may not focus properly at the head of the column, resulting in split peaks. The initial oven temperature should be about 20°C below the boiling point of the sample solvent.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Poor Peak Shape

This guide provides a logical workflow for troubleshooting general peak shape problems.

Troubleshooting_Workflow start Observe Poor Peak Shape assess_all_peaks Are all peaks affected? start->assess_all_peaks physical_issue Likely a physical issue (e.g., installation, leak) assess_all_peaks->physical_issue Yes chemical_issue Likely a chemical issue (e.g., active sites, contamination) assess_all_peaks->chemical_issue No check_installation Check column installation (cut, depth) and for leaks physical_issue->check_installation check_inlet Inspect and maintain inlet (septum, liner, O-ring) chemical_issue->check_inlet evaluate_sample_prep Review sample preparation and injection parameters check_installation->evaluate_sample_prep trim_column Trim front of column (10-20 cm) check_inlet->trim_column bakeout_column Bake out column trim_column->bakeout_column bakeout_column->evaluate_sample_prep end_good Peak Shape Improved evaluate_sample_prep->end_good end_bad Problem Persists: Consider new column or further diagnosis evaluate_sample_prep->end_bad

Caption: General troubleshooting workflow for poor peak shape.

Guide 2: Diagnosing the Specific Peak Shape Problem

This decision tree helps to identify the likely cause based on the type of peak distortion observed.

Peak_Shape_Diagnosis start Identify Peak Shape Problem is_tailing Tailing? start->is_tailing is_fronting Fronting? is_tailing->is_fronting No cause_tailing Causes: - Active Sites - Column Contamination - Poor Column Installation is_tailing->cause_tailing Yes is_split Split? is_fronting->is_split No cause_fronting Causes: - Column Overload - Solvent Mismatch is_fronting->cause_fronting Yes is_broad Broad? is_split->is_broad No cause_split Causes: - Injection Technique - Contaminated Liner - Column Void is_split->cause_split Yes cause_broad Causes: - Low Flow Rate - Incorrect Oven Program - Thick Stationary Phase is_broad->cause_broad Yes

Caption: Decision tree for diagnosing peak shape issues.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

Routine inlet maintenance is crucial for preventing many peak shape problems.[14]

Materials:

  • Clean, lint-free gloves

  • Tweezers

  • New septum

  • New, deactivated inlet liner

  • New O-ring (if applicable)

  • Wrenches for inlet disassembly

Procedure:

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Disassemble: Turn off the carrier gas flow to the inlet. Carefully remove the septum nut and the old septum.

  • Remove Liner: Using tweezers, gently remove the inlet liner. Be aware that it may be hot.

  • Inspect and Clean: Visually inspect the inside of the inlet for any debris, such as pieces of septum or ferrules.[19] If necessary, carefully clean the inlet body.

  • Install New Liner and O-ring: Wearing clean gloves, use tweezers to place the new O-ring (if used) and the new deactivated liner into the inlet.[20]

  • Install New Septum: Place the new septum on top of the inlet and secure it with the septum nut. Do not overtighten, as this can cause the septum to core or split.[20]

  • Re-establish Flow and Check for Leaks: Turn the carrier gas back on and allow the system to purge. Check for leaks around the septum nut using an electronic leak detector.

Protocol 2: GC Column Trimming

Trimming the front of the column can remove contamination and active sites that cause peak tailing.[4][14]

Materials:

  • Clean, lint-free gloves

  • Column cutting tool (ceramic wafer or diamond-tipped scribe)

  • Magnifying glass or low-power microscope

Procedure:

  • Cool Down and Disconnect: Cool the GC oven and inlet to room temperature. Turn off the carrier gas and carefully disconnect the column from the inlet.

  • Mark and Cut: Using a ruler, measure and mark the desired length to be removed from the inlet end of the column (typically 10-50 cm). Using the column cutting tool, score the column at the marked position.

  • Break and Inspect: Gently flex the column to break it at the score. Inspect the cut end with a magnifying glass to ensure it is a clean, 90-degree cut with no jagged edges or burrs.[4] If the cut is not clean, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet according to the manufacturer's instructions, ensuring the correct insertion depth.[4]

  • Condition Column: After reinstalling, condition the column by heating it to a temperature below its maximum limit while maintaining carrier gas flow to remove any oxygen and contaminants.

Data Presentation

Table 1: Effect of Inlet Temperature on FAME Peak Shape

This table summarizes the expected impact of inlet temperature on the analysis of long-chain FAMEs.

Inlet TemperatureExpected Peak ShapeRationale
Too Low (<220 °C) Tailing PeaksIncomplete or slow vaporization of higher molecular weight FAMEs.[16]
Optimal (250-280 °C) Symmetrical PeaksComplete and rapid vaporization of all FAMEs.[16][17]
Too High (>300 °C) Tailing or Ghost PeaksPotential for thermal degradation of unsaturated FAMEs.[16]
Table 2: Impact of Injection Volume on Peak Shape (Fronting)

This table illustrates the relationship between sample load and the likelihood of peak fronting.

Injection Volume (1 mg/mL standard)Split RatioOn-Column AmountExpected Peak Shape
1 µL100:110 ngSymmetrical
2 µL100:120 ngSymmetrical to slight fronting
1 µL20:150 ngLikely Fronting
2 µL20:1100 ngSevere Fronting[17]

References

Preventing degradation of Methyl 14-methylpentadecanoate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Methyl 14-methylpentadecanoate during extraction and analysis.

This compound, a branched-chain saturated fatty acid methyl ester (FAME), is generally more stable than its unsaturated counterparts. However, degradation can still occur during extraction and sample preparation, leading to inaccurate quantification and misinterpretation of results. The primary pathways of degradation for saturated FAMEs are hydrolysis (saponification) and, to a lesser extent, thermal decomposition and oxidation under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during extraction?

A1: The primary causes of degradation during extraction include:

  • Hydrolysis (Saponification): Exposure to strong acids or bases, particularly in the presence of water, can hydrolyze the methyl ester back to its corresponding carboxylic acid (14-methylpentadecanoic acid) and methanol.[1][2]

  • Thermal Stress: Although more stable than unsaturated FAMEs, prolonged exposure to high temperatures during steps like solvent evaporation can lead to degradation.[3][4]

  • Oxidation: While saturated FAMEs are less susceptible to oxidation than polyunsaturated FAMEs (PUFAs), aggressive oxidation can occur in the presence of strong oxidizing agents, high heat, and UV light, leading to the formation of various byproducts.[5]

Q2: I see unexpected peaks in my gas chromatogram. What could they be?

A2: Unexpected peaks in your GC chromatogram could be due to several factors:

  • Degradation Products: If your sample has degraded, you may see peaks corresponding to the free fatty acid (14-methylpentadecanoic acid) due to hydrolysis, or smaller chain compounds resulting from thermal breakdown.

  • Contaminants: Peaks could also arise from contaminated solvents, glassware, or reagents.

  • Side Reactions during Derivatization: If you are preparing the FAME from a lipid extract, incomplete or side reactions during the methylation step can introduce artifacts.

Q3: How can I minimize the risk of oxidation during my extraction process?

A3: To minimize oxidation, especially if your sample contains other, more sensitive lipids, consider the following precautions:

  • Use Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to your extraction solvent.[5][6][7] A common concentration is 0.005% to 0.02%.[6]

  • Work Under an Inert Atmosphere: Whenever possible, perform extraction and solvent evaporation steps under a blanket of inert gas like nitrogen or argon to displace oxygen.[6][8]

  • Protect from Light: Store samples in amber vials or protect them from direct light to prevent photo-oxidation.[6]

  • Use High-Purity Solvents: Ensure that your solvents are fresh and free of peroxides.[6]

Q4: What are the optimal storage conditions for samples containing this compound?

A4: Proper storage is crucial to prevent degradation over time.

  • Low Temperature: Store lipid extracts and FAME samples at low temperatures, ideally at -20°C or even -80°C for long-term storage.[6][9][10]

  • Inert Atmosphere: For maximum protection, especially for valuable samples, flush the headspace of the storage vial with nitrogen or argon before sealing.[6][10]

  • Airtight Containers: Use vials with tight-fitting caps (B75204) to prevent exposure to air and moisture.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low Recovery of this compound
Possible Cause Recommended Solution
Hydrolysis during Extraction Ensure all glassware is dry and use anhydrous solvents.[1] If using acidic or basic conditions, minimize the presence of water. For base-catalyzed methods, ensure the reaction is not prolonged, as this can favor saponification.
Incomplete Extraction Optimize your solvent system. A common and effective method for lipid extraction is the Folch method, which uses a chloroform (B151607):methanol mixture.[11] Ensure thorough homogenization of the sample matrix to allow for complete solvent penetration.
Thermal Degradation during Solvent Evaporation Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).[3] Avoid prolonged heating.
Adsorption to Glassware or Plasticware Use silanized glassware to minimize adsorption of lipids. Avoid using plastic containers or pipette tips that may leach plasticizers or to which lipids can adsorb.
Problem 2: Evidence of Sample Degradation (e.g., presence of free fatty acid)
Possible Cause Recommended Solution
Presence of Water in Acid/Base-Catalyzed Transesterification If preparing FAMEs from lipids, ensure the sample and reagents are anhydrous. Water will lead to the formation of the free fatty acid instead of the methyl ester.[1]
Harsh Derivatization Conditions Avoid using harsh acidic catalysts like Boron trifluoride (BF3)-methanol at high temperatures for extended periods, as this can cause degradation.[8] Consider milder methods like using methanolic HCl at controlled temperatures.[8]
Inappropriate pH during Liquid-Liquid Extraction During partitioning steps, be mindful of the pH of the aqueous phase. Strongly acidic or basic conditions can promote hydrolysis. It is best to work in a pH range of 3-6 to minimize hydrolysis.[12]

Experimental Protocols

Protocol 1: General Lipid Extraction using a Modified Folch Method

This protocol is suitable for the extraction of total lipids from biological tissues.

  • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution. For every 1 g of tissue, use 20 mL of the solvent mixture.

  • Addition of Antioxidant: To prevent oxidation of any co-extracted unsaturated fatty acids, add BHT to the chloroform:methanol solution to a final concentration of 0.01%.[6]

  • Phase Separation: After homogenization, add 0.2 volumes of a 0.9% NaCl solution. Vortex the mixture and then centrifuge to separate the phases.

  • Collection of Lipid Layer: The lower chloroform layer contains the lipids. Carefully collect this layer using a Pasteur pipette and transfer it to a clean vial.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Storage: Once the solvent is evaporated, flush the vial with nitrogen, seal it tightly, and store the lipid extract at -20°C or below until further analysis.[9][10]

Protocol 2: Acid-Catalyzed Transesterification of Lipid Extract

This protocol describes the conversion of extracted lipids to FAMEs.

  • Reagent Preparation: Prepare a solution of 1% sulfuric acid in anhydrous methanol.

  • Reaction: To the dried lipid extract (approximately 20 mg), add 2 mL of the 1% methanolic H₂SO₄.[8]

  • Heating: Seal the vial and heat at a controlled temperature, for example, 90°C for 1 hour.[8]

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381). Vortex the mixture and then centrifuge to separate the phases.

  • Collection: The upper hexane layer contains the FAMEs. Transfer this layer to a clean GC vial for analysis.

Data Presentation

The following table summarizes the key parameters to control during the extraction of this compound to minimize degradation.

Parameter Recommendation Rationale References
Temperature Keep sample processing temperatures low, ideally on ice. Evaporate solvents at ≤ 40°C.Minimizes thermal degradation and slows down oxidative reactions.[3][6]
Atmosphere Work under an inert atmosphere (nitrogen or argon) whenever possible.Prevents oxidation by displacing oxygen.[6][8]
pH Maintain a neutral to slightly acidic pH (3-6) during aqueous washing steps.Minimizes acid- or base-catalyzed hydrolysis of the methyl ester.[12]
Antioxidants Add BHT or a similar antioxidant to extraction solvents (0.005-0.02%).Scavenges free radicals and inhibits the initiation of oxidative chain reactions.[5][6][7]
Water Content Use anhydrous solvents and reagents, especially during derivatization.Prevents hydrolysis (saponification) of the methyl ester.[1]
Light Exposure Protect samples from direct light by using amber vials or aluminum foil.Prevents photo-oxidation.[6]

Visualizations

Workflow for Preventing Degradation during Extraction

cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_derivatization Derivatization (if necessary) start Start with Sample homogenize Homogenize in Solvent (e.g., Chloroform:Methanol) start->homogenize add_antioxidant Add Antioxidant (e.g., BHT) homogenize->add_antioxidant phase_separation Phase Separation (add NaCl solution) add_antioxidant->phase_separation collect_lipid Collect Lipid Layer (Chloroform) phase_separation->collect_lipid evaporate Evaporate Solvent (Low Temp, N2 Stream) collect_lipid->evaporate store Store Extract (-20°C to -80°C, Inert Gas) evaporate->store transesterify Transesterify to FAME (e.g., Methanolic HCl) store->transesterify extract_fame Extract FAME (e.g., with Hexane) transesterify->extract_fame end Ready for Analysis (GC) extract_fame->end

Caption: A workflow diagram illustrating the key steps to prevent the degradation of this compound during extraction and sample preparation.

Logical Relationships in Degradation Prevention

cluster_threats Degradation Threats cluster_causes Primary Causes cluster_solutions Preventative Measures oxidation Oxidation hydrolysis Hydrolysis thermal Thermal Degradation oxygen Oxygen Exposure oxygen->oxidation water Presence of Water water->hydrolysis high_temp High Temperature high_temp->thermal light Light Exposure light->oxidation strong_ph Strong Acid/Base strong_ph->hydrolysis inert_gas Inert Gas (N2, Ar) inert_gas->oxygen mitigates antioxidants Antioxidants (BHT) antioxidants->oxidation inhibits anhydrous Anhydrous Conditions anhydrous->water eliminates low_temp Low Temperature low_temp->thermal reduces protect_light Light Protection protect_light->light blocks control_ph pH Control (3-6) control_ph->strong_ph avoids

Caption: A diagram showing the logical relationships between degradation threats, their causes, and the corresponding preventative measures for this compound.

References

Technical Support Center: Optimal GC Column Selection for Branched-Chain FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal gas chromatography (GC) column for the separation of branched-chain fatty acid methyl esters (FAMEs). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right GC column crucial for analyzing branched-chain FAMEs?

A1: Proper column selection is critical for the accurate separation and quantification of branched-chain FAMEs (e.g., iso and anteiso isomers) from their straight-chain counterparts and from each other. Due to subtle differences in their physical and chemical properties, an inappropriate column can lead to co-elution, resulting in inaccurate identification and quantification. Highly polar stationary phases are generally required to achieve the necessary selectivity for resolving these closely related isomers.

Q2: What are the most recommended types of stationary phases for the separation of branched-chain FAMEs?

A2: For the resolution of complex FAME mixtures, including branched-chain isomers, highly polar stationary phases are recommended. The most effective are cyanopropyl silicone phases, which offer excellent selectivity. Some of the most frequently cited columns for this application include:

  • Highly Polar Cyanopropyl Silicone Columns: Such as the HP-88, CP-Sil 88, and SP-2560, are specifically designed for detailed FAME separations, including resolving geometric and positional isomers.[1] These are often the top choice for complex samples containing a mix of saturated, unsaturated, and branched-chain fatty acids.

  • Mid-Polarity Cyanopropyl Silicone Columns: A medium polar cyanopropyl column like the DB-23 can also provide excellent separation for complex FAME mixtures.[2]

  • Polyethylene Glycol (PEG) Columns: Columns with a PEG stationary phase, such as DB-WAX or HP-INNOWax, are also used for FAME analysis.[1] While effective for general FAME separations, they may offer less resolution for complex branched-chain isomers compared to highly polar cyanopropyl columns.[3]

Q3: What is the impact of column dimensions (length, internal diameter, film thickness) on the separation of branched-chain FAMEs?

A3: Column dimensions play a significant role in achieving optimal separation:

  • Length: Longer columns (e.g., 60 m or 100 m) provide higher resolution and are often necessary to separate complex mixtures of FAME isomers, including branched-chain and positional isomers.[1]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher efficiency and better resolution.

  • Film Thickness: A thinner film thickness (e.g., 0.20 µm or 0.25 µm) is generally preferred for the analysis of less volatile compounds like long-chain FAMEs, as it allows for elution at lower temperatures and reduces peak broadening.

Recommended GC Columns for Branched-Chain FAME Analysis

The following table summarizes the key characteristics of GC columns frequently recommended for the analysis of branched-chain FAMEs.

Stationary Phase TypeExample ColumnsPolarityKey Characteristics & Applications
Highly Polar Cyanopropyl Silicone HP-88, SP-2560, CP-Sil 88Very HighExcellent selectivity for cis/trans and positional isomers. The preferred choice for complex samples, including bacterial FAMEs rich in branched-chain isomers. Often available in longer lengths (e.g., 100 m) for maximum resolution.[1][3]
Mid-Polarity Cyanopropyl Silicone DB-23HighGood selectivity for a wide range of FAMEs, including some separation of cis/trans and branched-chain isomers. A versatile option for moderately complex samples.[2]
Polyethylene Glycol (PEG) DB-WAX, HP-INNOWaxHighGood for general FAME analysis, separating based on carbon number and degree of unsaturation. May have limitations in resolving complex branched-chain and positional isomers compared to cyanopropyl phases.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of branched-chain FAMEs.

Issue 1: Co-elution of Branched-Chain and Straight-Chain FAMEs

  • Symptom: A single, broad, or shouldered peak where two or more FAMEs are suspected to be eluting simultaneously. For instance, iso or anteiso FAMEs may co-elute with straight-chain FAMEs of a similar carbon number.

  • Possible Causes:

    • Insufficient column selectivity for the specific isomers.

    • Sub-optimal temperature program.

    • Incorrect carrier gas flow rate.

  • Solutions:

    • Optimize the Temperature Program:

      • Lower the Initial Temperature: Starting the oven at a lower temperature can improve the separation of early-eluting peaks.

      • Reduce the Ramp Rate: A slower temperature ramp (e.g., 1-2 °C/min) through the elution range of the co-eluting peaks increases the interaction time of the analytes with the stationary phase, which can significantly improve resolution.[4] This is often the most effective solution.

      • Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance separation.[4]

    • Adjust Carrier Gas Flow Rate: Ensure the carrier gas linear velocity is optimal for the column dimensions and carrier gas type (Helium or Hydrogen) to maximize column efficiency.

    • Consider a Different Column: If method optimization does not resolve the co-elution, a column with higher polarity and/or a longer length may be necessary. A highly polar cyanopropyl column is generally the best choice for resolving these challenging separations.[3]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Peaks are asymmetrical, with a "tail" or "front" extending from the main peak.

  • Possible Causes:

    • Active sites in the GC system (e.g., dirty inlet liner, column contamination).

    • Column degradation.

    • Improper column installation.

  • Solutions:

    • Perform Inlet Maintenance: Clean or replace the inlet liner and septum. Use a deactivated liner to minimize analyte interaction.

    • Condition the Column: Bake out the column at a temperature recommended by the manufacturer to remove contaminants.

    • Trim the Column: If the front of the column is contaminated, trimming 0.5 to 1 meter from the inlet end can restore performance.

    • Check for Leaks: Ensure all fittings are secure and there are no leaks in the system.

Issue 3: Inconsistent Retention Times

  • Symptom: The time it takes for a specific FAME to elute from the column varies between runs.

  • Possible Causes:

    • Fluctuations in carrier gas flow rate or pressure.

    • Unstable oven temperature.

    • Leaks in the system.

  • Solutions:

    • Verify Gas Flow and Pressure: Check the gas supply and regulators to ensure a consistent and accurate flow rate.

    • Calibrate Oven Temperature: Verify that the GC oven temperature is accurate and stable.

    • Perform a Leak Check: Systematically check for leaks at all connection points.

Experimental Protocols

Below are example experimental protocols for the GC analysis of FAMEs using highly polar columns.

Protocol 1: Analysis of FAMEs using an HP-88 Column [5]

  • Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID).

  • Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection: 1 µL, Split (100:1 ratio).

  • Carrier Gas: Hydrogen, constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 140 °C, hold for 5 minutes.

    • Ramp 1: 4 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Detector (FID): 260 °C.

Protocol 2: Analysis of FAMEs using a DB-23 Column [2]

  • Instrumentation: GC-FID.

  • Column: DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection: 1 µL, Split (50:1 ratio).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 1 minute.

    • Ramp 1: 25 °C/min to 175 °C.

    • Ramp 2: 4 °C/min to 230 °C.

    • Hold at 230 °C for 5 minutes.

  • Detector (FID): 280 °C.

Visualizations

The following diagram illustrates the logical workflow for selecting the optimal GC column for branched-chain FAME analysis.

GC_Column_Selection_Workflow start Start: Define Analytical Goal sample_complexity Assess Sample Complexity (e.g., bacterial, dairy, etc.) start->sample_complexity simple_mixture Simple Mixture / General Profiling sample_complexity->simple_mixture Low complex_mixture Complex Mixture with Branched Isomers sample_complexity->complex_mixture High select_peg Select Polyethylene Glycol (PEG) Column (e.g., DB-WAX) simple_mixture->select_peg select_cyanopropyl Select Highly Polar Cyanopropyl Column (e.g., HP-88, SP-2560) complex_mixture->select_cyanopropyl column_dimensions Consider Column Dimensions select_peg->column_dimensions select_cyanopropyl->column_dimensions standard_res Standard Resolution column_dimensions->standard_res Standard high_res High Resolution Required column_dimensions->high_res High select_standard_length Select Standard Length Column (30 m or 60 m) standard_res->select_standard_length select_long_length Select Long Column (e.g., 100 m) high_res->select_long_length method_dev Method Development & Optimization select_standard_length->method_dev select_long_length->method_dev optimization_steps Optimize Temperature Program & Carrier Gas Flow method_dev->optimization_steps validation Method Validation optimization_steps->validation end End: Routine Analysis validation->end

Caption: Workflow for selecting the optimal GC column for branched-chain FAME analysis.

References

Technical Support Center: Addressing Ion Suppression in LC-MS Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS analysis of fatty acids.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: What is ion suppression and why is it a significant problem in the LC-MS analysis of fatty acids?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, fatty acids, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased analyte signal, which can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[3] In biological samples such as plasma or serum, phospholipids (B1166683) are a major contributor to ion suppression in electrospray ionization (ESI)-MS.

FAQ 2: How can I identify if ion suppression is affecting my fatty acid analysis?

There are two primary methods to determine if your analysis is impacted by ion suppression:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of your fatty acid analyte is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Any dip in the constant analyte signal indicates a region of ion suppression caused by co-eluting matrix components.[4]

  • Post-Extraction Spiking: This quantitative approach involves comparing the response of an analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) with the response of the same analyte in a clean solvent at the same concentration. The ratio of the signal in the matrix to the signal in the solvent provides a quantitative measure of ion suppression.[1]

Troubleshooting: Low or Inconsistent Fatty Acid Signal Intensity

Question: My fatty acid peaks are showing low intensity and poor reproducibility. Could this be due to ion suppression, and what are the immediate troubleshooting steps?

Answer: Yes, low and inconsistent signal intensity are classic indicators of ion suppression. Here are immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure your fatty acid concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your LC method can help separate your fatty acids from the interfering compounds. This can involve adjusting the gradient elution profile, changing the mobile phase composition, or trying a different type of LC column.[1]

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before LC-MS analysis. Techniques like Solid Phase Extraction (SPE) are highly effective at removing phospholipids.[5]

Experimental Protocols

Here are detailed methodologies for key experiments to mitigate ion suppression.

Protocol 1: Solid Phase Extraction (SPE) for Phospholipid Removal from Plasma

This protocol describes a general procedure for removing phospholipids from plasma samples using a commercially available phospholipid removal SPE cartridge.

Materials:

  • Plasma sample

  • Phospholipid removal SPE cartridge (e.g., containing a zirconia-based sorbent)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the manifold.

    • Condition the cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water through it.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 95:5 (v/v) water:acetonitrile to remove polar interferences.

  • Elution:

    • Elute the fatty acids with 1 mL of a suitable organic solvent, such as 90:10 (v/v) acetonitrile:methanol.

  • Dry Down and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS mobile phase (e.g., 100 µL of 80:20 methanol:water).

Table 1: Comparison of SPE Sorbents for Phospholipid Removal

SPE Sorbent TypePrinciple of RetentionPhospholipid Removal EfficiencyFatty Acid RecoveryReference
Zirconia-based (e.g., HybridSPE)Lewis acid-base interaction between zirconia and phosphate (B84403) groups>95%Good
Polymeric Reversed-Phase (e.g., Plexa)Hydrophobic interactionsVariable, can be optimizedGood[4]
Normal-Phase (e.g., Silica, Diol, Aminopropyl)Adsorption chromatographyGood, requires specific solvent schemesGood, depends on elution solvent[6][7][8]
Protocol 2: Chemical Derivatization of Fatty Acids for Enhanced Sensitivity

This protocol describes the derivatization of fatty acids to their N-(4-aminomethylphenyl)pyridinium (AMPP) derivatives to improve ionization efficiency in positive ion mode ESI-MS.[9]

Materials:

  • Dried fatty acid extract

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (640 mM in water)

  • N-hydroxybenzotriazole (HOBt) solution (20 mM in 99:1 ACN/DMF)

  • N-(4-aminomethylphenyl)pyridinium (AMPP) solution (20 mM in ACN)

  • Methyl tert-butyl ether (MTBE)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Derivatization Reaction:

    • To the dried fatty acid extract, add the following reagents in order:

      • 10 µL of 4:1 ACN/DMF

      • 10 µL of EDC solution

      • 5 µL of HOBt solution

      • 15 µL of AMPP solution

    • Vortex briefly to mix.

    • Incubate the mixture at 60°C for 30 minutes.

  • Extraction of Derivatized Fatty Acids:

    • After cooling to room temperature, add 600 µL of water to the reaction mixture.

    • Extract the AMPP-derivatized fatty acids twice with 600 µL of MTBE each time.

    • Combine the organic layers.

  • Dry Down and Reconstitution:

    • Dry the combined organic extract under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in 125 µL of methanol for LC-MS/MS analysis.

Visualizations

Workflow for Mitigating Ion Suppression

The following diagram illustrates a typical workflow for addressing ion suppression in fatty acid analysis.

cluster_start Start cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Start Biological Sample (e.g., Plasma, Serum) Prot_Precip Protein Precipitation (e.g., with Acetonitrile) Start->Prot_Precip SPE Solid Phase Extraction (SPE) (Phospholipid Removal) Prot_Precip->SPE Supernatant Deriv Chemical Derivatization (Optional, for sensitivity) SPE->Deriv LC LC Separation (Optimized Gradient) Deriv->LC MS MS Detection (Optimized Parameters) LC->MS Data_Acq Data Acquisition MS->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions Problem Low or Inconsistent Analyte Signal Check_IS Check Internal Standard Response Problem->Check_IS Post_Infusion Perform Post-Column Infusion Check_IS->Post_Infusion IS Signal Low Optimize_LC Optimize LC Method (Gradient, Column) Check_IS->Optimize_LC IS Signal OK Dilute Dilute Sample Post_Infusion->Dilute Suppression Observed Dilute->Optimize_LC Suppression Persists Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Optimize_LC->Improve_Cleanup Still Low Signal Derivatize Consider Chemical Derivatization Improve_Cleanup->Derivatize For Max Sensitivity

References

Improving recovery of Methyl 14-methylpentadecanoate from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of Methyl 14-methylpentadecanoate from complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: Sample Preparation & Extraction

Question: I am experiencing low recovery of this compound from my biological samples. What are the most common causes and how can I improve my extraction efficiency?

Answer: Low recovery of this compound, a branched-chain fatty acid methyl ester (FAME), often stems from the initial extraction and sample preparation steps. Here are the primary factors to consider and troubleshoot:

  • Incomplete Cell Lysis (for cellular samples): For matrices like bacterial pellets or tissues, inefficient cell disruption will lead to poor recovery.

    • Troubleshooting: Ensure your lysis method (e.g., sonication, bead beating, or enzymatic digestion) is optimized for your specific sample type. For bacterial samples, saponification with reagents like methanolic NaOH or KOH is effective for lysing cells and liberating fatty acids.[1]

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting lipids from the sample matrix.

    • Troubleshooting:

      • For Liquid-Liquid Extraction (LLE) , a common method is the Folch or Bligh & Dyer technique, which uses a chloroform:methanol (B129727) mixture.[2] To improve recovery, you can adjust the solvent-to-sample ratio; a higher ratio (e.g., 7:1 organic solvent to aqueous sample) is often beneficial.[3] For more polar analytes, consider a more polar extraction solvent.[3]

      • For complex aqueous samples like fermentation media, a hexane (B92381):methyl tert-butyl ether (MTBE) (1:1) mixture with acidification (e.g., with H₂SO₄) and salt addition (NaCl) has been shown to achieve high recovery of long-chain fatty acids.[4]

  • Inefficient Phase Separation in LLE: Emulsion formation can trap your analyte and prevent a clean separation of the organic and aqueous layers.

    • Troubleshooting: Centrifuge at a higher speed or for a longer duration. Adding a salt like sodium chloride can also help to break up emulsions.

  • Analyte Loss during Solvent Evaporation: If you are drying down your extract, volatile FAMEs can be lost.

    • Troubleshooting: Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Do not let the sample go to complete dryness for an extended period.

FAQ 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Question: My derivatization reaction to convert 14-methylpentadecanoic acid to its methyl ester seems to be inefficient. What could be the problem?

Answer: Incomplete derivatization is a frequent cause of low analyte signal in GC-MS analysis. The most common method for preparing FAMEs is esterification.

  • Presence of Water: Moisture is a significant inhibitor of many derivatization reactions, especially those using reagents like Boron Trifluoride (BF₃)-Methanol or silylating agents.[5]

    • Troubleshooting: Ensure your sample and solvents are as anhydrous as possible. Lyophilization (freeze-drying) of the sample extract before adding the derivatization reagent is highly recommended.[5] You can also add a water scavenger like 2,2-dimethoxypropane (B42991) to the reaction mixture.[6]

  • Incorrect Reagent or Reaction Conditions: The choice of derivatization agent and the reaction time and temperature are crucial for complete conversion.

    • Troubleshooting:

      • BF₃-Methanol: This is a widely used and effective reagent. A typical procedure involves heating the sample with 10-14% BF₃-Methanol at 60-100°C for 5-60 minutes.[5][6][7] The optimal time and temperature should be determined empirically for your specific sample type.

      • Acid-Catalyzed Methylation with HCl-Methanol: This is another robust method. Anhydrous 1.25 M HCl in methanol can be used, typically with heating at 50-80°C.[8]

      • Base-Catalyzed Transesterification: For samples where the fatty acid is already esterified (e.g., in triglycerides or phospholipids), a base-catalyzed method using methanolic NaOH or KOH can be used. Note that this method will not derivatize free fatty acids.

  • Matrix Interference with Derivatization: Components in your sample matrix can compete with your analyte for the derivatization reagent.[9]

    • Troubleshooting: A thorough sample cleanup using Solid-Phase Extraction (SPE) prior to derivatization can remove these interfering compounds.

FAQ 3: Chromatographic Analysis (GC-MS)

Question: I am observing poor peak shape (tailing or fronting) and inconsistent retention times for this compound in my GC-MS analysis. What are the likely causes?

Answer: Poor chromatography can significantly impact the accuracy and precision of your quantification. Here are common issues and their solutions:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, on the column, or in the detector can interact with your analyte, causing peak tailing.[10]

    • Troubleshooting:

      • Use a deactivated inlet liner.

      • Regularly trim the first few centimeters of your GC column to remove accumulated non-volatile residues.[10]

      • Ensure your derivatization reaction has gone to completion, as underivatized fatty acids are more prone to interacting with active sites.[11]

  • Column Contamination: Buildup of non-volatile matrix components on the column can degrade performance.

    • Troubleshooting: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[11]

  • Improper Injection Technique or Temperature:

    • Troubleshooting: For high molecular weight compounds, a cool on-column or programmed temperature vaporizer (PTV) injection can minimize discrimination.[10] Ensure the injector temperature is high enough to vaporize the FAMEs without causing thermal degradation.[11]

  • Leaks in the System: Leaks can lead to fluctuating retention times and poor sensitivity.

    • Troubleshooting: Regularly perform a leak check of your GC system, especially at the injector and column fittings.[12]

Question: I am having difficulty separating this compound from other isomeric FAMEs. How can I improve the resolution?

Answer: Co-elution of isomers is a common challenge in FAME analysis.

  • Inappropriate GC Column: The choice of stationary phase is critical for separating isomers.

    • Troubleshooting: For separating branched-chain FAMEs from their straight-chain counterparts and for resolving positional and geometric isomers, a highly polar cyanopropyl column is often recommended.[11]

  • Suboptimal Oven Temperature Program: A fast temperature ramp can cause peaks to co-elute.

    • Troubleshooting: Optimize your oven temperature program. A slower ramp rate can improve the separation of closely eluting isomers.

FAQ 4: Matrix Effects

Question: How do I know if matrix effects are impacting my quantification of this compound, and how can I mitigate them?

Answer: Matrix effects, which are the alteration of analyte ionization by co-eluting compounds, can lead to either signal suppression or enhancement, causing inaccurate quantification.[9]

  • Diagnosing Matrix Effects:

    • Post-Extraction Spike: Compare the signal response of your analyte spiked into a blank, extracted matrix with the response of a standard in a clean solvent. A significant difference indicates the presence of matrix effects.

  • Mitigating Matrix Effects:

    • Improved Sample Cleanup: Using a more effective sample preparation method like Solid-Phase Extraction (SPE) can remove many of the interfering matrix components.

    • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the matrix effects.[13]

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the ideal choice as it will behave very similarly to your analyte during extraction, derivatization, and analysis, and can help correct for both recovery losses and matrix effects. If a labeled standard is not available, a structurally similar compound that is not present in the sample can be used.

Quantitative Data Summary

The recovery of this compound can vary significantly depending on the extraction method and the complexity of the matrix. While specific recovery data for this compound is limited in the literature, the following tables provide representative data for fatty acid recovery using different techniques.

Table 1: Comparison of Extraction Methods for Long-Chain Fatty Acids from Aqueous Matrices

Extraction MethodSolvent SystemAcidificationSalt AdditionRecovery Range for C10-C18 Fatty AcidsReference
Liquid-Liquid Extraction (LLE)Hexane/MTBE (1:1)H₂SO₄NaCl98-100%[4]
Liquid-Liquid Extraction (LLE)ChloroformH₂SO₄NaCl82-93% (for ≥C12)[4]

Table 2: Reported Recovery of Fatty Acids using Solid-Phase Extraction (SPE)

SPE SorbentMatrixElution SolventAnalyte RecoveryReference
Reversed-Phase (C18)Seawater0.1 M NH₄OH in Water/Methanol (1:1) followed by MethanolEssentially complete for long-chain fatty acids[14]
Enhanced Matrix Removal—Lipid (EMR-Lipid)Human PlasmaChloroform/Methanol (1:1) or Dichloromethane/Methanol (1:2)>70% for all lipid classes evaluated[2][15]

Experimental Protocols

Protocol 1: Extraction of Fatty Acids from Bacterial Cells and Derivatization

This protocol is adapted for the extraction and methylation of total fatty acids from bacterial cultures.[8]

  • Sample Preparation:

    • Harvest bacterial cells by centrifugation.

    • Lyophilize the cell pellet to remove water.

  • Saponification and Derivatization (Acid Catalysis):

    • To the dried cell pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol.

    • If using an internal standard (e.g., Heptadecanoic acid), add it at this stage.

    • Tightly cap the tube and heat at 80°C for 1 hour.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Sample Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • For a second extraction, add another 0.5 mL of hexane to the remaining aqueous layer, vortex, centrifuge, and combine the hexane layers.[8]

    • The sample is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup from Plasma

This protocol provides a general workflow for cleaning up a plasma extract using a reversed-phase C18 SPE cartridge.[16]

  • Sample Pre-treatment:

    • Precipitate proteins from the plasma sample by adding a solvent like methanol or acetonitrile (B52724).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the fatty acids with 1 mL of acetonitrile or another suitable organic solvent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for derivatization or direct analysis (if already derivatized).

Visualizations

Signaling Pathway

The parent fatty acid of this compound, 14-methylpentadecanoic acid, has been shown to influence the expression of genes related to lipid metabolism. One key pathway involves the Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and its target gene, Stearoyl-CoA Desaturase-1 (SCD1).

G cluster_0 Upstream Regulators cluster_1 SREBP-1 Activation cluster_2 Target Gene Expression cluster_3 Cellular Outcome Insulin_Growth_Factors Insulin / Growth Factors mTORC1 mTORC1 Insulin_Growth_Factors->mTORC1 activates SREBP1_precursor SREBP-1 (precursor in ER) mTORC1->SREBP1_precursor promotes processing to active form 14_MPA 14-methylpentadecanoic acid SREBP1_active SREBP-1 (active in Nucleus) 14_MPA->SREBP1_active influences expression of target genes FASN FASN 14_MPA->FASN downregulates SCD1 SCD1 14_MPA->SCD1 downregulates SREBP1_precursor->SREBP1_active SREBP1_active->FASN upregulates transcription SREBP1_active->SCD1 upregulates transcription ACC ACC SREBP1_active->ACC upregulates transcription Lipogenesis De Novo Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis ACC->Lipogenesis

Caption: Influence of 14-methylpentadecanoic acid on the SREBP-1 signaling pathway.

Experimental Workflow

G cluster_0 Troubleshooting Points Sample Complex Matrix (e.g., Bacterial Pellet, Plasma) Extraction Lipid Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization Low_Recovery Low Recovery Extraction->Low_Recovery Analysis GC-MS Analysis Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification Poor_Peak_Shape Poor Peak Shape Analysis->Poor_Peak_Shape Matrix_Effects Matrix Effects Analysis->Matrix_Effects

Caption: General workflow for the analysis of this compound.

References

Validation & Comparative

A Researcher's Guide to the Validation of GC-MS Methods for Methyl 14-methylpentadecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fatty acid methyl esters (FAMEs) like Methyl 14-methylpentadecanoate is paramount for ensuring product quality, understanding biological processes, and advancing scientific research. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique, offering exceptional sensitivity and specificity for the analysis of volatile and semi-volatile compounds. This guide provides a comprehensive overview of the validation of a GC-MS method for the analysis of this compound, presenting a comparison with alternative methods, detailed experimental protocols, and supporting data to aid in methodological decisions.

Quantitative Performance: GC-MS vs. Alternative Methods

The selection of an analytical method is a critical decision in the development of any quantitative assay. While GC-MS is a powerful tool, it is important to consider its performance in the context of other available techniques, such as Gas Chromatography with a Flame Ionization Detector (GC-FID). GC-FID is a robust and widely used alternative for FAME analysis. The following tables summarize the typical performance characteristics of a validated GC-MS method for the analysis of a representative fatty acid methyl ester, compared to what can be expected from a GC-FID method.

Disclaimer: The following data is representative of typical performance for FAME analysis and is intended for comparative purposes. Actual performance characteristics should be established during in-house method validation.

Table 1: Comparison of Method Validation Parameters

Validation ParameterGC-MSGC-FIDAcceptance Criteria
Specificity High (Mass spectral data confirms identity)Moderate (Based on retention time)No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Range (µg/mL) 0.1 - 1001 - 500Dependent on analyte and expected concentration.
Accuracy (% Recovery) 98 - 102%97 - 103%Typically 80 - 120%
Precision (RSD%)
- Repeatability< 2%< 3%RSD ≤ 5%
- Intermediate Precision< 4%< 5%RSD ≤ 10%
Limit of Detection (LOD) (µg/mL) ~0.03~0.3Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) (µg/mL) ~0.1~1.0Signal-to-Noise Ratio ≥ 10
Robustness HighHighConsistent results with minor variations in method parameters.

Table 2: Typical GC-MS Instrument Parameters for FAME Analysis

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 240 °C at 4 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Monitored Ions (SIM) To be determined based on the mass spectrum of this compound

Experimental Protocols

A detailed and well-documented experimental protocol is the foundation of a robust and reproducible analytical method.

Standard and Sample Preparation

a. Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing a known amount of the certified reference standard and dissolving it in a suitable solvent, such as hexane (B92381) or isooctane, to a final concentration of 1 mg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired analytical range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). An internal standard (e.g., Methyl heptadecanoate) should be added to all standards and samples at a constant concentration to correct for variations in injection volume and instrument response.

b. Sample Preparation (Derivatization): For samples containing 14-methylpentadecanoic acid, a derivatization step is required to convert the non-volatile fatty acid into its volatile methyl ester. A common and effective method is acid-catalyzed esterification:

  • To a known amount of the sample (e.g., extracted lipids), add 2 mL of 2% sulfuric acid in methanol.

  • Add the internal standard solution.

  • Cap the vial tightly and heat at 60°C for 2 hours in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

  • Vortex the mixture for 1 minute and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Method Validation Parameters

The following parameters should be assessed to ensure the GC-MS method is suitable for its intended purpose:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank and spiked matrix samples to check for interfering peaks at the retention time of this compound. The mass spectrum of the analyte peak in a sample should match that of the reference standard.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. The linearity is evaluated by the correlation coefficient (r²) of the linear regression.

  • Accuracy: The closeness of the measured value to the true value. Accuracy is determined by performing recovery studies on spiked matrix samples at different concentration levels (low, medium, and high). The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD%).

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 10:1.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., injector temperature, gas flow rate, oven temperature ramp). This provides an indication of its reliability during normal usage.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key workflows.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing 14-Methylpentadecanoic Acid Extraction Lipid Extraction Sample->Extraction Derivatization Acid-Catalyzed Esterification Extraction->Derivatization FAME_Sample Sample with This compound Derivatization->FAME_Sample Injection GC Injection FAME_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound by GC-MS.

Validation_Process cluster_parameters Validation Parameters Method Developed GC-MS Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical flow of the GC-MS method validation process.

By following a systematic validation process and understanding the performance characteristics of the GC-MS method in comparison to alternatives, researchers can ensure the generation of high-quality, reliable, and defensible data for the analysis of this compound. This rigorous approach is essential for advancing scientific knowledge and ensuring the quality and safety of pharmaceutical and other products.

The Gold Standard: Enhancing Lipidomics Research with Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. The subtle changes in lipid profiles can hold the key to understanding complex biological processes, identifying disease biomarkers, and developing novel therapeutics. However, the analytical journey from sample to result is fraught with potential for variability, including sample loss during extraction and fluctuations in instrument performance. This guide provides an objective comparison of lipidomics workflows, highlighting the significant advantages of incorporating isotopically labeled internal standards to mitigate these challenges and ensure the highest quality data.

The Cornerstone of Quantitative Accuracy: A Head-to-Head Comparison

Isotopically labeled internal standards are molecules that are chemically identical to the endogenous lipids of interest but are distinguished by the substitution of certain atoms (e.g., ¹²C with ¹³C, or ¹H with ²H). These standards are added to samples at a known concentration at the very beginning of the experimental workflow. By tracking the signal of these standards alongside the target analytes, researchers can correct for variations that occur during sample preparation and analysis. The result is a dramatic improvement in the accuracy and precision of lipid quantification.

While other normalization strategies exist, such as using non-endogenous (odd-chain) lipids or normalizing to total ion current, stable isotope-labeled standards are widely considered the "gold standard" due to their ability to mimic the behavior of their endogenous counterparts most closely.[1][2]

The following table summarizes the performance of lipidomics analysis with and without the use of isotopically labeled internal standards, based on key analytical parameters.

Performance MetricWith Isotopically Labeled StandardsWithout Internal Standards (or with other normalization methods)
Accuracy High. Corrects for sample loss and matrix effects, leading to more accurate concentration measurements.Low to Moderate. Prone to inaccuracies due to uncorrected sample loss and ion suppression/enhancement.
Precision (%RSD) Excellent. Typically low %RSD (often 5-25%) in quality control (QC) samples, indicating high reproducibility.[3]Poor to Moderate. Higher %RSD is expected due to uncorrected analytical variability.
Linearity Excellent. Wide dynamic range with a linear response across various concentrations.[1]Moderate. The response may deviate from linearity, especially at high or low analyte concentrations.[1]
Correction for Matrix Effects Superior. Co-elutes with the analyte, experiencing the same ion suppression or enhancement, allowing for effective correction.[4]Limited. Other methods may not fully compensate for matrix effects, especially if chromatographic retention times differ.
Correction for Sample Loss Excellent. Added before extraction, it accounts for losses throughout the entire sample preparation process.[4]None to Limited. Normalization to total ion current or other methods cannot account for physical sample loss.
Inter-batch Reproducibility High. Enables robust comparison of data across different analytical batches and even different laboratories.Low. Difficult to compare data between batches due to uncorrected systematic variations.

Visualizing the Workflow: The Impact of Internal Standards

The inclusion of isotopically labeled standards streamlines the lipidomics workflow and enhances data reliability. The following diagrams, generated using Graphviz, illustrate a typical lipidomics workflow, comparing the process with and without the use of internal standards.

lipidomics_workflow_with_standards Lipidomics Workflow with Isotopically Labeled Standards cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with Isotopically Labeled Internal Standards Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike_IS->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS compatible solvent Drydown->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Integration (Endogenous Lipids & Internal Standards) LC_MS->Peak_Integration Normalization Normalization to Internal Standards Peak_Integration->Normalization Quantification Accurate Quantification Normalization->Quantification

A typical experimental workflow for lipidomics analysis incorporating isotopically labeled standards.

lipidomics_workflow_without_standards Lipidomics Workflow without Internal Standards cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch or MTBE method) Sample->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS compatible solvent Drydown->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Integration (Endogenous Lipids) LC_MS->Peak_Integration Normalization Normalization (e.g., to Total Ion Current) Peak_Integration->Normalization Quantification Relative Quantification (Prone to Inaccuracy) Normalization->Quantification

A lipidomics workflow without the use of internal standards, relying on less robust normalization methods.

Experimental Protocols: A Guide to Best Practices

The following protocols provide a detailed methodology for key experiments in a lipidomics workflow that incorporates isotopically labeled internal standards.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add a known amount of a commercially available isotopically labeled lipid internal standard mixture (e.g., SPLASH® LIPIDOMIX®) to the plasma sample.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add water or a saline solution to induce the separation of the aqueous and organic phases.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the layers.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column suitable for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Employ a gradient elution starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: A typical flow rate of 0.3-0.6 mL/min is commonly used.

    • Column Temperature: Maintain a constant column temperature (e.g., 55°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to achieve comprehensive coverage of different lipid classes.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended for accurate mass measurements and confident lipid identification.

    • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.

Conclusion: A Commitment to Quality Data

The choice to incorporate isotopically labeled internal standards is a critical decision in the design of any quantitative lipidomics experiment. While the initial investment may be higher, the profound improvements in data accuracy, precision, and reproducibility far outweigh the cost. By adhering to rigorous, standardized protocols and leveraging the power of stable isotope dilution, researchers can generate high-quality, reliable lipidomics data, paving the way for groundbreaking discoveries in science and medicine.

References

A Head-to-Head Battle: Unraveling the Separation of Fatty Acid Methyl Esters with Polar vs. Non-Polar GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers navigating the critical choice of Gas Chromatography (GC) columns for the analysis of Fatty Acid Methyl Esters (FAMEs). This guide provides a comprehensive comparison of polar and non-polar columns, supported by experimental data and detailed protocols, to empower informed decisions in your analytical workflow.

The accurate identification and quantification of FAMEs are crucial in various fields, from food science and nutrition to biofuel development and clinical diagnostics. The choice of the GC column is the most critical factor governing the success of this analysis. This guide delves into the fundamental differences in separation mechanisms between polar and non-polar GC columns and presents a comparative analysis of their performance in FAME separation.

The Polarity Principle: A Fundamental Divide in Separation

The separation of FAMEs in a GC column is dictated by the interactions between the analytes and the stationary phase coated on the column's inner walls. The nature of this stationary phase, specifically its polarity, determines the elution order and resolution of the FAME mixture.

Non-polar columns , typically coated with polydimethylsiloxane (B3030410) (PDMS), separate compounds primarily based on their boiling points and van der Waals interactions.[1][2] For FAMEs, this means that shorter-chain, more volatile compounds will elute before longer-chain, less volatile ones. While effective for separating FAMEs based on carbon chain length, these columns struggle to resolve isomers with similar boiling points, such as those with varying degrees of unsaturation or different geometric configurations (cis/trans).[3]

Polar columns , on the other hand, possess stationary phases with functional groups that can engage in dipole-dipole interactions or hydrogen bonding.[4] For FAME analysis, highly polar columns with cyanopropyl or polyethylene (B3416737) glycol (PEG) stationary phases are commonly employed.[5][6] These columns offer enhanced selectivity based on the polarity of the FAMEs. Unsaturated FAMEs, containing double bonds, are more polarizable and interact more strongly with the polar stationary phase, leading to longer retention times compared to their saturated counterparts of the same carbon number.[7] This unique selectivity is particularly advantageous for separating cis and trans isomers, a critical aspect in many applications.[8][9]

cluster_input FAME Mixture cluster_columns GC Column Selection cluster_separation Primary Separation Mechanism cluster_outcome Separation Outcome FAMEs Fatty Acid Methyl Esters (FAMEs) Polar Polar Column (e.g., Cyanopropyl, PEG) FAMEs->Polar Analyte Interaction NonPolar Non-Polar Column (e.g., PDMS) FAMEs->NonPolar Analyte Interaction Polarity Polarity & Boiling Point Polar->Polarity Determines BoilingPoint Boiling Point NonPolar->BoilingPoint Determines HighRes High Resolution of Isomers (cis/trans, positional) Polarity->HighRes Leads to LowRes Separation by Chain Length BoilingPoint->LowRes Leads to

Figure 1. Logical workflow illustrating the influence of GC column polarity on the separation mechanism and outcome for FAME analysis.

Performance Showdown: Polar vs. Non-Polar Columns

To provide a clear comparison, the following table summarizes the key performance characteristics of representative polar (highly polar cyanopropyl) and non-polar (PDMS) GC columns for FAME separation. The data is a synthesis from various application notes and research articles.

FeaturePolar Column (e.g., HP-88, CP-Sil 88)Non-Polar Column (e.g., DB-1, HP-1)
Primary Separation Principle Polarity (degree of unsaturation, geometric configuration) and boiling point.[7][10]Primarily boiling point (carbon chain length).[1][2]
Resolution of Saturated vs. Unsaturated FAMEs Excellent. Unsaturated FAMEs are retained longer than saturated FAMEs of the same carbon number.[7]Poor to moderate. Elution is mainly based on boiling point, leading to potential co-elution.
Resolution of Cis/Trans Isomers Excellent. The primary advantage of highly polar cyanopropyl columns.[8][10]Very poor to non-existent. Isomers often co-elute.
Elution Order of C18 FAMEs C18:0 < C18:1 trans < C18:1 cis < C18:2 < C18:3.Generally follows boiling point, with potential for overlap. Unsaturated FAMEs may elute slightly before their saturated counterparts of the same carbon number.[3]
Typical Applications Detailed fatty acid profiling, analysis of partially hydrogenated fats and oils, quality control of food and biofuels.[8][10]Analysis of simple FAME mixtures where isomer separation is not critical, hydrocarbon analysis.[1]
Column Bleed Can be higher than non-polar columns, especially at elevated temperatures.Generally lower, providing a more stable baseline.
Thermal Stability Generally lower maximum operating temperatures compared to non-polar columns.Higher thermal stability.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for FAME analysis on both polar and non-polar GC columns.

Sample Preparation: Transesterification of Fatty Acids

Prior to GC analysis, fatty acids in lipids must be converted to their corresponding FAMEs to increase their volatility.[6][11] A common method involves saponification followed by esterification.

Start Lipid Sample (Triglycerides, etc.) Saponification Saponification (e.g., Methanolic NaOH) Start->Saponification Step 1 Esterification Esterification (e.g., BF3 in Methanol) Saponification->Esterification Step 2 Extraction Extraction (e.g., with Heptane) Esterification->Extraction Step 3 End FAMEs for GC Analysis Extraction->End Step 4

Figure 2. A typical experimental workflow for the preparation of FAMEs from a lipid sample for GC analysis.

A general procedure is as follows:

  • Saponification: The lipid sample is heated with methanolic sodium hydroxide (B78521) to release the fatty acids as sodium salts.[8]

  • Esterification: A reagent such as boron trifluoride (BF3) in methanol (B129727) is added and the mixture is heated to convert the fatty acid salts to FAMEs.[8]

  • Extraction: The FAMEs are then extracted into a non-polar solvent like heptane (B126788) or hexane.[8]

  • Washing and Drying: The organic layer is washed with water and dried over anhydrous sodium sulfate (B86663) before injection into the GC.

Protocol 1: FAME Analysis on a Highly Polar GC Column (e.g., Agilent HP-88)

This protocol is optimized for the detailed separation of a complex FAME mixture, including geometric isomers.[5]

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).[5]

  • Column: Agilent J&W HP-88, 100 m x 0.25 mm, 0.20 µm.

  • Carrier Gas: Hydrogen or Helium, constant flow at 1.0 mL/min.[5]

  • Inlet Temperature: 250 °C.[5]

  • Injection Volume: 1 µL, with a split ratio of 100:1.[5]

  • Oven Temperature Program:

    • Initial temperature: 140 °C, hold for 5 minutes.[5]

    • Ramp: 4 °C/min to 240 °C.[5]

    • Hold at 240 °C for 15 minutes.

  • Detector Temperature: 260 °C.[5]

Protocol 2: FAME Analysis on a Non-Polar GC Column (e.g., DB-1)

This protocol is suitable for separating FAMEs based on chain length, with limited isomer resolution.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-1, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL, with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • Detector Temperature: 280 °C.

Conclusion: Selecting the Right Tool for the Job

The choice between a polar and a non-polar GC column for FAME separation is fundamentally driven by the analytical objective.

  • For comprehensive FAME profiling, including the critical separation of saturated, unsaturated, and geometric (cis/trans) isomers, a highly polar cyanopropyl column is the unequivocal choice . Its superior selectivity provides the resolution necessary for accurate identification and quantification in complex samples.

  • For applications where the primary goal is to separate FAMEs based on their carbon chain length and detailed isomer information is not required, a non-polar column can be a viable and robust option . These columns are often more thermally stable and exhibit lower bleed.

Ultimately, a thorough understanding of the sample composition and the specific data required will guide the researcher to the most appropriate column, ensuring accurate and reliable results in their FAME analysis.

References

A Comparative Guide to the Quantification of Methyl 14-methylpentadecanoate: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Methyl 14-methylpentadecanoate, a branched-chain fatty acid methyl ester, is crucial for various research and development applications, including biomarker discovery and metabolic studies. This guide provides an objective comparison of the primary analytical methodologies employed for this purpose, supported by experimental data and detailed protocols.

Comparison of Quantification Methods

Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are the most prevalent techniques for the analysis of fatty acid methyl esters (FAMEs), including this compound. While High-Performance Liquid Chromatography (HPLC) can also be utilized, GC-based methods generally offer superior resolution and sensitivity for these volatile compounds.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantification of FAMEs using GC-FID and GC-MS. The data is a synthesis from various studies on FAME analysis and represents expected performance for this compound under optimized conditions.

ParameterGC-FIDGC-MS (Scan Mode)GC-MS (Selected Ion Monitoring - SIM)
Limit of Detection (LOD) 0.2 - 1.0 µg/mL~1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.6 - 3.0 µg/mL~3 µg/mL0.03 - 0.3 µg/mL
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (Recovery) 85 - 115%80 - 120%90 - 110%
Precision (Repeatability, RSD%) < 5%< 15%< 10%

Method Selection Considerations:

  • GC-FID: Offers a wide linear range, is robust, and cost-effective for routine quantification when the analyte identity is already confirmed.

  • GC-MS (Scan Mode): Provides qualitative and quantitative data, enabling compound identification based on mass spectra. Its sensitivity is generally lower than SIM mode.

  • GC-MS (SIM Mode): Delivers the highest sensitivity and selectivity by monitoring specific ions characteristic of the analyte, making it ideal for trace-level quantification in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound.

1. Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

The conversion of 14-methylpentadecanoic acid to its methyl ester is a prerequisite for GC analysis. A common and effective method is acid-catalyzed transesterification.

  • Reagents:

    • Methanol

    • Hexane (B92381)

    • Acetyl Chloride or Boron Trifluoride (BF₃) in Methanol (14%)

    • Saturated Sodium Chloride solution

  • Protocol:

    • To a dried lipid extract or a known amount of the fatty acid standard, add 2 mL of methanol.

    • Slowly add 200 µL of acetyl chloride while vortexing. Alternatively, add 1 mL of 14% BF₃ in methanol.

    • Cap the vial tightly and heat at 100°C for 1 hour.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the FAMEs for GC analysis.

2. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and an autosampler.

  • Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended for FAME analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet:

    • Temperature: 250°C

    • Split ratio: 20:1

    • Injection volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 230°C at 5°C/min, hold for 10 minutes.

  • Detector:

    • Temperature: 280°C

    • Hydrogen flow: 30 mL/min

    • Airflow: 300 mL/min

    • Makeup gas (Nitrogen): 25 mL/min

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column and Carrier Gas: As described for GC-FID.

  • Inlet and Oven Temperature Program: As described for GC-FID.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 250°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Mass range of m/z 50-400 for qualitative and quantitative analysis.

    • SIM Mode: Monitor characteristic ions for this compound (e.g., m/z 270 [M+], 227, 87, 74). The selection of ions should be confirmed by analyzing a pure standard.

Visualizing the Workflow

A generalized workflow for the quantification of this compound is depicted below.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result Sample Biological or Test Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAME Lipid_Extraction->Derivatization GC_Analysis GC-FID or GC-MS Analysis Derivatization->GC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition Quantification Quantification vs. Standard Curve Data_Acquisition->Quantification Final_Concentration Final Concentration Quantification->Final_Concentration

Caption: General workflow for this compound quantification.

A Researcher's Guide to Determining Detection and Quantification Limits of Methyl 14-methylpentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the analytical limits of a compound is a critical step in method validation. This guide provides a comprehensive overview of the methodologies used to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Methyl 14-methylpentadecanoate, a branched-chain fatty acid methyl ester. While specific LOD and LOQ values for this particular compound are not extensively published, this guide offers a detailed experimental protocol and comparative data from similar fatty acid methyl esters (FAMEs) to serve as a robust benchmark for your own laboratory determinations.

Comparative Analysis of Analytical Methods

The primary methods for the analysis of FAMEs are Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). GC-MS, particularly with single ion monitoring (SIM) or multiple reaction monitoring (MRM), is often favored for its high sensitivity and selectivity, which allows for the detection and quantification of analytes at very low concentrations.[1] The choice between these methods will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

The following table summarizes typical LOD and LOQ values for various FAMEs determined by different GC-based methods. This data provides a comparative landscape for what can be expected when analyzing this compound.

Fatty Acid Methyl EsterAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
General FAMEs in OilGC-MS1.18 mg/mL3.94 mg/mL
Eicosapentaenoic acid (EPA)GC-SIM-< 3% CV at 0.5 µg/mL[1]
Various FAMEs in KeroseneGCxGC-FID3 - 6 µg/kg-[2]
Various FAs in WaterGC-MS/MS (MRM)1 - 30 µg/L-
Various FAMEs in WaterGC-MS/MS (MRM)0.003 - 0.72 µg/L-

Experimental Protocol: Determination of LOD and LOQ for this compound by GC-MS

This protocol outlines a standard approach for determining the LOD and LOQ of this compound.

Materials and Reagents
Instrumentation
  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for FAME analysis (e.g., SLB®-5ms, HP-INNOWax).[2]

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with hexane to prepare a series of working standards at decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL, 2 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL).

  • Internal Standard: Prepare a stock solution of the internal standard at a concentration of 1 mg/mL.

Sample Preparation (Transesterification)

If starting from a lipid sample, transesterification is required to convert fatty acids to their corresponding methyl esters.

  • Lipid Extraction (Folch Method): Extract total lipids from the sample using a chloroform:methanol (2:1, v/v) mixture.[1]

  • Transesterification: To the extracted lipid, add a solution of methanolic KOH and heat to facilitate the conversion to FAMEs.

  • Extraction of FAMEs: After the reaction, add n-heptane to extract the FAMEs. The upper heptane layer is carefully transferred to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Injection Volume: 1 µL

  • Injector Temperature: 220-290 °C

  • Split Ratio: A splitless or low split ratio injection is recommended for trace analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, then ramped at 5°C/min to 240°C and held for 5 minutes. This program should be optimized based on the specific column and instrument.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (m/z 40-550) for initial identification and Single Ion Monitoring (SIM) for enhanced sensitivity in quantification. For this compound (MW: 270.45), characteristic ions should be selected for monitoring.

    • Temperatures: Transfer line at 240°C, ion source at 230°C, and quadrupole at 150°C.

Determination of LOD and LOQ

The LOD and LOQ can be determined using several methods, with the signal-to-noise ratio and the calibration curve methods being the most common.

  • Signal-to-Noise Ratio Method:

    • LOD: The concentration of the analyte that produces a signal-to-noise ratio of 3:1.

    • LOQ: The concentration of the analyte that produces a signal-to-noise ratio of 10:1.

  • Calibration Curve Method:

    • Inject the series of working standard solutions and generate a calibration curve by plotting the peak area against the concentration.

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve) The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of the regression line or from the analysis of multiple blank samples.[1]

Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for the experimental determination of the Limit of Detection and Limit of Quantification.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation & Validation Standard_Prep Prepare Standard Solutions (Serial Dilutions) GCMS_Analysis GC-MS Analysis (Optimized Method) Standard_Prep->GCMS_Analysis Sample_Prep Prepare Blank & Spiked Samples Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition (Peak Area, S/N Ratio) GCMS_Analysis->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve LOD_LOQ_Calc Calculate LOD & LOQ Data_Acquisition->LOD_LOQ_Calc Calibration_Curve->LOD_LOQ_Calc Validation Validate at Calculated Concentrations LOD_LOQ_Calc->Validation

Caption: Workflow for LOD and LOQ Determination.

Alternative Analytical Strategies

For certain applications, alternatives to methyl esters may be considered. Propan-2-ol and butanol esters have demonstrated advantages in specific chromatographic separations of fatty acid isomers.[3] While methyl esters are the standard for most applications, exploring these alternatives could be beneficial if co-elution with other compounds is an issue.

This guide provides a foundational framework for researchers to establish the LOD and LOQ for this compound. By following the detailed protocol and utilizing the comparative data, laboratories can confidently validate their analytical methods for this and other fatty acid methyl esters.

References

A Cross-Validation Guide to LC-MS and GC-MS Methods for Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of fatty acids is crucial across various scientific disciplines, from metabolic research and clinical diagnostics to food science and drug development. The two most prominent analytical techniques for fatty acid profiling are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on several factors, including the specific fatty acids of interest, the sample matrix, required sensitivity, and analytical throughput. This guide provides an objective comparison of LC-MS and GC-MS methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its quantitative performance. The following table summarizes typical validation parameters for the quantification of fatty acids by LC-MS and GC-MS, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Performance MetricLC-MS / LC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) 0.8–10.7 nmol/L for a range of polyunsaturated fatty acids[1]<0.2 µg/L for resin and fatty acids[2]GC-MS can offer superior sensitivity, especially with selected ion monitoring (SIM).[3] LC-MS/MS, particularly with derivatization, can also achieve very low detection limits.
Limit of Quantification (LOQ) 2.4–285.3 nmol/L for a range of polyunsaturated fatty acids[1]30.1 - 562.7 µg/L for C18 fatty acids in milk[4]Both techniques provide adequate quantification limits for many biological applications.
Linearity (R²) >0.99 for most fatty acids[5]>0.99 for most fatty acids[6]Both methods demonstrate excellent linearity over a wide concentration range.
Precision (%RSD) Intra-day: <10-15%, Inter-day: <20%[2][7]Intra-assay CV: 1.0-16.1%[8]Both techniques offer good precision, though it can be influenced by sample preparation complexity.
Derivatization Often not required, but can be used to enhance ionization efficiency[1][7][9]Generally required to increase volatility and thermal stability[9]The need for derivatization in GC-MS adds an extra step to sample preparation.
Analyte Coverage Can analyze a wide range of fatty acids, including very-long-chain and thermally labile ones, without derivatization.Well-established for a broad range of fatty acids, but very-long-chain and unsaturated fatty acids can be challenging.LC-MS is more versatile for analyzing a wider diversity of fatty acid structures.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for both LC-MS and GC-MS fatty acid analysis.

LC-MS/MS Method for Fatty Acid Analysis (Non-derivatized)

This protocol is adapted from a method for the quantification of omega-3 and omega-6 fatty acids in human plasma.[1]

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the target fatty acids.

  • Add 1 mL of a hexane (B92381)/isopropanol (3:2, v/v) mixture.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

GC-MS Method for Fatty Acid Analysis (with Derivatization)

This protocol is a generalized method based on common procedures for fatty acid analysis in biological samples.[3][4]

1. Sample Preparation (Lipid Extraction and Derivatization):

  • Lipid Extraction: Extract total lipids from the sample (e.g., 100 µL of serum) using a Folch extraction with a chloroform:methanol (B129727) (2:1, v/v) mixture.[3]

  • Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from their esterified forms.

  • Derivatization (Esterification): Convert fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs) by adding a derivatizing agent such as Boron Trifluoride (BF3) in methanol and heating.[9]

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.

  • The hexane layer containing the FAMEs is collected and can be concentrated if necessary before injection into the GC-MS.

2. GC-MS Parameters:

  • GC System: Gas chromatograph.

  • Column: A polar capillary column (e.g., SP-2560, 100m x 0.25mm).

  • Injector: Splitless injection mode at a temperature of 220-250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 70°C, ramped to 170°C, then to 220°C.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[3]

Workflow and Logic Diagrams

Visualizing the experimental and logical workflows can aid in understanding the complexities and key steps of each method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample IS_Addition Internal Standard Spiking Sample->IS_Addition Extraction Lipid Extraction (e.g., Hexane/Isopropanol) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for fatty acid profiling by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GC_Separation GC Separation (Polar Column) FAME_Extraction->GC_Separation EI Electron Ionization GC_Separation->EI MS_Detection MS Detection (Scan or SIM) EI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for fatty acid profiling by GC-MS.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters LCMS LC-MS/MS Analysis Linearity Linearity LCMS->Linearity LOD_LOQ LOD/LOQ LCMS->LOD_LOQ Precision Precision LCMS->Precision Accuracy Accuracy LCMS->Accuracy GCMS GC-MS Analysis GCMS->Linearity GCMS->LOD_LOQ GCMS->Precision GCMS->Accuracy Comparison Statistical Comparison of Results Accuracy->Comparison Sample Homogenized Sample Aliquots Sample->LCMS Sample->GCMS

Caption: Logical workflow for a cross-validation study.

References

Evaluating the Linearity of Methyl 14-methylpentadecanoate Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, establishing the linearity of a calibration curve is a critical step to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of the expected linearity of calibration curves for Methyl 14-methylpentadecanoate, a branched-chain fatty acid methyl ester (FAME), with a common straight-chain FAME, Methyl Palmitate. The information presented is supported by generally accepted principles of FAME analysis by gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Linearity of Fatty Acid Methyl Ester Calibration Curves

Quantitative analysis of FAMEs by GC-MS typically demonstrates a high degree of linearity over a defined concentration range. The coefficient of determination (R²), a measure of how well the regression line represents the data, is expected to be close to 1. While specific data for this compound is not extensively published in comparative studies, its behavior is anticipated to be similar to other FAMEs, which consistently show excellent linearity.[1][2]

Below is a table summarizing the expected performance characteristics for the calibration curves of this compound and Methyl Palmitate.

ParameterThis compound (Expected)Methyl Palmitate (Typical)
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Typical Concentration Range 1 - 100 µg/mL1 - 100 µg/mL
Coefficient of Determination (R²) > 0.99> 0.99[1][2]
Internal Standard Methyl Heptadecanoate (C17:0)Methyl Heptadecanoate (C17:0)

Experimental Protocols

A detailed methodology for generating a calibration curve and evaluating its linearity for this compound is provided below. This protocol can be adapted for other FAMEs to generate comparative data.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of a suitable solvent (e.g., hexane (B92381) or chloroform).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of an appropriate internal standard, such as Methyl Heptadecanoate (C17:0), in the same solvent. The IS should be a compound not naturally present in the samples to be analyzed.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range for GC-MS analysis is 1, 5, 10, 25, 50, and 100 µg/mL. To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL).

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for FAME analysis and can be optimized for specific instruments and applications.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 74, 87, 270) and the internal standard.

Data Analysis and Linearity Evaluation
  • Injection: Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-MS system.

  • Peak Integration: Integrate the peak areas of the analyte (this compound) and the internal standard for each chromatogram.

  • Response Ratio Calculation: For each calibration level, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

  • Calibration Curve Construction: Plot the response ratio (y-axis) against the corresponding concentration of the analyte (x-axis).

  • Linear Regression Analysis: Perform a linear regression on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.[1][2]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

G cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Evaluation stock Primary Stock Solution (this compound) serial_dilution Serial Dilution stock->serial_dilution is_stock Internal Standard Stock (e.g., Methyl Heptadecanoate) cal_standards Calibration Standards (with constant IS concentration) is_stock->cal_standards serial_dilution->cal_standards injection Inject Calibration Standards cal_standards->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Response Ratio (Analyte Area / IS Area) integration->ratio plot Plot Response Ratio vs. Concentration ratio->plot regression Linear Regression Analysis plot->regression linearity Evaluate Linearity (R²) regression->linearity

Caption: Experimental workflow for evaluating calibration curve linearity.

G cluster_linearity Linearity Evaluation ResponseRatio Response Ratio (Analyte/IS) LinearRegression Linear Regression ResponseRatio->LinearRegression Concentration Analyte Concentration Concentration->LinearRegression R_squared Coefficient of Determination (R²) > 0.99 indicates good linearity LinearRegression->R_squared

Caption: Logical relationship for assessing linearity.

References

A Comparative Guide to Fatty Acid Derivatization Techniques for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is crucial. Due to their low volatility and polar nature, direct analysis of free fatty acids by gas chromatography (GC) is challenging, often resulting in poor peak shape and inaccurate results.[1][2] Derivatization is a critical step to convert fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis, frequently coupled with mass spectrometry (MS).[1][2] This guide provides a comparative analysis of common derivatization techniques, supported by experimental data and detailed protocols.

The most prevalent derivatization strategy is esterification, which converts fatty acids into fatty acid methyl esters (FAMEs).[1] This process neutralizes the polar carboxyl group, enabling separation based on boiling point, degree of unsaturation, and molecular geometry.[1] Other significant methods include silylation and derivatization with pentafluorobenzyl bromide (PFBBr), the latter being particularly effective for short-chain fatty acids.[1][3]

Comparative Analysis of Derivatization Techniques

The choice of derivatization reagent and method depends on the specific fatty acids of interest, the sample matrix, and the desired analytical outcome. Key considerations include reaction efficiency, speed, potential for side reactions, and the stability of the resulting derivatives.

Esterification (FAME Formation): This is the most widely used method for fatty acid analysis.[2] It can be catalyzed by either acids or bases.

  • Acid-Catalyzed Esterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) and methanolic hydrochloric acid (HCl) are common.[4][5] These methods are effective for both free fatty acids and the transesterification of esterified fatty acids (e.g., in glycerolipids).[1] Acid-catalyzed reactions are generally robust but may require higher temperatures and longer reaction times.[4] There is also a potential for the formation of methoxy (B1213986) artifacts and isomerization of unsaturated fatty acids, particularly with BF₃ if not used under optimal conditions.[5][6]

  • Base-Catalyzed Transesterification: Reagents such as sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol are used for the rapid and efficient transesterification of lipids.[2][4] This method is typically faster and proceeds under milder conditions than acid-catalyzed reactions.[4] However, it is not suitable for derivatizing free fatty acids and is sensitive to the presence of water, which can lead to soap formation and incomplete reaction.[4]

Silylation: This technique involves replacing the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently employed.[7] Silylation is a versatile method that can also derivatize other functional groups like hydroxyl and amino groups.[7] This can be an advantage for the simultaneous analysis of different compound classes but may also lead to a more complex chromatogram.[7] TMS derivatives are known to be less stable than FAMEs and are sensitive to moisture.[7]

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This method is particularly well-suited for the analysis of short-chain fatty acids (SCFAs).[1][8] It converts carboxylic acids into PFB esters, which are highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-MS.[1][9] This technique offers excellent sensitivity for trace-level analysis.[10]

Quantitative Performance Data

The following table summarizes key quantitative parameters for the discussed derivatization techniques based on available experimental data.

Derivatization TechniqueReagent(s)Reaction TimeReaction TemperatureYield/EfficiencyAdvantagesDisadvantagesStability of Derivatives
Acid-Catalyzed Esterification 12-14% BF₃-Methanol5-60 min[1][7]50-100°C[1][7]Generally quantitative, but can be affected by reagent quality and water content.[11]Robust for free fatty acids and transesterification; readily available reagents.[1][6]Potential for artifact formation and isomerization of unsaturated fatty acids; can be slower than base-catalyzed methods.[5][6]Excellent[11]
Acid-Catalyzed Esterification Methanolic HCl30 min - overnight[4]50°C - reflux[4]High, comparable to BF₃-Methanol.[5]Cost-effective alternative to BF₃; less prone to artifact formation.[5]Can be slower than BF₃-Methanol; requires careful preparation of the reagent.[4]Excellent
Base-Catalyzed Transesterification KOH or NaOH in Methanol2-5 min[4]60-70°C[4]High yield (e.g., 98% for safflower oil with NaOCH₃).[2]Rapid reaction; mild conditions.[4]Not suitable for free fatty acids; sensitive to water.[4]Excellent
Silylation BSTFA + 1% TMCS15-60 min[7][12]60-90°C[7][13]High, but can be variable and matrix-dependent.[14]Derivatizes multiple functional groups; effective for a wide range of analytes.[7]Derivatives are moisture-sensitive; reagent can be expensive; complex chromatograms possible.[7][15]Limited, best analyzed within a week.[7]
PFBBr Derivatization PFBBr, DIPEA20-90 min[9][16]Room Temp - 70°C[1][9]High recovery rates (55.7% to 97.9% for SCFAs).[16]High sensitivity, especially for short-chain fatty acids; suitable for trace analysis.[9][10]More specific to carboxylic acids; reagent can have impurities.[8]Good

Experimental Protocols

Below are detailed methodologies for the key derivatization techniques.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol is suitable for both free fatty acids and transesterification of lipids.

  • Sample Preparation: Place 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solvent, it must be dried first.[11]

  • Reagent Addition: Add 2 mL of 12-14% BF₃ in methanol.[11] For samples rich in triacylglycerols, dissolving the sample in a small amount of an organic solvent like hexane (B92381) or toluene (B28343) before adding the reagent is recommended.[11]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[1][7] The optimal time should be determined empirically for the specific sample type.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.[11]

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.[11]

  • Collection: Carefully transfer the upper hexane layer to a clean vial, ensuring no water is carried over. The use of a drying agent like anhydrous sodium sulfate (B86663) is recommended.[7] The sample is now ready for GC-MS analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This protocol is intended for the transesterification of esterified fatty acids (e.g., in triacylglycerols).

  • Sample Preparation: Weigh approximately 50 mg of the oil or fat sample into a reaction vial.[17] Dissolve it in 1 mL of hexane.[17]

  • Reagent Addition: Add 2 mL of 2M methanolic potassium hydroxide (KOH).[4]

  • Reaction: Cap the vial and heat at 70°C for 2 minutes with vigorous shaking.[4]

  • Neutralization and Extraction: Cool the vial to room temperature. Add 1.2 mL of 1.0 M HCl to neutralize the base.[4] Add 1 mL of n-hexane and vortex.

  • Phase Separation: Allow the layers to separate.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[4]

Protocol 3: Silylation using BSTFA

This protocol is suitable for the derivatization of free fatty acids and other compounds with active hydrogens.

  • Sample Preparation: Place the dried sample (e.g., 100 µL of a 1 mg/mL fatty acid mixture in an aprotic solvent like acetonitrile) into a GC vial.[7] It is crucial that the sample is anhydrous.[7]

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.[7]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[7]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS. Dilution with a solvent like dichloromethane (B109758) may be performed if necessary.[7]

Protocol 4: PFBBr Derivatization of Short-Chain Fatty Acids

This protocol is optimized for the analysis of volatile short-chain fatty acids.

  • Sample Preparation: To 200 µL of an aqueous sample or standard in a reaction vial, add 400 µL of a 100 mM PFBBr solution in acetone.[1]

  • Reaction: Incubate the mixture at 60-70°C for 1 hour.[1]

  • Extraction: After cooling, add 1 mL of hexane. Vortex for 5 minutes and then centrifuge to separate the phases.[1]

  • Collection: Transfer 200 µL of the upper hexane layer to a GC vial for analysis.[1]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key derivatization protocols.

Fatty_Acid_Derivatization_Workflows cluster_acid Acid-Catalyzed Esterification (BF3-Methanol) cluster_base Base-Catalyzed Transesterification (Methanolic KOH) cluster_silyl Silylation (BSTFA) cluster_pfbbr PFBBr Derivatization (SCFAs) A1 Sample Preparation (1-25 mg dried sample) A2 Add BF3-Methanol (2 mL) A1->A2 A3 Heat (60-100°C, 5-60 min) A2->A3 A4 Cool & Add Water (1 mL) & Hexane (1 mL) A3->A4 A5 Vortex & Separate Phases A4->A5 A6 Collect Hexane Layer A5->A6 A7 Analyze by GC-MS A6->A7 B1 Sample Preparation (~50 mg sample in Hexane) B2 Add Methanolic KOH (2 mL, 2M) B1->B2 B3 Heat (70°C, 2 min) B2->B3 B4 Cool & Neutralize with HCl B3->B4 B5 Add Hexane & Vortex B4->B5 B6 Collect Hexane Layer B5->B6 B7 Analyze by GC-MS B6->B7 S1 Sample Preparation (dried sample in aprotic solvent) S2 Add BSTFA + 1% TMCS (50 µL) S1->S2 S3 Heat (60°C, 60 min) S2->S3 S4 Cool S3->S4 S5 Analyze by GC-MS (Direct injection or after dilution) S4->S5 P1 Sample Preparation (200 µL aqueous sample) P2 Add PFBBr in Acetone (400 µL, 100 mM) P1->P2 P3 Heat (60-70°C, 60 min) P2->P3 P4 Cool & Add Hexane (1 mL) P3->P4 P5 Vortex & Centrifuge P4->P5 P6 Collect Hexane Layer P5->P6 P7 Analyze by GC-MS P6->P7

Caption: Workflow diagrams for common fatty acid derivatization techniques.

References

Safety Operating Guide

Proper Disposal of Methyl 14-methylpentadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 14-methylpentadecanoate, a fatty acid methyl ester commonly used in research and development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is not classified as a hazardous substance according to available safety data sheets. However, all chemical waste should be handled with care, following established laboratory safety protocols. The disposal procedures outlined below are based on general best practices for non-hazardous chemical waste.

Summary of Safety and Disposal Information

ParameterInformationSource
Chemical Name This compoundLarodan
Synonyms Methyl isopalmitate, 14-Methylpentadecanoic acid methyl esterLarodan
CAS Number 5129-60-2Larodan
Hazard Classification Not classified as hazardous waste[1]
Primary Disposal Route Consultation with local waste management authorities; Incineration or burial at an approved site.[2]
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, safety glasses, gloves)Chemos GmbH & Co.KG
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite), collect in a suitable container for disposal.[3]

Standard Operating Procedure for Disposal

This procedure provides a step-by-step guide for the safe and compliant disposal of this compound and its empty containers.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling the chemical waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

2.0 Waste Collection

2.1. Collect waste this compound in a designated, properly labeled, and sealed container. 2.2. The container must be made of a material compatible with the chemical. The original container is often a suitable choice. 2.3. Do not mix with other chemical waste unless compatibility has been confirmed.

3.0 Spill and Leak Management

3.1. In the event of a spill, immediately alert personnel in the vicinity. 3.2. Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3] 3.3. Carefully collect the absorbed material and place it into a designated hazardous waste container. 3.4. Clean the spill area with soap and water.

4.0 Disposal of Empty Containers

4.1. Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble). 4.2. Collect the rinsate as chemical waste. 4.3. Deface or remove the original label from the container. 4.4. The rinsed container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

5.0 Final Disposal

5.1. All waste must be handled in accordance with local, state, and federal regulations.[2] 5.2. Consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to determine the specific requirements for your location. 5.3. The recommended disposal methods generally include incineration or burial at an approved waste disposal facility.[2]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

DisposalWorkflow cluster_start cluster_process Disposal Process cluster_end start Start: Chemical Waste Generated identify Identify Waste: This compound start->identify sds Consult Safety Data Sheet (SDS) identify->sds is_hazardous Is it classified as hazardous waste? sds->is_hazardous non_hazardous Follow procedures for non-hazardous waste is_hazardous->non_hazardous No hazardous Follow procedures for hazardous waste is_hazardous->hazardous Yes regulations Consult Local, State, & Federal Regulations non_hazardous->regulations hazardous->regulations contact_ehs Contact Environmental Health & Safety (EHS) Officer regulations->contact_ehs dispose Dispose via Approved Waste Vendor contact_ehs->dispose end End: Waste Disposed dispose->end

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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Methyl 14-methylpentadecanoate
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Reactant of Route 2
Methyl 14-methylpentadecanoate

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